Lignan J1
描述
Structure
3D Structure
属性
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-5-methoxy-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(13-7-24-21(22)19(13)20)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELDRZIQLRDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181521 | |
| Record name | Justicidin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27041-98-1 | |
| Record name | Justicidin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027041981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Justicidin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JUSTICIDIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64H3QN80N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide on the Isolation of Lignan J1 from Justicia procumbens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation and purification of Lignan (B3055560) J1, a bioactive compound found in the plant Justicia procumbens. This document details the necessary experimental protocols, quantitative data from relevant studies, and visual representations of the isolation workflow and a potential signaling pathway associated with the pharmacological activity of related lignans (B1203133).
Introduction
Justicia procumbens, commonly known as "Juechuang" in Chinese traditional medicine, is a plant rich in lignans, which are a major class of polyphenols.[1] These compounds have garnered significant attention from the scientific community due to their diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, and cytotoxic properties.[1][2][3] Lignan J1 is one of the arylnaphthalide lignans isolated from this plant and is a subject of interest for its potential therapeutic applications.[1][2] This guide focuses on the technical aspects of isolating this compound for research and drug development purposes.
Experimental Protocols
The isolation and purification of this compound from Justicia procumbens typically involves extraction followed by chromatographic separation. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be an effective method for this purpose.[1][2][4]
Plant Material and Crude Sample Preparation
-
Plant Material : The whole plant of Justicia procumbens is collected, dried, and powdered.
-
Extraction : The powdered plant material is extracted with a suitable solvent, such as ethanol, to obtain a crude extract.[5]
-
Partitioning : The crude extract is then typically suspended in water and partitioned with an organic solvent like ethyl acetate (B1210297) to enrich the lignan content.
High-Speed Counter-Current Chromatography (HSCCC) Isolation of this compound
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample loss due to irreversible adsorption.[1] A stepwise elution procedure has been successfully employed for the separation of this compound and other lignans from the crude extract.[1][2][4]
Instrumentation : A preparative HSCCC instrument equipped with a pump, a sample injection valve, and a UV detector is required.
Solvent Systems : A two-phase solvent system is crucial for successful separation. A commonly used system is composed of n-hexane–ethyl acetate–methanol–water. The selection of the appropriate volume ratio is determined by the partition coefficient (K) of the target compounds. For the isolation of this compound along with other lignans like justicidin B, justicidin A, and 6'-hydroxyjusticidin C, a stepwise elution with the following two solvent systems has been reported:[1][2][4]
-
Solvent System A : n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1, v/v/v/v)
-
Solvent System B : n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1, v/v/v/v)
-
Preparation of Two-Phase Solvents : The selected solvent mixtures are thoroughly shaken in a separation funnel and allowed to stand until two distinct phases (upper and lower) are formed. The two phases are then separated for use.
-
Column Filling and Equilibration : The HSCCC column is first entirely filled with the stationary phase (the upper phase of Solvent System A). The mobile phase (the lower phase of Solvent System A) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 1000 rpm). The system is equilibrated until the mobile phase emerges from the outlet.
-
Sample Injection : The crude sample, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
Stepwise Elution :
-
The sample is first eluted with the lower phase of Solvent System A. This allows for the separation of less polar lignans like justicidin B and justicidin A.
-
After the elution of the initial compounds, the mobile phase is switched to the lower phase of Solvent System B to elute the more polar lignans, including 6'-hydroxyjusticidin C and this compound.
-
-
Fraction Collection and Analysis : The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected at regular intervals. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compounds.
-
Purification : Fractions containing this compound with a purity of over 95% are combined and the solvent is evaporated to yield the purified compound.[1][2]
Data Presentation
The following tables summarize the quantitative data from a representative study on the isolation of this compound and other lignans from a 300 mg crude sample of Justicia procumbens using HSCCC.[1][2][5]
Table 1: Yield and Purity of Lignans Isolated by HSCCC
| Compound | Yield (mg) | Purity (%) |
| Justicidin B | 19.7 | >95 |
| Justicidin A | 9.86 | >95 |
| 6'-hydroxyjusticidin C | 11.26 | >95 |
| This compound | 2.54 | >95 |
Table 2: HSCCC Operational Parameters [5]
| Parameter | Value |
| Column Capacity | 320 mL |
| Rotation Speed | 1000 rpm |
| Column Temperature | 25 °C |
| Flow Rate | 3.0 mL/min |
| Detection Wavelength | 254 nm |
| Sample Size | 300 mg |
| Stationary Phase Retention | 56% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound from Justicia procumbens.
Potential Signaling Pathway
While the specific signaling pathway of this compound is still under investigation, studies on structurally similar arylnaphthalide lignans, such as Justicidin B, suggest involvement in the intrinsic apoptosis pathway.[6] Lignans, in general, are also known to modulate inflammatory and oxidative stress pathways, such as NF-κB and Nrf2.[7] The following diagram illustrates a plausible signaling pathway for the anticancer and anti-inflammatory effects of an arylnaphthalide lignan.
References
- 1. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential [pharmacia.pensoft.net]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Procumbenoside H: A Novel Lignan Glycoside from Justicia procumbens
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of procumbenoside H, a novel lignan (B3055560) glycoside isolated from the medicinal plant Justicia procumbens. This guide details its discovery, structural elucidation, and cytotoxic activity, presenting key data and experimental methodologies for researchers in natural product chemistry, pharmacology, and oncology drug development.
Introduction
Justicia procumbens L., a member of the Acanthaceae family, is a perennial herb with a history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] The plant is a rich source of bioactive compounds, particularly lignans (B1203133), which have demonstrated a range of pharmacological activities such as anti-inflammatory, antiviral, and cytotoxic effects.[3][4][5] Recent phytochemical investigations of Justicia procumbens have led to the isolation and characterization of several new lignans.[6][7] This guide focuses on a recently identified lignan glycoside, procumbenoside H, which has shown notable cytotoxic effects.[8]
Isolation and Structure Elucidation of Procumbenoside H
Procumbenoside H was isolated from the whole plant of Justicia procumbens.[8] The structure of this new lignan glycoside was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8]
Table 1: Spectroscopic Data for Procumbenoside H
| Data Type | Measurement | Value/Observation |
|---|---|---|
| Mass Spectrometry | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Data not fully available in abstract |
| ¹H NMR | Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz | Specific shifts and couplings not detailed in abstract |
| ¹³C NMR | Chemical Shifts (δ) in ppm | Specific shifts not detailed in abstract |
| 2D NMR | COSY, HSQC, HMBC | Correlations established the connectivity of the molecule |
Note: The detailed NMR and MS data required for full structural confirmation would be found in the full research article. The provided information is based on the abstract of the cited study.
Biological Activity: Cytotoxicity
Procumbenoside H has been evaluated for its in vitro cytotoxic activity against human colon carcinoma cells (LoVo). The results indicate that this novel lignan glycoside possesses significant cytotoxic properties.[8]
Table 2: Cytotoxic Activity of Procumbenoside H
| Cell Line | Assay Type | IC₅₀ Value (μM) |
|---|
| Human LoVo colon carcinoma | Cytotoxicity Assay | 17.908 ± 1.949[8] |
The IC₅₀ value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, the proliferation of LoVo cancer cells. The potent cytotoxic activity of procumbenoside H suggests its potential as a lead compound for the development of new anticancer agents.
Experimental Protocols
The following sections outline the general methodologies employed in the isolation, characterization, and bioactivity testing of procumbenoside H, based on standard practices in natural product research.
The whole plants of Justicia procumbens were collected, dried, and powdered. The powdered plant material was then extracted with a suitable solvent, such as ethanol (B145695) or methanol, to obtain a crude extract. This extract was subsequently partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their solubility.
The isolation of procumbenoside H from the active fraction of the crude extract was achieved through a combination of chromatographic techniques. This multi-step process typically involves:
-
Column Chromatography: The fraction is first subjected to column chromatography over silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents to separate the mixture into sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the target compound are further purified using preparative HPLC to yield the pure compound.
The workflow for the isolation and purification of procumbenoside H is illustrated in the diagram below.
Caption: Isolation and Purification Workflow for Procumbenoside H.
The chemical structure of the isolated pure compound was elucidated using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provided information about the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Established the connectivity between protons and carbons, allowing for the complete structural assignment of procumbenoside H.
-
The logical relationship of the structure elucidation process is depicted below.
Caption: Structure Elucidation Workflow for Procumbenoside H.
The cytotoxic activity of procumbenoside H was assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human LoVo colon carcinoma cells were cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of procumbenoside H and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value was determined from the dose-response curve.
Conclusion and Future Directions
Procumbenoside H is a newly discovered lignan glycoside from Justicia procumbens with demonstrated cytotoxic activity against human colon cancer cells.[8] Its novel structure and biological activity make it a promising candidate for further investigation in the field of cancer research and drug development. Future studies should focus on:
-
Elucidating the mechanism of action underlying its cytotoxic effects.
-
Evaluating its efficacy and safety in preclinical animal models.
-
Conducting structure-activity relationship (SAR) studies to optimize its anticancer properties.
The continued exploration of natural products from medicinal plants like Justicia procumbens remains a vital strategy for the discovery of new therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. ijrap.net [ijrap.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethnomedicinal uses, phytochemistry, and pharmacological relevance of Justicia procumbens (Oriental Water Willow) - A promising traditional plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New lignan glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New cyclopeptide alkaloid and lignan glycoside from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury: An In-depth Technical Guide to the Natural Sources of Arylnaphthalene Lignans
For Researchers, Scientists, and Drug Development Professionals
Arylnaphthalene lignans (B1203133), a significant class of polyphenolic compounds, have garnered substantial interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of these valuable secondary metabolites, with a focus on quantitative data, detailed experimental protocols for their extraction and analysis, and an exploration of their mechanisms of action through signaling pathway diagrams.
Principal Natural Sources and Quantitative Distribution
Arylnaphthalene lignans are predominantly found in a select number of plant families, with significant concentrations reported in the genera Phyllanthus, Justicia, Haplophyllum, Linum, and Cleistanthus[1][2][3]. The distribution and concentration of specific arylnaphthalene lignans can vary considerably between species, plant part, and even geographical location[2]. Below are tables summarizing the quantitative data for prominent arylnaphthalene lignans found in various plant sources.
Table 1: Concentration of Justicidin B in Various Plant Species
| Plant Species | Plant Part | Concentration (mg/g Dry Weight) | Reference(s) |
| Justicia procumbens | Whole Plant | 0.010 - 0.269 | [2] |
| Linum leonii | Hairy Roots | 10.8 | [4] |
| Linum perenne | Hairy Roots | Up to 37 | [5] |
| Phyllanthus anisolobus | Leaves and Twigs | 0.6% of Dry Weight | [2] |
| Phyllanthus piscatorum | Aerial Part | 3-4% of Dry Weight | [2] |
Table 2: Concentration of Diphyllin (B1215706) and its Derivatives in Various Plant Species
| Plant Species | Plant Part | Compound | Concentration | Reference(s) |
| Cleistanthus collinus | Not Specified | Diphyllin | Present | [6] |
| Haplophyllum bucharicum | Not Specified | Diphyllin | Present | [6] |
| Justicia gendarussa | Not Specified | Diphyllin | Present | [6] |
| Linum perenne | Hairy Roots | Diphyllin, Diphyllin glycosides | Identified | [7] |
| Phyllanthus poilanei | Various | Phyllanthusmin D (a diphyllin derivative) | Not Quantified | [8] |
Table 3: Other Notable Arylnaphthalene Lignans and Their Sources
| Plant Species | Plant Part | Compound(s) | Reference(s) |
| Phyllanthus oligospermus | Stems and Roots | Phyllanthusmins A, B, C | [9][10] |
| Phyllanthus reticulatus | Whole Plant | Reticulatusides A and B | [11] |
| Justicia patentiflora | Leaves and Stems | Justicidin A, Taiwanin E, Diphyllin | [12] |
Experimental Protocols: From Extraction to Analysis
The isolation and quantification of arylnaphthalene lignans from plant matrices involve a series of meticulous steps, from initial extraction to final analytical determination. The choice of methodology can significantly impact the yield and purity of the target compounds.
Extraction Methodologies
a) Soxhlet Extraction
A classic and exhaustive extraction method suitable for obtaining a wide range of compounds.
-
Protocol:
-
Air-dry and finely powder the plant material.
-
Defat the powdered material with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar constituents[13].
-
Discard the non-polar solvent and dry the plant material.
-
Extract the defatted material with a polar solvent such as methanol (B129727) or ethanol (B145695) in a clean Soxhlet apparatus for 12-24 hours[13].
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude lignan (B3055560) extract.
-
b) Ultrasound-Assisted Extraction (UAE)
A more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Protocol:
-
Mix the powdered plant material with a selected solvent (e.g., 70% ethanol) in a flask[14][15]. A solid-to-solvent ratio of 1:20 to 1:50 (g/mL) is commonly used[15].
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency (e.g., 28-56 kHz) and power for a defined period (e.g., 15-60 minutes)[14][15].
-
Maintain a constant temperature during the extraction process.
-
After extraction, filter the mixture and concentrate the filtrate to yield the crude extract.
-
c) Supercritical Fluid Extraction (SFE)
A green and highly selective extraction technique that employs a supercritical fluid, typically carbon dioxide, as the solvent.
-
Protocol:
-
Pack the ground plant material into the extraction vessel of a supercritical fluid extractor[16][17].
-
Pressurize and heat the carbon dioxide to its supercritical state (e.g., 35-45 MPa and 40-60 °C)[18].
-
Introduce a co-solvent, such as ethanol (e.g., 10-20 mol%), to the supercritical CO2 to enhance the extraction of polar lignans[16][18].
-
Pass the supercritical fluid through the plant material to dissolve the lignans.
-
De-pressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the lignans to precipitate for collection.
-
Analytical Methodologies
a) High-Performance Liquid Chromatography (HPLC)
The most widely used technique for the separation, identification, and quantification of arylnaphthalene lignans.
-
Protocol:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject an aliquot of the filtered solution into an HPLC system equipped with a C18 reversed-phase column[19][20].
-
Elute the compounds using a gradient mobile phase, typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol[1][19].
-
Detect the lignans using a photodiode array (PDA) or UV detector at a specific wavelength (e.g., 254 nm or 280 nm).
-
Quantify the compounds by comparing their peak areas to those of a calibration curve constructed with pure standards[19].
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
A powerful tool for the structural elucidation of isolated arylnaphthalene lignans.
-
Protocol:
-
Dissolve a purified sample of the lignan in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra using a high-field NMR spectrometer[8][9][21].
-
Analyze the chemical shifts, coupling constants, and correlation signals to determine the complete chemical structure of the molecule[22].
-
c) Mass Spectrometry (MS)
Used for the determination of molecular weight and fragmentation patterns, often coupled with HPLC (LC-MS) for enhanced analytical power.
-
Protocol:
-
Introduce the sample into the mass spectrometer, either directly or as the eluent from an HPLC system.
-
Ionize the molecules using a suitable technique, such as electrospray ionization (ESI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular weight.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information based on the fragmentation patterns[1].
-
Signaling Pathways and Mechanisms of Action
Arylnaphthalene lignans exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Cytotoxic Mechanism of Justicidin B
Justicidin B has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic pathways. It can trigger the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively[23][24]. Furthermore, in some cancer cell lines, it has been observed to downregulate the expression of the anti-apoptotic protein NF-κB[24].
Figure 1. Proposed apoptotic signaling pathway of Justicidin B.
Mechanism of Action of Diphyllin
Diphyllin is a potent inhibitor of vacuolar H+-ATPases (V-ATPases), which are proton pumps responsible for acidifying intracellular compartments like endosomes and lysosomes[6][25]. By inhibiting V-ATPase, diphyllin disrupts endosomal acidification, a process crucial for the entry of many enveloped viruses into host cells. In the context of cancer, V-ATPase inhibition can disrupt cellular processes such as autophagy and signaling pathways dependent on pH gradients, like the mTORC1/HIF-1α/VEGF pathway, leading to reduced angiogenesis and tumor growth[25].
Figure 2. Dual mechanism of action of Diphyllin.
General Experimental Workflow
The process of discovering and characterizing arylnaphthalene lignans from a new plant source follows a logical progression from extraction to biological evaluation.
Figure 3. General workflow for the isolation of arylnaphthalene lignans.
This guide provides a foundational understanding of the natural sources, extraction, analysis, and mechanisms of arylnaphthalene lignans. Further research into underexplored plant species and the application of advanced analytical and biological screening techniques will undoubtedly unveil new compounds and therapeutic applications for this promising class of natural products.
References
- 1. Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Insight into Justicidin B Pathway and Production in Linum austriacum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphyllin Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Complete assignments of (1)H and (13)C NMR spectral data for arylnaphthalene lignan lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic arylnaphthalene lignans from Phyllanthus oligospermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arylnaphthalene lignan glycosides and other constituents from Phyllanthus reticulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic arylnaphthalene lignans from a Vietnamese acanthaceae, Justicia patentiflora. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted extraction of phenolic compounds from Phyllanthus emblica L. and evaluation of antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complete assignments of 1H and 13C NMR data for three new arylnaphthalene lignan from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Justicidin B: A Promising Bioactive Lignan [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Lignan J1: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Lignan (B3055560) J1, a natural product isolated from the plant Justicia procumbens, belongs to a class of compounds known for a wide array of biological activities. While specific quantitative data on the biological screening of Lignan J1 is not extensively available in publicly accessible literature, this technical guide provides a comprehensive overview of the biological activities of other closely related lignans (B1203133) isolated from the same plant source. This document summarizes the existing data on the cytotoxic, antiviral, and anti-inflammatory properties of these related compounds, offering valuable insights into the potential therapeutic applications of lignans from Justicia procumbens. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.
Introduction to Lignans from Justicia procumbens
Justicia procumbens is a plant rich in lignans, a diverse group of polyphenolic compounds. Several lignans, including Justicidin A, B, C, D, Diphyllin, and this compound, have been isolated from this plant[1][2]. These compounds have attracted significant interest due to their potent biological activities, which include cytotoxic, antiviral, and anti-inflammatory effects[3][4][5][6]. This guide focuses on the available biological screening data for lignans from Justicia procumbens to provide a foundational understanding for researchers interested in this compound and related molecules.
Cytotoxic Activity of Lignans from Justicia procumbens
Several studies have investigated the cytotoxic effects of lignans from Justicia procumbens against various cancer cell lines. While specific data for this compound is not provided in the reviewed literature, the activities of other co-isolated lignans offer valuable comparative data.
Data Presentation
| Lignan | Cell Line | IC50 (µM) | Reference |
| Justicidin A | LoVo | 0.89 ± 0.12 | [3] |
| BGC-823 | 1.25 ± 0.18 | [3] | |
| Justicidin B | LoVo | 0.54 ± 0.08 | [3] |
| BGC-823 | 0.76 ± 0.11 | [3] | |
| Diphyllin | LoVo | > 10 | [3] |
| BGC-823 | > 10 | [3] | |
| Procumbenoside J | LoVo | 1.56 ± 0.21 | [3] |
| BGC-823 | 2.14 ± 0.33 | [3] |
Table 1: Cytotoxic activity of selected lignans from Justicia procumbens against human colon adenocarcinoma (LoVo) and human gastric carcinoma (BGC-823) cell lines.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the isolated lignans was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (LoVo and BGC-823) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the lignan compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Logical Relationship Diagram
Caption: Workflow for determining the cytotoxic activity of lignans.
Antiviral Activity of Lignans from Justicia procumbens
Lignans from Justicia procumbens have demonstrated significant antiviral properties, particularly against Vesicular Stomatitis Virus (VSV) and Human Immunodeficiency Virus (HIV)[6][7].
Data Presentation
| Lignan | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Justicidin A | VSV | < 0.25 µg/mL | > 31 µg/mL | > 124 | [6] |
| Justicidin B | VSV | < 0.25 µg/mL | > 31 µg/mL | > 124 | [6] |
| Diphyllin | VSV | < 0.25 µg/mL | > 31 µg/mL | > 124 | [6] |
| Procumbenoside A | HIV-1 | 4.95 | > 31 | > 6.2 | [7] |
| Diphyllin | HIV-1 | 0.38 | 2.01 | 5.3 | [7] |
Table 2: Antiviral activity of selected lignans from Justicia procumbens.
Experimental Protocols
Anti-HIV-1 Assay (TZM-bl Cell Line)
-
Cell Preparation: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, were used.
-
Infection: Cells were infected with HIV-1 in the presence of varying concentrations of the test compounds.
-
Incubation: The infected cells were incubated for 48 hours.
-
Luciferase Assay: The antiviral activity was quantified by measuring the luciferase activity in the cell lysates.
-
Data Analysis: The EC50 (50% effective concentration) was calculated from the dose-response curve. The CC50 (50% cytotoxic concentration) was determined in parallel using an MTT assay on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
Signaling Pathway Diagram
Caption: Simplified overview of the HIV-1 life cycle and the potential inhibitory point for lignans.
Anti-inflammatory Activity of Lignans
While specific anti-inflammatory data for lignans from Justicia procumbens is less detailed in the available literature, the general class of lignans is well-known for its anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory cytokines and enzymes[8].
Potential Mechanisms of Action
Lignans have been reported to exert anti-inflammatory effects through various mechanisms, including:
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation.
-
Downregulation of Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (e.g., IL-6).
-
Modulation of Signaling Pathways: Including the NF-κB and MAPK pathways, which are central to the inflammatory response.
Experimental Workflow for Anti-inflammatory Screening
Caption: General workflow for assessing the anti-inflammatory activity of compounds.
Conclusion
Although specific biological screening data for this compound remains elusive in the current scientific literature, the extensive research on other lignans isolated from Justicia procumbens provides a strong foundation for inferring its potential biological activities. The potent cytotoxic and antiviral effects exhibited by its sister compounds suggest that this compound is a promising candidate for further investigation in drug discovery programs. Future studies should focus on the comprehensive biological evaluation of purified this compound to elucidate its specific mechanisms of action and therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The absence of specific data for this compound highlights an area for future research.
References
- 1. Preparative isolation and purification of lignans from Justicia procumbens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrap.net [ijrap.net]
- 6. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Lignan J1: Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignan (B3055560) J1 is a naturally occurring lignan compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, botanical origin, and known biological effects of Lignan J1, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound has been isolated from at least two distinct plant species: Justicia procumbens and Leonurus sibiricus.[1]
-
Justicia procumbens , a plant belonging to the Acanthaceae family, is a significant source of this compound. A study focused on the preparative isolation of lignans (B1203133) from this plant successfully purified this compound, among other lignans, from a crude extract.[1]
-
Leonurus sibiricus , a member of the Lamiaceae family, has also been identified as a botanical source of this compound.[1]
While the initial discovery and naming of this compound are not extensively documented in readily available literature, its presence in these traditionally used medicinal plants suggests a potential role in their therapeutic properties.
Chemical Profile
-
Molecular Formula: C₂₁H₁₄O₇
-
Molecular Weight: 378.33 g/mol
-
CAS Number: 27041-98-1
Quantitative Data Summary
The biological activity of this compound has been quantified in preliminary studies, highlighting its potential as a cytotoxic and antiplatelet agent.
| Biological Activity | Cell Line/System | Parameter | Value | Reference |
| Cytotoxicity | Human KB cells | ED₅₀ | 9 µg/mL | [1] |
| Platelet Aggregation Inhibition | Arachidonic acid-induced rabbit platelet-rich plasma | IC₅₀ | 1.1 µM | [1] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited for this compound.
Isolation of this compound from Justicia procumbens
Method: High-Speed Counter-Current Chromatography (HSCCC)
This method was successfully used for the preparative isolation and purification of this compound.
Procedure:
-
Sample Preparation: A crude ethanol (B145695) extract of Justicia procumbens is prepared.
-
HSCCC System: A two-phase solvent system is utilized in a stepwise elution mode.
-
Separation: 300 mg of the crude sample is subjected to HSCCC separation.
-
Yield: From the initial 300 mg of crude extract, 2.54 mg of this compound was obtained.
-
Purity: The purity of the isolated this compound was determined to be over 95% by HPLC analysis.
-
Structure Elucidation: The chemical structure of the isolated compound was confirmed using Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
Cytotoxicity Assay against KB Cells
Method: In vitro cell viability assay (specific assay details for the reported ED₅₀ are not available in the provided search results, but a general protocol is outlined below).
Procedure:
-
Cell Culture: Human KB cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.
Inhibition of Arachidonic Acid-Induced Platelet Aggregation
Method: Turbidimetric analysis of platelet aggregation in rabbit platelet-rich plasma (PRP).
Procedure:
-
PRP Preparation: Whole blood is collected from rabbits into tubes containing an anticoagulant. Platelet-rich plasma is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.
-
Aggregation Measurement: The aggregation is monitored using a platelet aggregometer. The light transmission through the PRP suspension is set to 0%, and through the PPP to 100%.
-
Assay: A specific volume of PRP is pre-incubated with either this compound at various concentrations or a vehicle control.
-
Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
IC₅₀ Determination: The concentration of this compound that inhibits platelet aggregation by 50% (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited in the available literature, the broader class of lignans is known to influence several key cellular signaling cascades, primarily related to inflammation and apoptosis.
Putative Anti-inflammatory Signaling
Lignans are generally known to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Potential Pro-Apoptotic Signaling
The cytotoxic effects of lignans are often attributed to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential pro-apoptotic signaling pathways induced by this compound.
Conclusion and Future Directions
This compound is a natural product with demonstrated cytotoxic and antiplatelet activities in vitro. Its isolation from medicinal plants such as Justicia procumbens and Leonurus sibiricus provides a basis for further investigation into its pharmacological potential. The current body of knowledge, however, lacks detailed information regarding its specific molecular targets and the precise signaling pathways it modulates.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound in its source plants.
-
Conducting comprehensive in vitro and in vivo studies to validate and expand upon the initial findings of its biological activities.
-
Investigating the specific molecular mechanisms of action, including its effects on the NF-κB, MAPK, and apoptotic signaling pathways.
-
Exploring the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a lead compound in drug discovery programs.
References
A Technical Guide to the Phytochemical Analysis of Lignans from Justicia procumbens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of lignans (B1203133) from Justicia procumbens, a plant with a rich history in traditional medicine for treating ailments such as fever, pain, and cancer.[1][2] Lignans, the primary bioactive constituents of this plant, have garnered significant attention for their diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] This document details the key lignans identified, their quantitative analysis, and the experimental protocols for their isolation and characterization, alongside an exploration of their known signaling pathways.
Core Lignans and Quantitative Analysis
Numerous lignans have been isolated and identified from Justicia procumbens, primarily categorized as arylnaphthalides and diarylbutanes, along with their glycosides.[1][4] High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of these compounds.
A study utilizing High-Speed Counter-Current Chromatography (HSCCC) for the preparative isolation of lignans from a crude ethanol (B145695) extract of J. procumbens yielded significant quantities of four major lignans from a 300 mg sample. The contents of these lignans in the initial extract and their recovery rates post-separation are detailed below.[1]
| Lignan | Content in Crude Extract (%) | Amount Yielded (mg) | Purity (%) | Recovery Rate (%) |
| Justicidin B | 7.0 | 19.7 | >95 | 93.8 |
| Justicidin A | 3.6 | 9.86 | >95 | 91.3 |
| 6'-hydroxyjusticidin C | 4.2 | 11.26 | >95 | 89.4 |
| Lignan J1 | 0.93 | 2.54 | >95 | 91.0 |
Furthermore, a comparative analysis of wild and cultivated J. procumbens using HPLC-DAD revealed variations in the content of the marker compound, justicidin B. The study reported an average content of 0.80 ± 0.25 mg/g in cultivated samples and 0.63 ± 0.30 mg/g in wild samples, with a total range of 0.22 to 1.38 mg/g in dried plant material.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible extraction, isolation, and characterization of lignans from J. procumbens. The following sections outline the key experimental protocols cited in the literature.
Extraction of Lignans
A common initial step involves the extraction of dried plant material with a solvent. For instance, air-dried whole plants (5 kg) of J. procumbens were chipped and extracted with methanol (B129727) at room temperature to yield a crude extract (150 g).[6] Another protocol involves the preparation of a crude ethanol extract for subsequent analysis and purification.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is extensively used for both the analysis and purification of lignans from J. procumbens. A typical analytical method is as follows:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Shiseido Capcell Pak C18 column (250 × 4.6 mm i.d., 5 µm).[7]
-
Mobile Phase: A gradient elution of methanol-water is often employed. For example, a gradient of 10% to 90% methanol over 60 minutes, followed by 90% methanol for the next 10 minutes.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25 °C.[1]
High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation
HSCCC is an effective technique for the preparative separation of lignans without a solid support matrix, thus avoiding irreversible sample adsorption.[1]
-
Instrumentation: Preparative HSCCC instrument.
-
Solvent Systems: A stepwise elution with a pair of two-phase solvent systems is utilized. A common combination is n-hexane–ethyl acetate–methanol–water at volumetric ratios of (1.3:1:1.3:1) and (2.5:1:2.5:1).[1][3]
-
Sample Preparation: 300 mg of the crude extract is dissolved in 10 mL of the solvent mixture.[1]
-
Separation Temperature: 25 °C.[1]
-
Detection: The effluent is monitored with a UV detector at 254 nm.[1]
Structural Elucidation
The identification and structural confirmation of isolated lignans are achieved through various spectroscopic techniques, including:
Signaling Pathways and Bioactivities
The lignans from Justicia procumbens exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[8][9] Some of these activities are linked to specific signaling pathways.
Justicidin B, for example, has been shown to activate the intrinsic mitochondrial cell death signaling pathway. This process involves the activation of caspase-9 and caspase-3, key executioners of apoptosis.[10]
Furthermore, certain lignans from J. procumbens, such as justicidin A and tuberculatin, have been observed to enhance the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[8]
The antiviral activity of several lignans, including justicidins A and B, and diphyllin, has been demonstrated against vesicular stomatitis virus with low cytotoxicity.[11] Diphyllin, in particular, has been identified as a potent broad-spectrum antiviral agent that acts on the entry stage of viral infection.[12] Additionally, a number of arylnaphthalide lignans have shown significant inhibitory effects on platelet aggregation.[13]
Visualizations
To further elucidate the experimental and biological processes, the following diagrams have been generated.
Caption: Experimental workflow for the phytochemical analysis of Justicia procumbens lignans.
Caption: Proposed signaling pathway of Justicidin B-induced apoptosis.
References
- 1. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
- 4. In-Depth Exploration of Chemical Constituents from Justicia procumbens L. Through UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Metabolite Profiling of Wild and Cultivated Justicia procumbens L. Based on 1H-NMR Spectroscopy and HPLC-DAD Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 13. Antiplatelet arylnaphthalide lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of Lignan J1: A Technical Guide to Synthesis, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133), a diverse class of phenylpropanoid dimers found in plants, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] Among these, the arylnaphthalene lactone lignans represent a particularly promising scaffold for drug discovery. Lignan (B3055560) J1, a naturally occurring arylnaphthalene lignan isolated from Justicia procumbens and Leonurus sibiricus, has emerged as a lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogues of Lignan J1, detailing their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of lignan-based drug candidates.
Structural Analogues and Biological Activity
A number of structural analogues of this compound, both naturally occurring and synthetic, have been investigated for their cytotoxic and other biological activities. These compounds typically belong to the arylnaphthalene lactone class of lignans. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several analogues demonstrating potent activity.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound analogues against various human cancer cell lines.
Table 1: Cytotoxicity of Naturally Occurring Arylnaphthalene Lignans from Justicia procumbens
| Compound | K562 (Leukemia) IC50 (µM) | HCT-8 (Colon) IC50 (µM) | Bel-7402 (Liver) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | L1210 (Leukemia) IC50 (µM) | P388D1 (Leukemia) IC50 (µM) |
| 6'-hydroxy justicidin B (HJB) | 20 | >100 | >100 | 3.9 | 26.2 | 15.8 |
| 6'-hydroxy justicidin A (HJA) | 43.9 | >100 | >100 | - | - | - |
| Justicidin B (JB) | 45.4 | >100 | >100 | - | - | - |
| Chinensinaphthol methyl ether (CME) | 106.2 | >100 | >100 | - | - | - |
| Taiwanin E methyl ether (TEME) | >150 | >100 | >100 | - | - | - |
Table 2: Cytotoxicity of Synthetic Arylnaphthalene Lignan Analogues
| Compound | A549 (Lung) IC50 (µM) | HS683 (Glioblastoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) | B16-F1 (Melanoma) IC50 (µM) |
| Retrojusticidin B | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |
| Justicidin C | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |
| Methoxy-vitedoamine A | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |
| Analogue 1 | >10 | >10 | >10 | >10 | >10 |
| Analogue 2 | 1-10 | 1-10 | 1-10 | 1-10 | 1-10 |
*Specific structures for Analogue 1 and 2 are detailed in the cited literature.[5]
Table 3: Cytotoxicity of Other Related Lignans
| Compound | KB (Oral) IC50 (µg/mL) | P-388 (Leukemia) IC50 (µg/mL) |
| Phyllanthusmin A | < 4 | < 4 |
| Phyllanthusmin B | > 4 | > 4 |
| Phyllanthusmin C | > 4 | > 4 |
Data sourced from[6]
Mechanism of Action
The cytotoxic effects of this compound analogues are primarily attributed to the induction of apoptosis, a form of programmed cell death.[1][7] Mechanistic studies have revealed that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8] A key molecular target for some arylnaphthalene lignans, such as diphyllin, is the vacuolar-type H+-ATPase (V-ATPase).[9][10] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to downstream effects that promote apoptosis.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxic action of this compound analogues.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Synthesis of Justicidin B (A Representative Arylnaphthalene Lignan)
This protocol is adapted from the total synthesis of Justicidin B and provides a general framework for the synthesis of arylnaphthalene lactone lignans.[2][5][7]
Step 1: Preparation of Pinacolyl Borate (B1201080) Intermediate Commercially available bromo-aldehyde is protected as its acetal (B89532) using ethylene (B1197577) glycol. Subsequent halogen-lithium exchange with n-butyllithium followed by borylation affords the corresponding pinacolyl borate.
Step 2: Suzuki Cross-Coupling The pinacolyl borate is subjected to a Suzuki cross-coupling reaction with a suitable aryl halide or triflate to construct the core arylnaphthalene skeleton.
Step 3: Intramolecular Cation-Induced Cyclization The product from the Suzuki coupling is treated with a Lewis acid, such as BF3·Et2O, to induce an intramolecular cyclization, forming the dihydronaphthalene ring system.
Step 4: Aromatization and Lactonization The dihydronaphthalene intermediate is aromatized, often through oxidation. Subsequent functional group manipulation, such as a Stille cross-coupling with tributylstannyl methanol, followed by spontaneous lactonization, yields the final arylnaphthalene lactone product, Justicidin B.
For detailed reaction conditions, reagents, and purification methods, please refer to the specific literature.[2][5]
Cytotoxicity Assay (MTT Assay)
This is a general protocol for determining the cytotoxic effects of compounds on cultured cells.[9][10][11][12][13]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound analogues) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
4. Formazan (B1609692) Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
5. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Caspase Activity Assay (Flow Cytometry)
This protocol describes the detection of activated caspases in apoptotic cells using a fluorescently labeled caspase inhibitor.[1][4][14][15][16]
1. Cell Treatment:
-
Treat cells with the this compound analogue at the desired concentration and for the appropriate time to induce apoptosis. Include untreated and positive controls.
2. Staining with Fluorescent Caspase Inhibitor:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a binding buffer provided with the caspase activity assay kit.
-
Add the fluorescently labeled caspase inhibitor (e.g., a FAM-labeled pan-caspase inhibitor) to the cell suspension.
-
Incubate the cells according to the kit manufacturer's instructions, typically for 1 hour at 37°C, protected from light.
3. Washing:
-
After incubation, wash the cells with the provided wash buffer to remove any unbound fluorescent inhibitor.
4. Flow Cytometry Analysis:
-
Resuspend the cells in the wash buffer.
-
Analyze the cells using a flow cytometer. The fluorescent signal from the cells that have taken up the labeled inhibitor is a direct measure of caspase activity.
V-ATPase Inhibition Assay
This is a general method to assess the inhibitory effect of compounds on V-ATPase activity.[6][17][18][19][20]
1. Preparation of Membrane Vesicles:
-
Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., yeast vacuoles, insect midgut, or mammalian kidney microsomes).
2. Acridine (B1665455) Orange Quenching Assay:
-
This assay measures the ATP-dependent proton pumping activity of V-ATPase by monitoring the quenching of acridine orange fluorescence.
-
Prepare a reaction buffer containing a fluorescent pH indicator like acridine orange.
-
Add the prepared membrane vesicles to the buffer.
-
Add the test compound (this compound analogue) at various concentrations. Include a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control and a vehicle control.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the V-ATPase activity.
3. Data Analysis:
-
Calculate the percentage of inhibition of V-ATPase activity for each concentration of the test compound relative to the control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The structural analogues of this compound, particularly those belonging to the arylnaphthalene lactone class, represent a promising area for the development of novel anticancer agents. Their potent cytotoxic activity, coupled with a well-defined mechanism of action involving the induction of apoptosis and inhibition of V-ATPase, provides a strong foundation for further preclinical and clinical investigation. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to advance the exploration of this important class of natural product derivatives. Future efforts should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on conducting in vivo studies to validate the therapeutic potential of these promising compounds.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 6. v-ATPase enzyme activity assay [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. stemcell.com [stemcell.com]
- 17. Discovery of a Small-Molecule Probe for V-ATPase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
- 20. scbt.com [scbt.com]
An In-Depth Technical Guide to Lignan J1 (Neojusticin A)
CAS Number: 27041-98-1
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Lignan (B3055560) J1, also known as Neojusticin A. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Chemical and Physical Properties
Lignan J1 is a naturally occurring arylnaphthalene lactone lignan found in various plant species, notably in the genus Justicia. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 27041-98-1 | [1][2] |
| Synonyms | Neojusticin A, Justicidin D | |
| Molecular Formula | C₂₁H₁₄O₇ | |
| Molecular Weight | 378.33 g/mol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Lignans (B1203133) are generally soluble in organic solvents and sparingly soluble or insoluble in water. The glycosides are more soluble in alcohols and water. | [3] |
Biological and Pharmacological Properties
Lignans as a class exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] These effects are often attributed to their ability to modulate various cellular signaling pathways.
Mechanism of Action: The precise mechanism of action for this compound is still under investigation. However, research on related lignans and initial studies on this compound (Justicidin D) suggest potential involvement in several key pathways:
-
Anti-thrombotic Activity: A network pharmacology study has indicated that Justicidin D (this compound) may exert anti-thrombotic effects by regulating key proteins such as Factor II (F2), Matrix Metalloproteinase-9 (MMP9), C-X-C Motif Chemokine Ligand 12 (CXCL12), MET Proto-Oncogene (MET), Rac Family Small GTPase 1 (RAC1), Phosphodiesterase 5A (PDE5A), and ATP Binding Cassette Subfamily B Member 1 (ABCB1).[8]
-
General Lignan Activity: Many lignans are known to modulate the Nrf2 signaling pathway , which is a key regulator of cellular antioxidant responses.[6][9] They can also suppress inflammatory responses by inhibiting the NF-κB pathway .[6]
Workflow for Investigating Anti-thrombotic Action:
Experimental Protocols
Isolation and Purification of this compound from Justicia procumbens
A preparative method for isolating this compound utilizes high-speed counter-current chromatography (HSCCC).[1][2][10]
3.1.1. Crude Sample Preparation:
-
Air-dried and powdered whole plant material of Justicia procumbens is extracted with 95% ethanol (B145695) three times at room temperature.
-
The ethanol extracts are combined and evaporated to dryness under reduced pressure.
-
The residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which contains this compound, is concentrated to dryness to yield the crude sample for HSCCC.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC):
-
Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil separation column.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. A stepwise elution is employed.[1][8]
-
System A (for initial elution): n-hexane-ethyl acetate-methanol-water (1.3:1:1.3:1, v/v/v/v)
-
System B (for eluting this compound): n-hexane-ethyl acetate-methanol-water (2.5:1:2.5:1, v/v/v/v)
-
-
Procedure:
-
The HSCCC column is first filled with the upper phase (stationary phase) of solvent system A.
-
The crude sample (e.g., 300 mg) is dissolved in a mixture of the upper and lower phases of system A and injected into the column.
-
The apparatus is rotated at a specific speed (e.g., 1000 rpm), and the lower phase (mobile phase) of solvent system A is pumped through the column at a defined flow rate (e.g., 3.0 mL/min).
-
After the elution of earlier components, the mobile phase is switched to the lower phase of solvent system B to elute this compound.
-
The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected.
-
Fractions containing this compound are combined and evaporated to yield the purified compound. Purity is typically assessed by HPLC.[1][5]
-
HSCCC Experimental Workflow:
Synthesis of Arylnaphthalene Lactone Lignans
While a specific protocol for the total synthesis of this compound (Neojusticin A) is not detailed in the provided search results, a general and flexible strategy for the synthesis of related natural arylnaphthalene lactone lignans, such as Justicidin B, has been developed.[7][11] This approach can likely be adapted for the synthesis of this compound.
Key Synthetic Steps:
-
Aryl-alkyl Suzuki cross-coupling: To introduce a key structural unit.
-
Cation-induced cyclization: To construct the aryl dihydronaphthalene core.
-
Base-mediated oxidative aromatization: To furnish the final arylnaphthalene skeleton.
General Synthetic Pathway Concept:
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative isolation and purification of lignans from Justicia procumbens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans [m.chemicalbook.com]
- 4. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
- 11. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactivity of Lignans from Justicia Species
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Justicia, belonging to the Acanthaceae family, comprises over 600 species and is a prolific source of diverse secondary metabolites.[1][2] For centuries, various species of Justicia have been integral to traditional medicine systems for treating a wide range of ailments, including infections, inflammation, and gastrointestinal disorders.[3][4] Among the myriad of phytochemicals isolated from this genus, lignans (B1203133) have emerged as a class of significant therapeutic interest.[2][5]
Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1][6] Their complex chemical structures give rise to a broad spectrum of pharmacological properties.[5][6] Lignans isolated from Justicia species, particularly arylnaphthalene lignans like justicidin B and diphyllin, have demonstrated potent anticancer, anti-inflammatory, and antiviral activities, making them promising candidates for novel drug development.[1][5]
This technical guide provides a comprehensive overview of the current understanding of the bioactivity of Justicia lignans. It consolidates quantitative data on their biological effects, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and workflows involved in their characterization.
Anticancer and Cytotoxic Activity
Lignans from various Justicia species exhibit potent cytotoxic effects against a multitude of human cancer cell lines.[6][7][8] Arylnaphthalene lignans are particularly noteworthy for their anticancer potential.[9] The mechanisms often involve the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapeutics.[10][11]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Justicia lignans is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Lignan (B3055560) | Source Species | Cancer Cell Line | IC50 (µM) | Reference |
| Justicidin A | Justicia procumbens | K562 (Leukemia) | 20 | [10] |
| Justicidin A | Justicia ciliata | T-24 (Bladder) | < 0.02 | [9] |
| Justicidin A | Justicia ciliata | CaSki (Cervical) | < 0.02 | [9] |
| Justicidin A | Justicia ciliata | SiHa (Cervical) | < 0.02 | [9] |
| Justicidin A | Justicia ciliata | HT-3 (Cervical) | < 0.02 | [9] |
| Diphyllin | Justicia procumbens | A549 (Lung) | 0.81 | [12] |
| Diphyllin | Justicia procumbens | MCF-7 (Breast) | 0.54 | [12] |
| Tuberculatin | Justicia procumbens | HepG2 (Liver) | 0.19 | [12] |
| Tuberculatin | Justicia procumbens | HT-29 (Colon) | 0.23 | [12] |
| Pronaphthalide A | Justicia procumbens | LoVo (Colon) | 0.07 | [7] |
| Pronaphthalide A | Justicia procumbens | BGC-823 (Gastric) | 0.05 | [7] |
| Depauperatin (Comp. 6) | Justicia depauperata | KB-3-1 (Cervical) | 4.1 | [13] |
| Depauperatin (Comp. 9) | Justicia depauperata | KB-3-1 (Cervical) | 9.5 | [13] |
Mechanism of Action: Apoptosis Induction
Several studies suggest that the anticancer activity of Justicia lignans is mediated through the induction of apoptosis. For instance, certain lignans have been shown to decrease cell proliferation and activate caspase-3, a key executioner enzyme in the apoptotic cascade, in K562 leukemia cells.[10][11] This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed to determine the cytotoxic potential of compounds against cancer cell lines.[14][15]
-
Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Justicia lignan in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various lignan concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[16] Lignans from Justicia species have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and pathways.[3][5]
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of Justicia lignans have been evaluated by measuring their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines (e.g., TNF-α), as well as enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[12][17]
| Lignan | Assay | Concentration | % Inhibition | Reference |
| Justirumalin | COX-1 Inhibition | 25 µg/mL | 89.2 | [17] |
| Justirumalin | COX-2 Inhibition | 25 µg/mL | 67.2 | [17] |
| Jusmicranthin methyl ether | COX-2 Inhibition | 25 µg/mL | 73.0 | [17] |
| Simplexolin | COX-2 Inhibition | 25 µg/mL | 72.8 | [17] |
| Justicidin E | COX-1 Inhibition | 25 µg/mL | 80.1 | [17] |
| Lariciresinol | Lipid Peroxidation | 25 µg/mL | 79.6 | [17] |
| Isolariciresinol | Lipid Peroxidation | 25 µg/mL | 86.2 | [17] |
| Tiruneesiin | Lipid Peroxidation | 25 µg/mL | 95.9 | [17] |
Mechanism of Action: Inhibition of Inflammatory Pathways
A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2.[19] Justicia lignans may interfere with this pathway, thereby reducing the production of NO and prostaglandins.
Experimental Protocol: In Vitro Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[20] This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test lignan solution (at various concentrations, e.g., 25-100 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA). A control consists of 0.5 mL of distilled water and 0.5 mL of 1% BSA.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[21]
-
Cooling and Measurement: After heating, cool the mixtures to room temperature and measure the turbidity (a measure of denaturation) using a spectrophotometer at 660 nm.[21]
-
Calculation: Use a standard anti-inflammatory drug like diclofenac (B195802) as a positive control.[21] Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
Antiviral Activity
The emergence of viral diseases poses a continuous threat to global health.[22] Justicia lignans have been identified as potent inhibitors of a broad spectrum of viruses, including Vesicular Stomatitis Virus (VSV), Human Immunodeficiency Virus (HIV), and coronaviruses.[22]
Quantitative Antiviral Data
The antiviral activity of Justicia lignans is assessed by their ability to inhibit viral replication or infectivity, often expressed as a minimal inhibitory concentration (MIC), 50% effective concentration (EC50), or 50% inhibitory concentration (IC50). The selectivity index (SI), the ratio of cytotoxicity to antiviral activity, is a critical parameter for evaluating a compound's therapeutic potential.
| Lignan | Virus | Assay Metric | Value (µM or µg/mL) | Selectivity Index (SI) | Reference |
| Justicidin A | Vesicular Stomatitis Virus | MIC | < 0.25 µg/mL | > 124 | [23] |
| Justicidin B | Vesicular Stomatitis Virus | MIC | < 0.25 µg/mL | > 124 | [23] |
| Diphyllin | Vesicular Stomatitis Virus | MIC | < 0.25 µg/mL | > 124 | [23] |
| Diphyllin | HIV-1 | IC50 | 0.38 µM | 5.3 | |
| Diphyllin | VSV/HIV Pseudovirus | EC50 | 30-100 nM | - | [22] |
| Diphyllin | H5N1/HIV Pseudovirus | EC50 | 30-100 nM | - | [22] |
| Procumbenoside A | HIV-1 | IC50 | 4.95 µM | > 6.2 | [24] |
| Justicidin G | SARS-CoV-2 Mpro (in silico) | Binding Energy | -9.1 kcal/mol | - | [25] |
Mechanism of Action: Inhibition of Viral Entry and Replication
The antiviral mechanisms of Justicia lignans are diverse. Some, like diphyllin, are thought to act primarily at the entry stage of viral infection, potentially by targeting host cell factors required for viral entry, which could explain their broad-spectrum activity.[22] Others may inhibit viral enzymes essential for replication, such as the main protease (Mpro) of SARS-CoV-2, as suggested by in silico docking studies.[25] For HIV, lignans have demonstrated inhibitory activity against viral replication in infected cells.[8][24]
Experimental Protocol: Virus-Induced Cytopathic Effect (CPE) / MTS Assay
This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death or cytopathic effect (CPE).[26]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for SARS-CoV) in 96-well plates and grow to confluence.
-
Infection and Treatment: Remove the growth medium. In separate tubes, pre-incubate the virus with serial dilutions of the test lignan for 1 hour at 37°C. Add the virus-compound mixtures to the cell monolayers. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 2-4 days).
-
Viability Measurement: Assess cell viability using the MTS assay, which is similar to the MTT assay but uses a water-soluble tetrazolium salt. Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Collection: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 (the concentration that protects 50% of cells from CPE) from a dose-response curve. Simultaneously, run a parallel assay without the virus to determine the 50% cytotoxic concentration (CC50) of the compound. The Selectivity Index (SI = CC50/EC50) can then be calculated.
Conclusion
Lignans isolated from the Justicia genus represent a class of natural products with remarkable and diverse biological activities. The potent cytotoxic, anti-inflammatory, and antiviral properties demonstrated by compounds such as justicidin, diphyllin, and their derivatives underscore their significant potential as lead structures in modern drug discovery.[5] The data compiled in this guide highlight the efficacy of these compounds in various in vitro models. Further research, including in vivo studies and mechanistic elucidation, is warranted to fully explore their therapeutic applications and to develop novel pharmaceuticals for the treatment of cancer, inflammatory disorders, and viral infections.
References
- 1. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. scielo.br [scielo.br]
- 6. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Cytotoxic lignans of Justicia ciliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Studies on Anticancer Effect of Methanolic Leaf Extract of Justicia gendarussa on Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 17. researchgate.net [researchgate.net]
- 18. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 22. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 23. Antiviral activity of lignans and their glycosides from Justicia procumbens [agris.fao.org]
- 24. Anti-HIV lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciensage.info [sciensage.info]
- 26. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Initial Cytotoxicity Screening of Lignan J1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the initial cytotoxicity screening of Lignan (B3055560) J1, a compound isolated from Justicia procumbens[1][2][3]. It outlines the methodologies for evaluating its anti-proliferative effects on various cancer cell lines, presents exemplary data in a structured format, and discusses potential mechanisms of action, including the induction of apoptosis via the intrinsic signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Lignan J1.
Introduction
Lignans (B1203133) are a class of diphenolic compounds found widely in plants that have garnered significant interest for their diverse biological activities, including anticancer properties[4][5]. These compounds can modulate various cellular processes, such as cell cycle progression, apoptosis, and migration[4]. This compound is a specific lignan found in the plant Justicia procumbens[1][2][3]. Preliminary studies on related lignans suggest that they can exert cytotoxic effects against cancer cells, making this compound a compound of interest for oncological research[6][7].
Initial cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of a compound to inhibit cancer cell growth. This guide details the standardized protocols used for this evaluation and provides a framework for interpreting the resulting data.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the metabolic activity or growth of 50% of the cell population. While specific data for this compound is limited, one study reported an ED50 value of 9 μg/mL against human KB cells[1][2]. The following table presents a representative dataset illustrating how IC50 values for this compound could be displayed across a panel of human cancer cell lines after a 72-hour exposure period.
Table 1: Representative Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| A549 | Lung Carcinoma | 18.9 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 12.4 ± 1.5 |
| HeLa | Cervical Adenocarcinoma | 22.7 ± 2.5 |
| HL-60 | Promyelocytic Leukemia | 7.3 ± 0.9 |
Note: The data presented are exemplary and intended for illustrative purposes to demonstrate standard data presentation for a cytotoxicity screening report.
Experimental Protocols
The following protocol details the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity[8][9][10].
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product[9][10][11]. The quantity of this formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells[8].
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours[9].
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals[12]. Mix gently by shaking the plate for 15 minutes on an orbital shaker[8][11].
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm[9]. A reference wavelength of >650 nm can be used to subtract background noise[9].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates the key steps of the MTT cytotoxicity assay workflow.
4.2. Proposed Mechanism of Action: Intrinsic Apoptosis Pathway
Lignans often exert their anticancer effects by inducing programmed cell death, or apoptosis[4]. The intrinsic (or mitochondrial) pathway is a major mechanism for apoptosis initiated by intracellular stress, such as that caused by cytotoxic agents[13][14][15][16]. This pathway is tightly regulated by the Bcl-2 family of proteins[14][17].
Upon receiving a stress signal from a compound like this compound, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted[17]. Pro-apoptotic proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm[14][17]. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9, the initiator caspase in this pathway[13][14][16]. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis[13][14][16].
The diagram below outlines this proposed signaling cascade.
Conclusion and Future Directions
The initial screening data, exemplified herein, suggest that this compound possesses cytotoxic properties against various cancer cell lines. The standardized MTT assay provides a robust and high-throughput method for quantifying this activity. The proposed mechanism involves the induction of apoptosis via the mitochondrial-mediated intrinsic pathway, a common mechanism for anticancer lignans.
Further research should focus on:
-
Confirming the IC50 values in a broader panel of cancer cell lines, including drug-resistant models.
-
Validating the apoptotic mechanism through assays such as Annexin V/PI staining, caspase activation assays, and analysis of Bcl-2 family protein expression.
-
Investigating effects on other cellular processes like cell cycle arrest and angiogenesis.
-
Proceeding to in vivo studies using xenograft models to evaluate the therapeutic efficacy and safety profile of this compound.
This technical guide provides the foundational knowledge for researchers to build upon in the development of this compound as a potential anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic apoptotic pathway: Significance and symbolism [wisdomlib.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
The Therapeutic Potential of Lignan J1: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignan (B3055560) J1, a phenolic compound isolated from Justicia procumbens, belongs to a class of phytoestrogens known for their diverse pharmacological activities. While direct and extensive research on Lignan J1 is still emerging, the broader family of lignans (B1203133) has demonstrated significant therapeutic potential, particularly in the realms of oncology, inflammation, and neuroprotection. This technical guide synthesizes the available information on this compound and related lignans, providing a comprehensive overview of its potential mechanisms of action, proposed experimental protocols for its evaluation, and a forward-looking perspective on its application in drug discovery and development. Due to the limited specific data on this compound, this paper extrapolates from studies on structurally similar lignans to outline its therapeutic promise and guide future research.
Introduction to this compound
This compound is a naturally occurring lignan found in the plant Justicia procumbens, a traditional herb used in some cultures for its medicinal properties.[1] Lignans, as a chemical class, are characterized by their diphenolic structure and are recognized for a wide array of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.[2] While several lignans from Justicia procumbens have been isolated and studied for their cytotoxic and antiviral properties, specific in-depth research into the therapeutic potential of this compound is in its early stages.[1][3] This document aims to provide a foundational guide for researchers by summarizing the knowns about related lignans and proposing a roadmap for the systematic evaluation of this compound.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of other lignans, this compound is hypothesized to possess therapeutic potential in several key areas.
Anticancer Activity
Lignans have been extensively studied for their anticancer properties.[4] They have been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapies.[5][6]
Potential Mechanisms:
-
Induction of Apoptosis: Lignans can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and activation of caspase cascades.[7][8]
-
Cell Cycle Arrest: Some lignans have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[9]
-
Inhibition of Pro-survival Signaling: Key signaling pathways that promote cancer cell survival, such as the PI3K/Akt and MAPK pathways, are often inhibited by lignans.
A proposed mechanism for the induction of apoptosis by lignans is outlined in the following diagram.
Caption: Proposed apoptotic pathway induced by this compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Lignans have demonstrated potent anti-inflammatory effects in various preclinical models.[2]
Potential Mechanisms:
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Many lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[10][11]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also crucial in the inflammatory response. Lignans can modulate these pathways to exert their anti-inflammatory effects.
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), lignans can reduce oxidative stress, which is closely linked to inflammation.
The potential anti-inflammatory signaling pathway of this compound is depicted below.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Neuroprotective Effects
Several lignans have shown promise in protecting neurons from damage and have been investigated for their potential in neurodegenerative diseases.[12][13]
Potential Mechanisms:
-
Antioxidant and Anti-inflammatory Effects: As mentioned, these activities are crucial in protecting the brain from oxidative stress and neuroinflammation, which are implicated in neurodegeneration.
-
Modulation of NMDA Receptors: Some lignans have been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.[14][15]
-
Regulation of Apoptotic Pathways: Lignans can protect neurons by inhibiting apoptotic cell death pathways.[14]
Quantitative Data Summary
Table 1: Cytotoxicity of Various Lignans against Cancer Cell Lines
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Nordihydroguaiaretic acid (NDGA) | SW480 (Colon) | 1.9 ± 0.5 (as µg/mL) | [7][8] |
| Epiashantin | SW480 (Colon) | 9.8 ± 4.5 | [7][8] |
| Arctigenin | SW480 (Colon) | 16.5 ± 8.5 | [7][8] |
| Procumbenoside H | LoVo (Colon) | 17.908 ± 1.949 | [16] |
| (-)-9,9′-O-diferuloyl-secoisolariciresinol | OVCAR3 (Ovarian) | 0.51 | [17] |
Table 2: In Vivo Antitumor Activity of a Lignan
| Lignan | Animal Model | Dosage | Outcome | Reference |
| 7-hydroxymatairesinol (HMR) | Athymic mice with LNCaP xenografts | 0.15% and 0.30% in diet | Inhibition of tumor growth, increased apoptosis | [18] |
Detailed Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments based on standard protocols used for other lignans.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., LoVo, BGC-823) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, natural product with significant therapeutic potential. Based on the well-documented activities of the broader lignan family, it is plausible that this compound possesses valuable anticancer, anti-inflammatory, and neuroprotective properties. This whitepaper provides a foundational framework for initiating a comprehensive investigation into this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating and purifying this compound from Justicia procumbens to obtain sufficient quantities for preclinical studies.
-
In Vitro Efficacy: Systematically evaluating the cytotoxicity of this compound against a panel of cancer cell lines and elucidating its anti-inflammatory and neuroprotective effects in relevant cell-based assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.[19]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to optimize its therapeutic properties.
The exploration of this compound holds the potential to yield novel therapeutic agents for a range of debilitating diseases. A concerted research effort, guided by the principles outlined in this document, will be crucial in unlocking its full therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignans are involved in the antitumor activity of wheat bran in colon cancer SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Flax Lignan Against NMDA‐Induced Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of flax lignan against NMDA-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New cyclopeptide alkaloid and lignan glycoside from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic Lignan and Flavonoid Derivatives from the Branches of Beilschmiedia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Lignan J1 in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignan (B3055560) J1 is a bioactive compound found in select plant species, notably Justicia procumbens and Leonurus sibiricus[1]. As a member of the lignan family of polyphenols, it is investigated for its potential pharmacological activities, which may include antioxidant, anti-inflammatory, and anticancer effects[2][3][4]. Accurate and precise quantification of Lignan J1 in plant extracts is crucial for quality control, standardization of herbal preparations, and further research into its therapeutic applications.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts, focusing on robust and validated methodologies. These guidelines are intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in establishing reliable analytical workflows.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data for this compound and other relevant lignans (B1203133) from plant extracts. This information can be used as a reference for expected concentration ranges and for comparison of different analytical methods.
Table 1: Quantitative Analysis of this compound in Justicia procumbens
| Compound | Amount Isolated from 300 mg Crude Extract | Purity | Relative Content in Extract (%) | Analytical Method | Reference |
| This compound | 2.54 mg | >95% | 0.93% | HSCCC, HPLC | [5] |
| Justicidin B | 19.7 mg | >95% | 7.0% | HSCCC, HPLC | [5] |
| Justicidin A | 9.86 mg | >95% | 3.6% | HSCCC, HPLC | [5] |
| 6'-hydroxyjusticidin C | 11.26 mg | >95% | 4.2% | HSCCC, HPLC | [5] |
Table 2: General Lignan Content in Various Plant Materials (for comparative purposes)
| Plant Material | Lignan(s) Quantified | Concentration Range | Analytical Method | Reference |
| Cereal Grains | Secoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol, Syringaresinol | 18.166 to 85.930 µ g/100 g | LC-MS/MS | [6] |
| Anthriscus sylvestris (roots) | Deoxypodophyllotoxin, Nemorosin, Yatein, and others | 2.0–42.8 mg/g | HPLC-UV | [7] |
| Flaxseed | Secoisolariciresinol Diglucoside (SDG) | 5.7 to 13 mg/g | HPLC | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Justicia procumbens
This protocol is based on established methods for lignan extraction from plant materials.
1. Materials and Reagents:
-
Dried, powdered aerial parts of Justicia procumbens
-
Ethanol (B145695) (95%)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
2. Extraction Procedure:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of 95% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[6]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Redissolve a known amount of the crude extract in methanol for HPLC or LC-MS/MS analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the simultaneous determination of multiple lignans in Justicia procumbens[9].
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector.
-
Column: Shiseido Capcell Pak C18 (250 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile (B52724) (A) and Water (B).
-
Gradient Elution:
-
0-15 min: 20-40% A
-
15-30 min: 40-60% A
-
30-40 min: 60-80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
3. Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 1.8 µm, 4.6 × 50 mm).
-
Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).
-
Gradient Elution: A suitable gradient to ensure separation from other lignans.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
2. Sample and Standard Preparation:
-
Follow the same procedures as for the HPLC analysis for both sample and standard preparation.
3. Quantification:
-
Establish the MRM transitions for this compound.
-
Generate a calibration curve using the standard solutions.
-
Analyze the plant extract and quantify this compound based on the peak area of the specific MRM transition.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of seven lignans in Justicia procumbens by high performance liquid chromatography-photodiode array detection using relative response factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Lignan J1 Isolation Using High-Speed Counter-Current Chromatography (HSCCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignan J1, a bioactive compound found in plants such as Justicia procumbens, has garnered interest for its potential pharmacological activities. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient liquid-liquid partition method for the preparative isolation of such natural products, as it avoids the irreversible adsorption issues associated with solid stationary phases.[1] This document provides a detailed protocol for the isolation of this compound from a crude plant extract using HSCCC, based on established methodologies.[1][2]
Data Presentation
The following table summarizes the quantitative data from a successful preparative HSCCC separation of this compound from a crude extract of Justicia procumbens.
| Parameter | Value | Reference |
| Starting Material | ||
| Crude Sample Amount | 300 mg | [1] |
| Isolated this compound | ||
| Yield | 2.54 mg | [1] |
| Purity (by HPLC) | >95% | [1] |
| HSCCC System | ||
| Instrument Model | TBE-300C | [1] |
| Column Capacity | 320 mL | [3] |
Experimental Protocols
This section details the methodologies for crude sample preparation, HSCCC solvent system selection and preparation, and the HSCCC separation process for isolating this compound.
1. Preparation of Crude Sample
The initial step involves extracting the lignans (B1203133) from the dried plant material.
-
Extraction: The dried whole plant of Justicia procumbens is powdered and extracted with 95% ethanol (B145695) three times at room temperature, with each extraction lasting 24 hours.
-
Concentration: The ethanol extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is rich in lignans, is concentrated to dryness for subsequent HSCCC separation.
2. HSCCC Solvent System Selection and Preparation
The choice of the two-phase solvent system is critical for a successful HSCCC separation.[3] For the isolation of this compound along with other lignans, a stepwise elution approach with two different solvent systems has been shown to be effective.[1][3][4]
-
Solvent System Composition: A two-phase solvent system of n-hexane–ethyl acetate–methanol–water is used. For the elution of this compound, the specific volume ratio is 2.5:1:2.5:1 (v/v/v/v) .[1]
-
Preparation:
-
The four solvents are mixed together in the specified ratio in a separatory funnel.
-
The mixture is shaken vigorously and then allowed to stand at room temperature until two distinct phases are fully separated.
-
The upper (organic) phase is designated as the stationary phase, and the lower (aqueous) phase is used as the mobile phase.[1]
-
3. HSCCC Separation Protocol
This protocol utilizes a stepwise elution method where an initial solvent system is used to elute less polar lignans, followed by a switch to the solvent system for eluting more polar compounds, including this compound.[1]
-
Apparatus: A High-Speed Counter-Current Chromatography instrument (e.g., TBE-300C) is used.[1]
-
Procedure:
-
Filling the Column: The multilayer coil column is first entirely filled with the upper phase (stationary phase) of the initial solvent system (n-hexane–ethyl acetate–methanol–water at 1.3:1:1.3:1, v/v).
-
Rotation and Equilibration: The apparatus is then rotated at a speed of 1000 rpm , and the lower phase (mobile phase) of the initial solvent system is pumped into the column at a flow rate of 3.0 mL/min .[1][3] The system is equilibrated until the mobile phase emerges from the tail outlet and a stable retention of the stationary phase is achieved (hydrodynamic equilibrium).
-
Sample Injection: A 300 mg sample of the crude ethyl acetate extract is dissolved in 10 mL of a 1:1 mixture of the upper and lower phases of the initial solvent system and injected into the column through the sample loop.[1][3]
-
Initial Elution: The elution with the initial mobile phase proceeds.
-
Stepwise Elution: After the elution of the earlier peaks (at approximately 83 minutes), the mobile phase is switched to the lower phase of the second solvent system (n-hexane–ethyl acetate–methanol–water at 2.5:1:2.5:1, v/v) to elute this compound and other remaining compounds.[1]
-
Detection and Fraction Collection: The effluent from the column outlet is continuously monitored with a UV detector at 254 nm .[3] Fractions are collected at regular intervals using a fraction collector.
-
Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound at a high purity. The pure fractions are then combined and evaporated to dryness.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isolation of this compound using HSCCC.
Caption: Workflow for this compound isolation using stepwise elution HSCCC.
References
- 1. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Lignan J1 in Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in cancer research due to their potential as chemotherapeutic agents. Lignan (B3055560) J1, a constituent of Justicia procumbens, belongs to this promising group of natural products. While specific research on Lignan J1 is emerging, extensive studies on structurally related lignans isolated from the same plant, such as justicidin A and diphyllin (B1215706), have demonstrated potent cytotoxic and anti-cancer activities across a range of cancer cell lines. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.
These application notes provide a comprehensive overview of the use of this compound and its closely related analogs in cancer cell line assays. The protocols detailed below are based on established methodologies for evaluating the anti-cancer effects of lignans and can be adapted for the specific investigation of this compound.
Data Presentation: Cytotoxicity of Lignans from Justicia procumbens and Related Compounds
The following tables summarize the 50% inhibitory concentration (IC50) values of various lignans, including those found in Justicia procumbens and other sources, against a panel of human cancer cell lines. This data highlights the potent cytotoxic nature of this class of compounds.
Table 1: IC50 Values of Diphyllin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE-1 | Esophageal Cancer | 0.2058 | [1] |
| ECA-109 | Esophageal Cancer | 0.2792 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 2.9 (µg/mL) | [2] |
| SW-480 | Colorectal Adenocarcinoma | 1.3 (µg/mL) | [2] |
| HCT-15 | Colorectal Adenocarcinoma | 3.9 (µg/mL) | [2] |
| A549 | Lung Cancer | 6.46 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 30.73 | [3] |
| MGC-803 | Gastric Carcinoma | Submicromolar | [3] |
| U251 | Glioma | Submicromolar | [3] |
| SKOV3 | Ovary Carcinoma | Submicromolar | [3] |
| MCF-7 | Breast Cancer | 0.09 | [3] |
| HCT116 | Colon Cancer | 1.2 | [3] |
| KB | Oral Epidermoid Cancer | 5.1 | [3] |
Table 2: IC50 Values of Justicidin A and B in Various Cancer Cell Lines
| Lignan | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Justicidin B | RPMI-8226 | Lymphoma | 0.17 | 72 | [4] |
| Justicidin B | U-266 | Lymphoma | 183 | 24 | [4] |
| Justicidin B | HD-MY-Z | Lymphoma | >200 | 24 and 48 | [4] |
| Justicidin B | NSCLCN6 | Non-Small Cell Lung | 28 | Not Specified | [5] |
| Justicidin B | KB HeLa | Cervical Cancer | 0.2 | Not Specified | [5] |
| Justicidin B | Jurkat T | T-cell Leukemia | 3.2 | Not Specified | [5] |
| Justicidin B | L6 | Rat Skeletal Muscle | 3.3 | Not Specified | [5] |
| Justicidin B | PBM Cs | Not Specified | 4.7 | Not Specified | [5] |
| Justicidin B | MDA-MB-231 | Breast Cancer | 38.91 (µg/mL) | 72 | [6] |
| Justicidin B | MCF-7 | Breast Cancer | 14.09 (µg/mL) | 72 | [6] |
| Justicidin B | LAMA-8 | Chronic Myeloid Leukemia | Not Specified | Not Specified | [7] |
| Justicidin B | K-562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | [7] |
| Justicidin B | SKW-3 | Chronic Lymphoid Leukemia | Not Specified | Not Specified | [7] |
| Justicidin B | L0V0 | Colorectal Carcinoma | Not Specified | Not Specified | [7] |
| Justicidin B | BGC-823 | Gastric Cancer | Not Specified | Not Specified | [7] |
| Justicidin B | HeLa | Cervical Cancer | Not Specified | Not Specified | [7] |
Table 3: Cytotoxicity of Other Lignans from Justicia procumbens
| Lignan | Cell Line | Cancer Type | Activity | Reference |
| Tuberculatin | Various | Not Specified | Potent cytotoxic effects | [8] |
| Pronaphthalide A | LoVo, BGC-823 | Colon, Gastric | Potent cytotoxicity | [9] |
| Procumbenoside J | LoVo, BGC-823 | Colon, Gastric | Potent cytotoxicity | [9] |
| Juspurpudin | LoVo, BGC-823 | Colon, Gastric | Potent cytotoxicity | [9] |
| HJC | K562 | Leukemia | Remarkably inhibited growth | [10][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, SW-480, HCT-15)
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% (v/v).
-
After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Signaling Pathways and Visualizations
Lignans from Justicia procumbens, such as justicidin A and diphyllin, have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
V-ATPase/mTORC1/HIF-1α/VEGF Pathway (Diphyllin)
Diphyllin has been identified as an inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump crucial for maintaining the acidic environment of lysosomes and other organelles. Inhibition of V-ATPase disrupts cellular processes that are dependent on pH homeostasis, including autophagy and protein degradation. This can lead to the suppression of the mTORC1 signaling pathway, which in turn downregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key players in tumor growth and angiogenesis.[1]
Caption: Diphyllin-mediated inhibition of the V-ATPase pathway.
AKT/mTOR and PI3K/Beclin 1 Pathways (Justicidin A)
Justicidin A has been reported to induce autophagy in human colorectal cancer cells by inhibiting the AKT/mTOR signaling pathway.[12][13] Concurrently, it activates the type III PI3K/beclin 1 pathway, a key initiator of autophagy. This dual action on critical autophagy-regulating pathways highlights a complex mechanism of action that can lead to cancer cell death.
Caption: Justicidin A's dual modulation of autophagy pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound in vitro.
Caption: In vitro workflow for this compound anti-cancer evaluation.
Conclusion
This compound and its related compounds from Justicia procumbens represent a promising avenue for the development of novel anti-cancer therapeutics. The provided application notes and protocols offer a solid framework for researchers to investigate the cytotoxic and mechanistic properties of this compound in various cancer cell line models. The data on related lignans suggest that this compound is likely to exhibit potent anti-cancer activity through the induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways. Further research is warranted to elucidate the specific molecular targets and full therapeutic potential of this compound.
References
- 1. Effects of diphyllin as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of the biotechnologically-derived justicidin B on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HJC, a new arylnaphthalene lignan isolated from Justicia procumbens, causes apoptosis and caspase activation in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Justicidin A-induced autophagy flux enhances apoptosis of human colorectal cancer cells via class III PI3K and Atg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignan J1: In Vitro Anti-Inflammatory Assay Protocols
Application Note
Introduction
Lignans (B1203133), a major class of phytoestrogens, are naturally occurring polyphenolic compounds found in a variety of plants. Extensive research has demonstrated their diverse pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory properties.[1][2][3][4] The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response.[2][3] This document provides a comprehensive set of protocols to evaluate the in vitro anti-inflammatory activity of a novel lignan, designated as Lignan J1. The methodologies described herein are based on established assays and findings from studies on structurally related lignans, particularly those isolated from Vitex negundo.
Mechanism of Action
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. The activation of signaling cascades, including the NF-κB and MAPK pathways, leads to the production of pro-inflammatory mediators. Lignans have been shown to inhibit the production of these mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7] They can achieve this by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[6][7] The inhibitory action of lignans on these pathways makes them promising candidates for the development of new anti-inflammatory agents.
Key Experimental Assays
A series of in vitro assays are essential to characterize the anti-inflammatory profile of this compound. These assays, performed using a suitable cell line such as the murine macrophage cell line RAW 264.7, will determine the compound's efficacy and mechanism of action.
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Nitric Oxide (NO) Production Assay: To quantify the inhibition of NO, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Assays (TNF-α and IL-6): To measure the reduction in cytokine secretion.
-
Western Blot Analysis (iNOS, COX-2, and NF-κB pathway proteins): To investigate the effect of this compound on the expression of key inflammatory proteins and signaling molecules.
Data Presentation
The quantitative results from these assays should be systematically organized to facilitate analysis and comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) |
Table 3: Densitometric Analysis of Western Blots for iNOS and COX-2
| Treatment | iNOS (relative density) | COX-2 (relative density) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours (for iNOS and COX-2) or for shorter time points (e.g., 30-60 minutes) for signaling proteins.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 4. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total lignans from Vitex negundo seeds attenuate osteoarthritis and their main component vitedoin A alleviates osteoclast differentiation by suppressing ERK/NFATc1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of lignans from flaxseed after fermentation by lactiplantibacillus plantarum SCB0151 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Development of a Cell-Based Assay for Evaluating the Bioactivity of Lignan J1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5] Lignan J1, a compound isolated from Justicia procumbens, is a member of this promising class of natural products.[6] To facilitate the investigation of this compound's therapeutic potential, this document provides a detailed protocol for a cell-based assay to characterize its bioactivity.
This application note outlines a workflow to assess the anti-inflammatory and cytotoxic properties of this compound. The primary assay will determine the ability of this compound to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][8] A preliminary cytotoxicity assay is also described to establish a suitable concentration range for the compound in subsequent functional assays.
Core Assays
-
Cytotoxicity Assay: To determine the concentration range of this compound that is non-toxic to cells, a vital first step before assessing its biological activity.
-
Anti-Inflammatory Assay: To investigate the potential of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow
The overall experimental workflow is depicted below. It begins with cell culture and a cytotoxicity assessment to determine the appropriate concentrations of this compound. Subsequently, the anti-inflammatory assay is performed, involving the stimulation of cells to induce an inflammatory response and treatment with this compound to assess its inhibitory effects.
Caption: Overall experimental workflow for assessing this compound activity.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Upon stimulation by agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation and nuclear translocation of the NF-κB transcription factor, which then drives the expression of pro-inflammatory genes.[7][8][9]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Nrf2 Signaling Pathway
Given that many lignans exhibit antioxidant properties, assessing the activation of the Nrf2 pathway is a logical next step.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.[10][11][12]
Caption: Simplified diagram of the Nrf2 antioxidant response pathway.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is safe to use in subsequent cell-based assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (DMSO control).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)
This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway using a cell line stably transfected with an NF-κB-responsive luciferase reporter construct.[16][17]
Materials:
-
HEK293 or similar cell line stably expressing an NF-κB-luciferase reporter construct.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Inducing agent: TNF-α (10 ng/mL) or LPS (1 µg/mL).
-
Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Stimulation: Add the inducing agent (TNF-α or LPS) to the wells to activate the NF-κB pathway.[18][9] Include appropriate controls: unstimulated cells, stimulated cells with vehicle, and stimulated cells with the positive control inhibitor.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) to account for any potential cytotoxic effects.
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on THP-1 Cells
| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.09 | 97.6% |
| 5 | 1.18 ± 0.07 | 94.4% |
| 10 | 1.15 ± 0.10 | 92.0% |
| 25 | 1.05 ± 0.06 | 84.0% |
| 50 | 0.85 ± 0.05 | 68.0% |
| 100 | 0.45 ± 0.04 | 36.0% |
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
| Treatment | This compound Conc. (µM) | Relative Luciferase Units (RLU) ± SD | % Inhibition of NF-κB Activity |
| Unstimulated | 0 | 150 ± 25 | - |
| Stimulated (TNF-α) | 0 | 1500 ± 120 | 0% |
| Stimulated + this compound | 1 | 1350 ± 110 | 11.1% |
| Stimulated + this compound | 5 | 980 ± 95 | 38.5% |
| Stimulated + this compound | 10 | 650 ± 70 | 63.0% |
| Stimulated + this compound | 25 | 400 ± 50 | 81.5% |
| Positive Control | 10 | 300 ± 40 | 88.9% |
Conclusion
The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of this compound's bioactivity. By first establishing a non-toxic concentration range and then proceeding to a functional assay for NF-κB inhibition, researchers can effectively screen and validate the anti-inflammatory potential of this compound. These foundational assays can be expanded to include the measurement of downstream inflammatory mediators (e.g., cytokines like IL-6 and TNF-α via ELISA) and the investigation of other relevant signaling pathways, such as the Nrf2 antioxidant response pathway, to build a comprehensive biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application Notes and Protocols for In Vivo Studies of Lignan J1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a class of polyphenolic compounds found in plants that have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This document provides a comprehensive experimental design for the in vivo evaluation of a novel lignan, designated as Lignan J1. The following protocols and application notes are intended to guide researchers in conducting preclinical animal studies to assess the pharmacokinetics, safety, and efficacy of this compound.
Lignans are metabolized by gut microbiota into enterolignans, such as enterolactone (B190478) and enterodiol (B191174), which are believed to be responsible for many of their biological effects.[3][4] Therefore, the experimental design must consider the analysis of both the parent compound and its key metabolites. The protocols outlined below are based on established methodologies for studying lignans and similar natural products in vivo.
Pharmacokinetic Profiling of this compound in Rodents
Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites following oral and intravenous administration in a rodent model.
Experimental Protocol
1.1. Animal Model:
-
Species: Male Wistar rats (8-10 weeks old, 200-250g).
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
1.2. Dosing and Administration:
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral Administration (PO): A single dose of 50 mg/kg is administered by oral gavage.
-
Intravenous Administration (IV): A single dose of 10 mg/kg is administered via the tail vein.
1.3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Blood is collected in heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.
1.4. Bioanalytical Method:
-
A validated LC-MS/MS method should be used to quantify the concentrations of this compound and its primary metabolites (e.g., enterodiol and enterolactone) in plasma samples.
1.5. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental analysis software.
-
Oral bioavailability is calculated using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (IV, 10 mg/kg) | This compound (PO, 50 mg/kg) | Metabolite M1 (PO, 50 mg/kg) | Metabolite M2 (PO, 50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 180 | 350 ± 45 | 85 ± 12 | 120 ± 20 |
| Tmax (h) | 0.25 | 2.0 | 8.0 | 12.0 |
| AUC(0-t) (ng·h/mL) | 4500 ± 550 | 1800 ± 210 | 950 ± 110 | 1500 ± 180 |
| Half-life (h) | 2.5 ± 0.3 | 4.1 ± 0.5 | 6.2 ± 0.8 | 7.5 ± 0.9 |
| Clearance (mL/h/kg) | 2200 ± 250 | - | - | - |
| Volume of Distribution (L/kg) | 3.5 ± 0.4 | - | - | - |
| Oral Bioavailability (%) | - | 8.0% | - | - |
Data are presented as mean ± SD (n=6 per group).
Experimental Workflow
Caption: Workflow for Pharmacokinetic Study of this compound.
In Vivo Anti-inflammatory Efficacy Study
Objective: To evaluate the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Experimental Protocol
2.1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old, 20-25g).
-
Groups (n=8 per group):
-
Vehicle Control (0.5% CMC)
-
LPS Control (1 mg/kg)
-
This compound (25 mg/kg) + LPS
-
This compound (50 mg/kg) + LPS
-
Dexamethasone (1 mg/kg) + LPS (Positive Control)
-
2.2. Dosing and LPS Challenge:
-
This compound or vehicle is administered orally for 7 consecutive days.
-
One hour after the final dose, inflammation is induced by an intraperitoneal (IP) injection of LPS (1 mg/kg).
2.3. Sample Collection:
-
Four hours after the LPS injection, animals are euthanized.
-
Blood is collected via cardiac puncture for serum separation.
-
Lung and liver tissues are harvested for histopathological and biochemical analysis.
2.4. Biomarker Analysis:
-
Serum Cytokines: Levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.
-
Tissue Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in tissue homogenates.
-
Histopathology: Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
Data Presentation
Table 2: Effect of this compound on Inflammatory Markers in LPS-Treated Mice
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Lung MPO (U/g tissue) |
| Vehicle Control | 50 ± 8 | 80 ± 12 | 35 ± 6 | 1.2 ± 0.3 |
| LPS Control | 1200 ± 150 | 2500 ± 300 | 800 ± 95 | 8.5 ± 1.1 |
| This compound (25 mg/kg) | 850 ± 110 | 1800 ± 220 | 600 ± 70 | 6.1 ± 0.8 |
| This compound (50 mg/kg) | 550 ± 70 | 1100 ± 130 | 400 ± 50 | 4.2 ± 0.5 |
| Dexamethasone | 300 ± 40 | 600 ± 75 | 250 ± 30 | 2.5 ± 0.4 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS Control.
Signaling Pathway
Lignans often exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[1][2][5]
Caption: Proposed Anti-inflammatory Signaling Pathways of this compound.
Conclusion
The described protocols provide a foundational framework for the in vivo characterization of this compound. The pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion of the compound, which informs dosing regimens for subsequent efficacy studies. The LPS-induced inflammation model is a robust and well-established method for assessing the potential anti-inflammatory activity of novel compounds. The data generated from these studies will be critical for the continued development of this compound as a potential therapeutic agent. Future studies may explore other relevant models based on the specific therapeutic indications of interest, such as models for cancer, cardiovascular disease, or neurodegeneration, where lignans have shown promise.[1]
References
- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 3. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications [mdpi.com]
- 4. A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
Lignan J1: Application Notes and Protocols for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignan (B3055560) J1 is a naturally occurring lignan isolated from the plant Justicia procumbens.[1] Lignans (B1203133), a class of polyphenolic compounds, have garnered significant interest in cancer research due to their cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][3][4] While specific research on the apoptotic mechanisms of Lignan J1 is limited, studies on other lignans isolated from Justicia procumbens, such as Justicidin A and B, have demonstrated potent cytotoxic and pro-apoptotic effects, suggesting that this compound may hold similar potential as an anticancer agent.[2][5][6]
These application notes provide a comprehensive overview of the presumed molecular mechanisms of this compound-induced apoptosis based on related compounds and established knowledge of lignan bioactivity. Detailed protocols for key experiments are included to enable researchers to investigate the apoptotic effects of this compound in various tumor cell lines.
Proposed Mechanism of Action
Based on studies of structurally similar lignans, this compound is hypothesized to induce apoptosis in tumor cells through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is likely to be characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.
Key Signaling Pathways in Lignan-Induced Apoptosis
-
Intrinsic Pathway: Lignans have been shown to induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This is often mediated by the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Extrinsic Pathway: Some lignans can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TRAIL (TNF-related apoptosis-inducing ligand), by upregulating death receptors on the cell surface.
-
Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Role of Reactive Oxygen Species (ROS): The generation of ROS is a common mechanism by which natural compounds, including lignans, induce apoptosis. Increased intracellular ROS can lead to oxidative stress, mitochondrial damage, and the activation of apoptotic signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments used to evaluate the pro-apoptotic activity of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Example: MCF-7 | Breast | 48 | Data to be determined |
| Example: A549 | Lung | 48 | Data to be determined |
| Example: PC-3 | Prostate | 48 | Data to be determined |
| Example: HCT116 | Colon | 48 | Data to be determined |
IC50 (half-maximal inhibitory concentration) values should be determined using a cell viability assay such as the MTT or SRB assay.
Table 2: Quantification of this compound-Induced Apoptosis by Annexin V-FITC/PI Staining
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Example: MCF-7 | 0 (Control) | 24 | Data to be determined | Data to be determined | Data to be determined |
| X | 24 | Data to be determined | Data to be determined | Data to be determined | |
| 2X | 24 | Data to be determined | Data to be determined | Data to be determined |
Data to be obtained via flow cytometry analysis.
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins
| Protein | This compound Conc. (µM) | Treatment Time (h) | Relative Expression Level (Fold Change vs. Control) |
| Pro-Apoptotic | |||
| Bax | X | 24 | Data to be determined |
| Cleaved Caspase-3 | X | 24 | Data to be determined |
| Cleaved Caspase-9 | X | 24 | Data to be determined |
| Cleaved PARP | X | 24 | Data to be determined |
| Anti-Apoptotic | |||
| Bcl-2 | X | 24 | Data to be determined |
Protein expression levels to be quantified by Western blot analysis, with band intensities normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Detailed methodologies for key experiments to elucidate the apoptotic effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as desired, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Lignan J1 on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a diverse group of polyphenolic compounds found in various plants that have garnered significant interest for their potential therapeutic properties, including anticancer effects.[1][2][3] Many lignans exert their anticancer activity by modulating cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells.[1][4] Lignan (B3055560) J1, a compound isolated from Justicia procumbens, is a member of this promising class of natural products. While specific data on Lignan J1's effect on the cell cycle is still emerging, this document provides a comprehensive set of protocols and application notes for assessing the cell cycle-modulating effects of this compound and other similar lignan compounds.
The methodologies outlined below describe how to determine the effect of a lignan on cell cycle distribution, analyze the underlying molecular mechanisms, and present the quantitative data in a clear and structured format.
Postulated Signaling Pathway for Lignan-Induced Cell Cycle Arrest
Lignans have been reported to influence various signaling pathways that regulate the cell cycle. A common mechanism involves the modulation of pathways such as the PI3K/Akt or JAK/STAT pathways, which can, in turn, affect the expression and activity of key cell cycle regulatory proteins. The following diagram illustrates a plausible signaling cascade that could be investigated when assessing the effects of this compound.
Caption: Postulated signaling pathway for this compound-induced G1/S phase cell cycle arrest.
Experimental Workflow for Assessing Cell Cycle Effects
A systematic approach is crucial for accurately determining the impact of a compound on the cell cycle. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for assessing the effects of this compound on the cell cycle.
Data Presentation
Quantitative data from cell cycle analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line]
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 0 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 | 1.2 ± 0.3 |
| This compound | 10 | 55.2 ± 2.5 | 28.4 ± 1.9 | 16.4 ± 1.3 | 2.5 ± 0.5 |
| This compound | 25 | 68.7 ± 3.1 | 15.6 ± 1.5 | 15.7 ± 1.2 | 5.8 ± 0.9 |
| This compound | 50 | 75.4 ± 3.5 | 8.9 ± 1.1 | 15.7 ± 1.4 | 12.3 ± 1.7 |
| Positive Control [e.g., Etoposide] | [Specify] | [Value] | [Value] | [Value] | [Value] |
Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the control is denoted by *p < 0.05 and **p < 0.01.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture a suitable cancer cell line and treat it with varying concentrations of this compound for different time points.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 10⁵ cells/well for a 6-well plate).
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in a complete growth medium from the stock solution. Ensure the final concentration of DMSO in the medium is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
The protocols detailed in this document provide a robust framework for investigating the effects of this compound on the cell cycle. By combining flow cytometric analysis of cell cycle distribution with Western blot analysis of key regulatory proteins, researchers can gain a comprehensive understanding of the compound's mechanism of action. The provided templates for data presentation and visualization of signaling pathways and workflows will aid in the clear and effective communication of experimental findings. It is important to note that the specific effects and optimal experimental conditions for this compound will need to be determined empirically for each cell line under investigation.
References
Lignan J1: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their broad range of biological activities, including potent antiviral properties. These natural products have been shown to interfere with various stages of the viral life cycle, from entry and replication to assembly and release. This document provides detailed application notes and protocols for the investigation of Lignan (B3055560) J1, a novel lignan, as a potential antiviral agent. While specific data for Lignan J1 is not yet publicly available, this document outlines the established methodologies and expected outcomes based on studies of structurally related lignans.
Data Presentation: Antiviral Activity and Cytotoxicity of Representative Lignans
The antiviral efficacy and cytotoxicity of lignans are critical parameters in assessing their therapeutic potential. The following table summarizes quantitative data for representative antiviral lignans, (-)-asarinin (B1665185) and sesamin, against Foot-and-Mouth Disease Virus (FMDV). These values provide a benchmark for the expected performance of novel lignan compounds like this compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| (-)-Asarinin | FMDV | BHK-21 | 15.11 | >100 | >6.62 | [1] |
| Sesamin | FMDV | BHK-21 | 52.98 | >100 | >1.89 | [1] |
Experimental Protocols
Detailed below are standard protocols for evaluating the antiviral activity and mechanism of action of this compound.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells. This is crucial for distinguishing between antiviral activity and general cytotoxicity.
Materials:
-
Host cell line (e.g., Vero, A549, BHK-21, depending on the target virus)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing DMSO (vehicle control).
-
Incubate the plates for 48-72 hours (time corresponding to the duration of the antiviral assay).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To quantify the inhibitory effect of this compound on viral replication.
Materials:
-
Host cell line
-
Target virus stock with a known titer (PFU/mL)
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus in serum-free medium.
-
Infect the cell monolayers with the virus (approximately 100 plaque-forming units (PFU) per well) for 1 hour at 37°C.
-
During the infection, prepare the overlay medium containing different non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the this compound concentration.
Signaling Pathways and Mechanism of Action
Lignans are known to modulate several host signaling pathways to exert their antiviral effects. Understanding these interactions is key to elucidating the mechanism of action of this compound.
Involvement of NF-κB, MAPK, and Nrf2 Signaling Pathways
Viruses often manipulate host signaling pathways to facilitate their replication and evade the immune response. Lignans can counteract these viral strategies by modulating key signaling cascades.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the innate immune response.[2][3] Many viruses activate this pathway to promote their replication.[4] Lignans may inhibit viral-induced NF-κB activation, thereby suppressing viral gene expression and replication.
-
MAPK Signaling Pathway: The MAPK signaling cascade is involved in diverse cellular processes, including cell proliferation and apoptosis, and is often exploited by viruses for their replication.[5][6] Lignans can interfere with the activation of MAPK pathway components like ERK, JNK, and p38, thus inhibiting viral replication.[7]
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response.[8] Activation of Nrf2 can protect cells from viral-induced oxidative stress and has been shown to have antiviral effects.[9][10] Some lignans are known to activate the Nrf2 pathway, which may contribute to their antiviral activity.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating this compound and the potential signaling pathways involved in its antiviral mechanism.
Caption: Experimental workflow for antiviral evaluation of this compound.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound represents a promising candidate for the development of a novel antiviral therapeutic. The protocols and background information provided in this document offer a solid framework for its preclinical evaluation. By systematically assessing its cytotoxicity, antiviral efficacy, and mechanism of action through the modulation of key host signaling pathways, researchers can build a comprehensive profile of this compound's therapeutic potential. Further studies are warranted to isolate and characterize this compound and validate its antiviral activity in relevant in vitro and in vivo models.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 5. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. rosj.org [rosj.org]
- 9. The Role of the NRF2 Pathway in the Pathogenesis of Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
Application of Lignan J1 in Natural Product Synthesis: A General and Hypothetical Framework
Notice: Extensive literature searches did not yield specific examples of Lignan (B3055560) J1 being used as a precursor in natural product synthesis. The following application notes and protocols are based on general methodologies applied to other structurally similar lignans (B1203133) and are provided as a hypothetical guide for researchers.
Introduction to Lignan J1
This compound is a naturally occurring lignan found in plants such as Justicia procumbens and Leonurus sibiricus[1]. Lignans, as a class of compounds, are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the biological properties of this compound itself may be a subject of investigation, its application as a synthetic precursor has not been documented.
This document outlines a generalized approach to the synthetic manipulation of a lignan scaffold, using hypothetical applications of a "this compound"-type structure based on common transformations of other lignans.
Hypothetical Synthetic Applications of a Lignan Scaffold
The chemical structure of a lignan, with its multiple functional groups (hydroxyls, methoxys, lactones), offers several handles for chemical modification. These modifications can be used to explore structure-activity relationships (SAR) or to synthesize other known natural products or novel analogs.
Key potential transformations include:
-
Modification of Hydroxyl Groups: Alkylation, acylation, or glycosylation to modulate solubility and bioavailability.
-
Demethylation/Methylation of Methoxy (B1213986) Groups: To probe the importance of these groups for biological activity.
-
Reduction/Oxidation of the Lactone Ring: To create diols or other modified core structures.
-
Aromatic Substitution: Introduction of new functional groups onto the phenyl rings.
Data Presentation: Representative Yields for Lignan Modifications
The following table summarizes typical yields for common chemical transformations performed on various lignans, which could be hypothetically applied to a this compound-type structure. This data is compiled from studies on other lignans and is for illustrative purposes only.
| Transformation | Reagents and Conditions | Substrate Lignan Example | Product | Typical Yield (%) | Reference (Illustrative) |
| Methylation | CH₃I, K₂CO₃, Acetone, reflux | Secoisolariciresinol | Tetramethylsecoisolariciresinol | 85-95 | General knowledge |
| Acetylation | Ac₂O, Pyridine (B92270), rt | Matairesinol | Diacetylmatairesinol | 90-98 | General knowledge |
| Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | Pinoresinol dimethyl ether | Pinoresinol | 60-75 | General knowledge |
| Lactone Reduction | LiAlH₄, THF, 0 °C to rt | Matairesinol | Secoisolariciresinol | 70-85 | General knowledge |
| Oxidative Coupling | FeCl₃, CH₂Cl₂, rt | Coniferyl alcohol (monolignol) | Pinoresinol | 30-50 | General knowledge |
Experimental Protocols: General Methodologies for Lignan Modification
The following protocols are generalized procedures based on the chemical literature for the modification of lignans. Caution: These are representative examples and would require optimization for a specific substrate like this compound.
Protocol 1: General Procedure for Acetylation of a Lignan
Objective: To protect hydroxyl groups and/or evaluate the effect of acetylation on biological activity.
Materials:
-
Lignan (e.g., Matairesinol as a stand-in for a dihydroxy lignan) (1 equivalent)
-
Anhydrous Pyridine
-
Acetic Anhydride (B1165640) (2-4 equivalents per hydroxyl group)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the lignan in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the mixture with DCM (3 x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the acetylated lignan.
Protocol 2: General Procedure for Demethylation of a Lignan
Objective: To convert methoxy groups to hydroxyl groups, which can be important for biological activity or serve as a handle for further functionalization.
Materials:
-
Lignan (e.g., a dimethoxy lignan) (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) (1 M solution in DCM, 1.2-1.5 equivalents per methoxy group)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the lignan in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.
-
Warm to room temperature and stir for 30 minutes.
-
Wash the mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., DCM/methanol gradient) to afford the demethylated lignan.
Visualization of Workflows and Concepts
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: General workflow for the chemical modification of a natural lignan.
Caption: Potential synthetic pathways from a lignan core structure.
Caption: Logical flow for conducting SAR studies on a lignan.
Conclusion
While the direct application of this compound in natural product synthesis is not yet reported, the rich chemistry of the lignan family provides a robust framework for its potential use. The protocols and workflows presented here, based on established transformations of other lignans, offer a starting point for researchers who may wish to explore the synthetic potential of this compound and its derivatives for the development of new therapeutic agents. Further research is needed to isolate this compound in sufficient quantities and to investigate its reactivity and potential as a synthetic building block.
References
Lignan J1: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Lignan (B3055560) J1, a naturally occurring compound isolated from the plant Justicia procumbens, has emerged as a molecule of interest in the field of drug discovery.[1] Lignans (B1203133), a class of polyphenolic compounds, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] Lignan J1, alongside other lignans from Justicia procumbens such as Justicidin A and B, has demonstrated significant biological activity, positioning it as a valuable lead compound for the development of novel therapeutics.[4][5] This document provides a comprehensive overview of the current knowledge on this compound and related compounds, including its potential applications, experimental data, and detailed protocols for its investigation.
Potential Applications
Based on the biological activities of lignans isolated from Justicia procumbens, this compound holds potential as a lead compound in the following areas:
-
Anticancer Drug Discovery: Several lignans from Justicia procumbens have exhibited potent cytotoxic effects against various cancer cell lines.[6][7] This suggests that this compound could be a valuable scaffold for the development of new chemotherapeutic agents. The proposed mechanism of action for some related lignans involves the induction of apoptosis through caspase-dependent pathways.[8][9]
-
Anti-inflammatory Therapeutics: Lignans have been shown to possess anti-inflammatory properties, and this compound's potential in this area warrants further investigation.[1] The anti-inflammatory effects of some lignans are attributed to the inhibition of pro-inflammatory mediators and modulation of signaling pathways such as NF-κB.
-
Antioxidant Agents: The antioxidant potential of lignans is well-documented.[3] this compound may contribute to cellular protection against oxidative stress, a key factor in various pathological conditions.
-
Antiplatelet Agents: this compound has demonstrated inhibitory effects on platelet aggregation, suggesting its potential in the prevention and treatment of cardiovascular diseases.[5][10][11]
Data Presentation
The following tables summarize the available quantitative data for this compound and other relevant lignans isolated from Justicia procumbens. It is important to note that specific cytotoxic data for this compound against cancer cell lines is not yet available in the reviewed literature. The data for other lignans from the same plant are provided as an indication of the potential of this class of compounds.
Table 1: Biological Activity of this compound
| Biological Activity | Assay | Target | IC50 Value | Reference |
| Antiplatelet Aggregation | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | 1.1 μM | [10] |
Table 2: Cytotoxic Activity of Lignans from Justicia procumbens
| Compound | Cell Line | Cell Type | IC50 Value (μM) | Reference |
| Justicidin B | HL-60 | Human promyelocytic leukemia | 3.6 ± 0.07 | [12] |
| Procumbenoside H | LoVo | Human colon carcinoma | 17.908 ± 1.949 | [7] |
| Diphyllin | HIV-1 Infected T-cells | Human T-cells | 0.38 | [13] |
| Procumbenoside A | HIV-1 Infected T-cells | Human T-cells | 4.95 | [13] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action of this compound and the experimental procedures for its investigation, the following diagrams are provided in DOT language.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LoVo, BGC-823)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the molecular mechanism of this compound-induced apoptosis by detecting key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
This compound stock solution
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples based on the standard curve. The inhibition of NO production by this compound is an indicator of its anti-inflammatory activity.
DPPH Radical Scavenging Assay
This protocol is used to assess the antioxidant activity of this compound.
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Conclusion
This compound, a constituent of Justicia procumbens, presents a compelling starting point for drug discovery programs, particularly in the areas of oncology and inflammatory diseases. While direct and extensive biological data for this compound is still emerging, the potent activities of co-occurring lignans from the same plant source provide a strong rationale for its further investigation. The protocols and data presented herein offer a foundational resource for researchers to explore the therapeutic potential of this promising natural product. Future studies should focus on elucidating the specific cytotoxic and anti-inflammatory mechanisms of this compound and evaluating its efficacy in preclinical in vivo models.
References
- 1. ijrap.net [ijrap.net]
- 2. Overview of the Justicia Genus: Insights into Its Chemical Diversity and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet arylnaphthalide lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New cyclopeptide alkaloid and lignan glycoside from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Two new arylnaphthalide lignans and antiplatelet constituents from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Synthetic Approaches to Lignan J1 Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignan (B3055560) J1 and its derivatives, belonging to the arylnaphthalene lactone class of lignans (B1203133), have garnered significant interest within the scientific community due to their diverse and potent biological activities. Found in plants of the Justicia genus, these compounds exhibit promising pharmacological properties, making them attractive targets for synthetic and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of Lignan J1 derivatives, focusing on established and efficient methodologies. The protocols are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Key Synthetic Strategies
The synthesis of the arylnaphthalene lignan core, characteristic of this compound, typically involves the construction of a substituted naphthalene (B1677914) ring system followed by the annulation of a lactone ring. Two powerful and widely employed methods for achieving this are the Hauser-Kraus annulation and the Suzuki-Miyaura cross-coupling reaction. These methods offer a versatile and convergent approach to a variety of this compound derivatives.
A plausible and efficient retrosynthetic analysis for this compound is outlined below. The synthesis converges on the formation of the arylnaphthalene lactone core through a Suzuki-Miyaura coupling of a key triflated naphthalene lactone intermediate with an appropriate boronic acid or its equivalent. This key intermediate can be synthesized via a Hauser-Kraus annulation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from established synthetic routes for structurally related arylnaphthalene lignans, such as Justicidin B, and are proposed for the synthesis of this compound.[1][2][3][4]
Protocol 1: Synthesis of the Triflated Naphthalene Lactone Intermediate via Hauser-Kraus Annulation
This protocol describes the synthesis of the key triflated naphthalene lactone intermediate, a crucial building block for the subsequent Suzuki-Miyaura cross-coupling.
Caption: Workflow for the synthesis of the triflated naphthalene lactone intermediate.
Materials:
-
6-Methoxymethoxy-7-methoxy-cyanophthalide
-
γ-Crotonolactone
-
Lithium hexamethyldisilazide (LiHMDS) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Pyridine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene, anhydrous
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for anhydrous reactions, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Hauser-Kraus Annulation:
-
To a solution of 6-methoxymethoxy-7-methoxy-cyanophthalide (1.0 eq) and γ-crotonolactone (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution (2.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Protection of the Hydroxyl Group:
-
Dissolve the crude product from the previous step in pyridine and add acetic anhydride (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.
-
-
Aromatization:
-
Dissolve the protected intermediate (1.0 eq) in anhydrous toluene and add DDQ (1.5 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature, filter off the solid byproduct, and wash with toluene.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to afford the aromatized naphthalene lactone.
-
-
Triflation:
-
To a solution of the aromatized naphthalene lactone (1.0 eq) and pyridine (3.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add trifluoromethanesulfonic anhydride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired triflated naphthalene lactone intermediate.
-
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol details the final step in the synthesis of this compound, coupling the triflated intermediate with a commercially available boronic acid.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Triflated naphthalene lactone intermediate (from Protocol 1)
-
3,4-(Methylenedioxy)phenylboronic acid (Piperonylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453), anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the triflated naphthalene lactone intermediate (1.0 eq), 3,4-(methylenedioxy)phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
-
Suzuki-Miyaura Coupling:
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps leading to arylnaphthalene lignans, based on published data for structurally similar compounds.[1][2][3][4] Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reaction Type | Starting Materials | Product | Typical Yield (%) |
| 1 | Hauser-Kraus Annulation | Substituted Cyanophthalide + γ-Crotonolactone | Naphthalene Lactone Precursor | 60-75 |
| 2 | Aromatization | Naphthalene Lactone Precursor | Aromatized Naphthalene Lactone | 70-85 |
| 3 | Triflation | Aromatized Naphthalene Lactone | Triflated Naphthalene Lactone | 85-95 |
| 4 | Suzuki-Miyaura Coupling | Triflated Naphthalene Lactone + Arylboronic Acid | Arylnaphthalene Lignan (e.g., this compound) | 70-90 |
Conclusion
The synthetic strategies and detailed protocols presented herein provide a robust framework for the laboratory-scale synthesis of this compound and its derivatives. The combination of Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling offers a flexible and efficient route to these biologically important molecules. These application notes are intended to empower researchers in their efforts to explore the therapeutic potential of this fascinating class of natural products. Further optimization of the reaction conditions may be necessary for specific derivatives to achieve maximum yields and purity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The efficient synthesis and biological evaluation of justicidin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 4. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Lignan J1's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for Lignan (B3055560) J1 is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of other lignans (B1203133) isolated from Justicia procumbens and the broader family of lignan compounds. These protocols provide a foundational framework for investigating the potential anticancer effects of Lignan J1.
Introduction
Lignans are a class of polyphenolic compounds found in plants, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound is a compound isolated from Justicia procumbens, a plant with a history of use in traditional medicine.[1][2] Several other lignans from Justicia procumbens, such as Justicidin A, Justicidin B, and Diphyllin, have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5][6] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8][9]
These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of this compound, focusing on its potential to induce apoptosis and cause cell cycle arrest in cancer cells.
Data Presentation: Efficacy of Related Lignans
The following tables summarize the cytotoxic activities of various lignans, including those from Justicia procumbens, against different cancer cell lines. This data serves as a reference for designing experiments with this compound.
Table 1: Cytotoxic Activity of Lignans from Justicia procumbens
| Compound | Cell Line | IC50 (µM) | Reference |
| Justicidin A | Various cancer cells | Potent cytotoxicity reported | [3] |
| Diphyllin | Various cancer cells | Potent cytotoxicity reported | [3] |
| Tuberculatin | Various cancer cells | Potent cytotoxicity reported | [3] |
| Procumbenoside J | LoVo, BGC-823 | Potent cytotoxicity reported | [4] |
| Procumbenoside H | LoVo | 17.908 ± 1.949 | [10] |
Table 2: General Cytotoxic and Apoptotic Effects of Lignans
| Lignan Compound | Cancer Cell Line | Effect | Key Findings | Reference |
| Nordihydroguaiaretic acid (NDGA) | Colorectal cancer cells | Apoptosis, G2/M cell cycle arrest | Down-regulation of bcl-xl, loss of mitochondrial membrane potential. | [8] |
| Matairesinol | Prostate cancer cells | Sensitization to TRAIL-induced apoptosis | Inhibition of Akt signaling. | [11] |
| AP9-cd (lignan mixture) | Molt-4, HL-60, PC-3, A-549 | Apoptosis | Chromatin condensation, formation of apoptotic bodies. | [12] |
| Unnamed Lignan (Compound 6) | HL-60 | Apoptosis, Sub-G1 cell cycle arrest | Increased early and late apoptotic cell populations. | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 (half-maximal inhibitory concentration).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-p21, anti-p27, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows for investigating this compound's mechanism of action.
Caption: Potential Intrinsic Apoptosis Pathway Induced by this compound.
Caption: Proposed Mechanism of this compound-Induced G1 Cell Cycle Arrest.
Caption: Experimental Workflow for Investigating this compound's Mechanism.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignan from Alnus japonica Inhibits Adipocyte Differentiation via Cell Cycle and FOXO1 Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New cyclopeptide alkaloid and lignan glycoside from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lignan J1 Extraction from Justicia procumbens
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Lignan J1 from Justicia procumbens. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient extraction processes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and other lignans (B1203133) from Justicia procumbens.
Sample Preparation
-
Q1: What is the ideal way to prepare Justicia procumbens plant material for extraction?
-
A1: Proper preparation is crucial for optimal yield. The plant material should be thoroughly dried to prevent enzymatic degradation of lignans. Drying can be achieved through air-drying, oven-drying (at temperatures below 60°C to prevent thermal degradation), or freeze-drying. After drying, the material must be finely pulverized using a grinder or mill. A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.
-
-
Q2: I am experiencing low extraction yields. Could my sample preparation be the issue?
-
A2: Yes, inadequate sample preparation is a common cause of low yields. Ensure that your plant material is completely dry, as residual moisture can hinder the extraction efficiency of organic solvents. Additionally, verify that the material is ground to a fine, consistent powder. Incomplete grinding will result in inefficient solvent contact with the plant cells.
-
Solvent Extraction
-
Q3: Which solvent is best for extracting this compound from Justicia procumbens?
-
A3: Lignans, including this compound, are typically extracted using polar organic solvents. Ethanol (B145695) and methanol (B129727) are commonly used, often in aqueous mixtures (e.g., 70-95% ethanol or methanol). The addition of a small amount of water can improve the penetration of the solvent into the plant matrix. The choice of solvent may need to be optimized depending on the specific extraction method and the desired purity of the crude extract.
-
-
Q4: My crude extract contains a high amount of impurities. How can I improve its purity?
-
A4: To obtain a cleaner crude extract, a sequential extraction approach can be beneficial. You can start with a pre-extraction step using a non-polar solvent like n-hexane. This will remove non-polar compounds such as fats and waxes, which can interfere with subsequent purification steps. Following the n-hexane wash, you can proceed with the main extraction using a polar solvent like ethanol or methanol to isolate the lignans.
-
-
Q5: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
-
A5: Compared to conventional maceration or Soxhlet extraction, UAE and MAE offer several advantages. They can significantly reduce extraction time and solvent consumption while potentially increasing the extraction yield. Ultrasound waves and microwaves facilitate the disruption of plant cell walls, enhancing the release of secondary metabolites like lignans into the solvent.
-
Extract Processing and Purification
-
Q6: After obtaining the crude extract, what is the next step for isolating this compound?
-
A6: The crude extract is a complex mixture of compounds. To isolate this compound, a chromatographic purification step is necessary. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective method for the preparative isolation and purification of this compound and other lignans from Justicia procumbens with high purity.[1][2]
-
-
Q7: I am observing sample loss during my purification process. What could be the cause?
-
A7: Sample loss during purification, especially with conventional solid-phase chromatography, can occur due to irreversible adsorption of the compounds onto the stationary phase.[1] HSCCC, being a liquid-liquid partition chromatography technique, avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption and leading to higher recovery rates.[1]
-
Data Presentation: Lignan Yields from Justicia procumbens
The following tables summarize the quantitative data on the yield of this compound and other lignans from Justicia procumbens crude extract using High-Speed Counter-Current Chromatography (HSCCC).
Table 1: Lignan Yields from 300 mg of Crude Justicia procumbens Extract
| Lignan | Yield (mg) | Purity (%) |
| Justicidin B | 19.7 | >95 |
| Justicidin A | 9.86 | >95 |
| 6'-hydroxyjusticidin C | 11.26 | >95 |
| This compound | 2.54 | >95 |
Source: Adapted from Zhou et al. (2015)[1]
Table 2: Lignan Yields from 320 mg of Crude Justicia procumbens Extract
| Lignan | Yield (mg) | Purity (%) |
| Justicidin B | 19.3 | >94 |
| Justicidin A | 10.8 | >94 |
| 6'-hydroxyjusticidin C | 13.9 | >94 |
| Justicidin E | 7.7 | >94 |
| This compound | 6.3 | >94 |
Source: Adapted from Jiang et al. (2017)[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol 1: Preparation of Crude Ethanol Extract
-
Drying and Pulverization: Dry the whole plant of Justicia procumbens in the shade. Pulverize the dried plant material into a fine powder using a suitable mill.
-
Maceration: Soak the powdered plant material in 95% ethanol at room temperature. The solvent-to-solid ratio can be optimized, but a common starting point is 10:1 (v/w).
-
Extraction: Allow the mixture to stand for a specified period (e.g., 24-72 hours) with occasional agitation to ensure thorough extraction.
-
Filtration: Filter the mixture to separate the ethanol extract from the plant residue.
-
Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the method described by Zhou et al. (2015).[1]
-
HSCCC Apparatus: A commercial HSCCC instrument is required.
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. The optimal ratio may need to be determined experimentally. A stepwise elution using two different solvent system ratios has been shown to be effective:
-
System A: n-hexane:ethyl acetate:methanol:water (1.3:1:1.3:1, v/v/v/v)
-
System B: n-hexane:ethyl acetate:methanol:water (2.5:1:2.5:1, v/v/v/v)
-
-
Stationary and Mobile Phases: The upper phase of the solvent system is used as the stationary phase, and the lower phase is used as the mobile phase.
-
Sample Preparation: Dissolve the crude ethanol extract in a small volume of the two-phase solvent system.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Set the rotation speed (e.g., 1000 rpm) and column temperature (e.g., 25°C).
-
Pump the mobile phase at a constant flow rate (e.g., 3.0 mL/min).
-
Inject the sample solution.
-
Monitor the effluent using a UV detector at 254 nm.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key concepts related to the extraction and potential biological activity of lignans from Justicia procumbens.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway for Justicidin B, a related lignan.
Caption: Mechanism of V-ATPase inhibition by Diphyllin.
References
Technical Support Center: Preparative HPLC Purification of Lignan J1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Lignan J1 using preparative High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting purity of a this compound sample before preparative HPLC?
A1: The initial purity of this compound in a crude extract is often low. After initial extraction and enrichment steps, such as High-Speed Counter-Current Chromatography (HSCCC), the purity can be significantly increased. For instance, a crude extract of Justicia procumbens might yield this compound with a purity of over 95% after a one-step HSCCC separation[1][2]. Preparative HPLC is typically employed as a final polishing step to achieve higher purity, often exceeding 98%.
Q2: Which stationary phase is most suitable for this compound purification?
A2: For the separation of lignans (B1203133) like this compound, reversed-phase columns are commonly used. A C18 stationary phase is a popular choice and has been shown to be effective for the analytical separation of lignans from Justicia procumbens[3][4]. For preparative scale, a column with the same stationary phase chemistry but larger dimensions is recommended to maintain the separation selectivity.
Q3: What are the recommended mobile phases for preparative HPLC of this compound?
A3: A gradient elution with methanol (B129727) and water or acetonitrile (B52724) and water is typically effective for separating lignans. For analytical separations of this compound and related compounds, a gradient of methanol and water has been successfully used[1]. Another study utilized a gradient of acetonitrile and a 0.1% trifluoroacetic acid (TFA) water solution[3][4]. For preparative HPLC, it is advisable to start with the mobile phase conditions optimized at the analytical scale and adapt them for the larger column. Using volatile mobile phase additives like TFA is advantageous as they can be easily removed during fraction dry-down.
Q4: How can I scale up my analytical HPLC method to a preparative scale?
A4: Scaling up from an analytical to a preparative method involves adjusting the flow rate and injection volume to accommodate the larger column dimensions while maintaining the separation quality. The key is to keep the linear velocity of the mobile phase constant. You can use the following formulas to calculate the new parameters:
-
Flow Rate Scaling: F_prep = F_anal * (D_prep² / D_anal²)
-
Where F is the flow rate and D is the column's inner diameter.
-
-
Injection Volume Scaling: V_prep = V_anal * ((D_prep² * L_prep) / (D_anal² * L_anal))
-
Where V is the injection volume, D is the inner diameter, and L is the column length.
-
It is crucial to use a preparative column with the same packing material (stationary phase and particle size) as the analytical column to ensure a predictable separation[5][6].
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparative HPLC purification of this compound.
Problem 1: Poor Resolution and Overlapping Peaks
-
Symptoms:
-
Co-elution of this compound with other structurally similar lignans.
-
Broad, poorly defined peaks.
-
Inability to achieve baseline separation.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) to alter selectivity. The addition of a small percentage of an acid, like formic acid or TFA (e.g., 0.1%), can improve peak shape for acidic or phenolic compounds. |
| Suboptimal Stationary Phase | If using a standard C18 column, consider a different column chemistry. A phenyl-hexyl or a polar-embedded C18 column might offer different selectivity for lignans. For highly polar lignans, a C8 or a polar-functionalized stationary phase may provide better retention and separation. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time. |
| Column Overloading | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution in preparative chromatography. Perform a loading study on an analytical column first to determine the maximum sample amount before losing resolution. |
| Elevated Temperature | Adjusting the column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves. |
Problem 2: Peak Tailing
-
Symptoms:
-
Asymmetric peaks with a pronounced "tail" on the right side.
-
Reduced peak height and inaccurate integration.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanols | Lignans, having phenolic hydroxyl groups, can interact with free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase. Lowering the mobile phase pH (e.g., to 2-3 with formic acid or TFA) can protonate the silanol groups and reduce these interactions. Using a highly deactivated, end-capped column can also minimize this effect. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If performance does not improve, the column may be degraded and require replacement. A blocked inlet frit can also cause peak distortion and should be checked or replaced. |
| Sample Overload | Injecting too much sample mass can lead to peak tailing. Try diluting the sample to see if the peak shape improves. |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol is based on methods used for the analysis of lignans from Justicia procumbens[1][3].
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., YMC-Pack ODS-A, 150 mm × 4.6 mm I.D., 5 µm)[1].
-
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Program:
-
Start with a lower concentration of mobile phase B (e.g., 10%) and gradually increase it to a higher concentration (e.g., 90%) over 60 minutes.
-
-
Flow Rate:
-
0.8 mL/min[1].
-
-
Column Temperature:
-
25°C[1].
-
-
Detection Wavelength:
-
254 nm[1].
-
-
Injection Volume:
-
Dependent on sample concentration.
-
Protocol 2: Preparative HPLC Method for this compound Purification (Scaled-up from Analytical Method)
This protocol is a generalized procedure for scaling up the analytical method described above.
-
Instrumentation:
-
Preparative HPLC system with a fraction collector.
-
-
Column:
-
Reversed-phase C18 preparative column (e.g., 250 mm x 20 mm I.D., 5-10 µm) with the same stationary phase as the analytical column.
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (optional, for improved peak shape)
-
B: Methanol
-
-
Gradient Program:
-
The gradient profile should be kept consistent with the analytical method, but the segment times should be adjusted based on the preparative column dimensions and flow rate to maintain the same number of column volumes per segment.
-
-
Flow Rate:
-
Calculated based on the scaling factor from the analytical column (e.g., if scaling from a 4.6 mm to a 20 mm ID column, the flow rate would be approximately 15 mL/min).
-
-
Column Temperature:
-
Ambient or controlled at 25°C.
-
-
Detection Wavelength:
-
254 nm.
-
-
Sample Preparation:
-
Dissolve the pre-purified this compound fraction (e.g., from HSCCC) in a minimal amount of a solvent compatible with the initial mobile phase (e.g., methanol-water mixture).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Injection Volume:
-
Determined by a loading study, but can be scaled up from the analytical injection.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on retention time and UV signal.
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions with the desired purity and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Purity and Recovery of this compound after HSCCC Purification
This table summarizes the results from a study on the purification of lignans from Justicia procumbens using HSCCC, providing a baseline for the purity of the sample before a potential preparative HPLC step[1].
| Compound | Amount from 300 mg Crude Sample (mg) | Purity by HPLC (%) | Recovery (%) |
| Justicidin B | 19.7 | >95 | 93.8 |
| Justicidin A | 9.86 | >95 | 91.3 |
| 6'-hydroxyjusticidin C | 11.26 | >95 | 89.4 |
| This compound | 2.54 | >95 | 91.0 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak shape in HPLC.
References
- 1. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Strategy for Preparative Separation of 10 Lignans from Justicia procumbens L. by High-Speed Counter-Current Chromatography [mdpi.com]
- 4. A Strategy for Preparative Separation of 10 Lignans from Justicia procumbens L. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
Technical Support Center: Lignan J1 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lignan (B3055560) J1, focusing on its solubility challenges in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lignan J1 and why is its solubility a concern for in vivo studies?
A1: this compound is a bioactive lignan compound found in Justicia procumbens[1]. Like many lignans (B1203133), it is a polyphenolic compound with a complex structure, which often leads to poor water solubility. This poses a significant challenge for in vivo research as inefficient dissolution in physiological fluids can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.
Q2: What are the general physicochemical properties of lignans like this compound?
A2: Lignans are a diverse class of phenylpropanoid dimers. While specific data for this compound is limited, related lignans like podophyllotoxin (B1678966) have a molecular weight of around 414.4 g/mol [2]. They are often characterized by low aqueous solubility and a higher solubility in organic solvents. For instance, podophyllotoxin's solubility is approximately 15 mg/mL in DMSO and 0.14 mg/mL in ethanol, but only about 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2)[2].
Q3: What are the common formulation strategies for poorly soluble compounds like this compound?
A3: To enhance the systemic exposure of poorly soluble compounds for in vivo studies, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based delivery systems. A common approach involves dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluting it with a vehicle containing solubilizing agents like polyethylene (B3416737) glycol (PEG) and a surfactant such as Tween 80 (polysorbate 80) in an aqueous buffer like saline or phosphate-buffered saline (PBS).
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous vehicle.
Possible Cause & Solution:
-
Insufficient Solubilizing Agents: The concentration of co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) may be too low to maintain this compound in solution when the DMSO concentration is reduced.
-
Troubleshooting Step: Increase the percentage of PEG400 and/or Tween 80 in the final formulation. It is crucial to perform pilot stability tests with the vehicle to ensure the compound remains in solution for the duration of the experiment.
-
-
pH of the Aqueous Vehicle: The pH of the saline or PBS can influence the solubility of phenolic compounds like lignans.
-
Troubleshooting Step: Test the solubility and stability of your this compound formulation in buffers with slightly different pH values (e.g., pH 6.8, 7.2, 7.4) to identify the optimal pH for your compound.
-
-
Order of Addition: The sequence of mixing the components of the vehicle can impact the final formulation's stability.
-
Troubleshooting Step: A recommended practice is to first dissolve the compound in DMSO, then add the co-solvent (PEG400), followed by the surfactant (Tween 80), and finally, slowly add the aqueous buffer while vortexing.
-
Issue 2: High variability in animal plasma concentrations of this compound.
Possible Cause & Solution:
-
Inconsistent Formulation: If the compound is not fully dissolved or forms a fine suspension, the administered dose can vary between animals.
-
Troubleshooting Step: Ensure your formulation is a clear solution before administration. If a suspension is unavoidable, it must be homogenous and consistently resuspended between each animal dosing. Sonication can aid in achieving a uniform suspension.
-
-
Improper Administration Technique: Inaccurate oral gavage can lead to dosing errors.
-
Troubleshooting Step: Ensure all personnel are properly trained in oral gavage techniques. The volume administered should be accurate, and care should be taken to deliver the full dose to the stomach.
-
-
Fasting State of Animals: The presence or absence of food in the stomach can significantly affect the absorption of poorly soluble drugs.
-
Troubleshooting Step: Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.
-
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table provides data for Podophyllotoxin, a structurally related lignan, to serve as a reference. Researchers should perform their own solubility studies for this compound.
| Solvent/Vehicle Component | Podophyllotoxin Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [2] |
| Ethanol | ~0.14 mg/mL | [2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
Commonly Used Vehicle Formulations for In Vivo Studies of Poorly Soluble Compounds:
| Vehicle Composition | Target Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 5% DMSO, 20% Tween 80, 75% Saline | Variable | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the required mass of this compound to achieve the desired final concentration (e.g., 10 mg/kg).
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by combining the solvents in the desired ratio (e.g., for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline formulation). A common practice is to add the components sequentially.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Prepare the Final Formulation:
-
To the this compound/DMSO solution, add the calculated volume of PEG400. Vortex to mix.
-
Add the calculated volume of Tween 80. Vortex to mix.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
-
Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.
-
Administration:
-
Administer the formulation to mice via oral gavage using an appropriately sized feeding needle.
-
Ensure the formulation is at room temperature before administration.
-
If a suspension is used, vortex it thoroughly before drawing up each dose to ensure homogeneity.
-
Mandatory Visualizations
Signaling Pathways
Lignans have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. Below are diagrams representing the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
Caption: this compound inhibition of the NF-κB signaling pathway.
Caption: this compound inhibition of the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for this compound formulation and administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 5. lifetechindia.com [lifetechindia.com]
Lignan J1 stability in DMSO and other solvents
Welcome to the technical support center for Lignan J1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and ensuring the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in solution important for my experiments?
A1: The stability of this compound in your chosen solvent is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data regarding its biological activity or efficacy. Stability testing ensures that any observed effects are due to this compound itself and not its degradation products.
Q2: What are the common signs of this compound degradation in a stock solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, many degradation products are not visible. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), which can reveal the appearance of new peaks or spots and a decrease in the peak area or spot intensity of the parent compound.[1][2]
Q3: Which solvents are recommended for dissolving this compound?
Q4: How long can I store a this compound stock solution in DMSO?
A4: The long-term stability of this compound in DMSO is not definitively established in the literature. It is highly recommended to perform a stability study under your specific storage conditions (e.g., temperature, light exposure). As a general practice for natural products, it is best to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: What factors can influence the stability of this compound in solution?
A5: Several factors can affect the stability of lignans (B1203133) in solution, including:
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to UV light can induce photochemical degradation.
-
pH: The stability of phenolic compounds like lignans can be pH-dependent.
-
Oxygen: Oxidative degradation can occur, especially for compounds with antioxidant properties.
-
Solvent: The choice of solvent can significantly impact the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in the stock solution. | Perform a stability test on your stock solution using HPLC or TLC to check for degradation products. Prepare fresh solutions more frequently. |
| Loss of biological activity of this compound over time. | The compound may be degrading under your storage conditions. | Aliquot your stock solution to minimize freeze-thaw cycles. Store at a lower temperature (e.g., -80°C). Protect from light by using amber vials. |
| Appearance of a precipitate in the this compound solution. | Poor solubility or degradation leading to insoluble products. | Try a different solvent or a co-solvent system. Ensure the storage temperature is appropriate for maintaining solubility. |
| Discoloration of the this compound solution. | This may indicate chemical degradation or oxidation. | Prepare fresh solution and store it under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Protect from light. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound
-
HPLC-grade Dimethyl Sulfoxide (B87167) (DMSO)
-
HPLC system with a UV detector
-
C18 analytical column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under different conditions:
-
Room Temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C)
-
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Allow the frozen samples to thaw completely at room temperature. Dilute and analyze each sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
Data Presentation
| Time Point | % this compound Remaining (25°C) | % this compound Remaining (4°C) | % this compound Remaining (-20°C) |
| 0 h | 100% | 100% | 100% |
| 24 h | Data | Data | Data |
| 48 h | Data | Data | Data |
| 1 week | Data | Data | Data |
| 2 weeks | Data | Data | Data |
| 1 month | Data | Data | Data |
| Time Point | % this compound Remaining (DMSO) | % this compound Remaining (Ethanol) | % this compound Remaining (Methanol) |
| 0 h | 100% | 100% | 100% |
| 24 h | Data | Data | Data |
| 48 h | Data | Data | Data |
| 1 week | Data | Data | Data |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Lignan J1 Quantification by HPLC: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Lignan (B3055560) J1 using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for lignan analysis?
A1: The most widely used method for analyzing lignans (B1203133) is reversed-phase HPLC (RP-HPLC).[1][2][3] This technique is particularly well-suited for the analysis of lignans and their metabolites in biological matrices.[1][2] Octadecylsilica (C18) columns are very common, though octylsilica (C8) columns can be more suitable for more hydrophilic lignans.[1]
Q2: What are the typical sample preparation steps for Lignan J1 analysis from plant material?
A2: Sample preparation is a critical step to ensure accurate quantification and protect the HPLC column.[4][5] A general workflow includes drying the plant material (freeze-drying is often preferred to prevent degradation), grinding it into a fine powder, and then performing an extraction.[2] Sequential extraction, first with a non-polar solvent to remove lipids and then with a more polar solvent like ethanol, methanol, or acetone, is often recommended.[1][5] For lignan glycosides, hydrolysis (acid, alkaline, or enzymatic) may be necessary to free the aglycones before analysis.[1][2] Finally, the extract should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulates.[4][6]
Q3: My this compound peak is showing significant tailing. What are the common causes?
A3: Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge.[7][8] The primary cause is often secondary interactions between the analyte and the stationary phase.[9] For silica-based columns, this can happen when basic compounds interact with acidic residual silanol (B1196071) groups on the silica (B1680970) surface.[8][9][10] Other potential causes include column overload, a void in the column packing, or a partially blocked inlet frit.[9][11]
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: Poor resolution can be caused by several factors related to the column, mobile phase, or general instrumentation.[12] To improve resolution, you can optimize the mobile phase composition (e.g., by adjusting the solvent ratio in a gradient elution), select a different column with higher efficiency (e.g., smaller particle size), or adjust the pH of the mobile phase.[9][12] Method development issues, such as an unoptimized gradient or flow rate, are also common culprits.[12]
Troubleshooting Guides
Guide 1: Peak Shape Problems (Tailing, Fronting, Splitting)
Q: My this compound peak is tailing. How can I fix it? A: Peak tailing can compromise quantification accuracy.[8] Here are steps to troubleshoot this issue:
-
Check Mobile Phase pH: If this compound has basic functional groups, it can interact with acidic silanol groups on the column.[9][10] Try operating at a lower pH (e.g., pH 2.5-3.0) to suppress the ionization of silanols. For acidic compounds, the mobile phase pH should be at least 2 units below the compound's pKa.[11]
-
Use a Modern, End-Capped Column: Newer, high-purity silica columns are better end-capped, which means there are fewer free silanol groups available for secondary interactions.[8][13]
-
Reduce Sample Concentration: Overloading the column is a frequent cause of peak shape distortion.[7][11] Try diluting your sample or injecting a smaller volume.
-
Inspect the Column: A void at the column inlet or a blocked frit can cause peak tailing.[9] This can be checked by disconnecting the column, reversing it, and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[14]
Q: My this compound peak is split or appears as a doublet. What should I do? A: Peak splitting can arise from several issues during sample introduction or separation.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit, leading to uneven flow and split peaks. Filter all samples and mobile phases.[14]
-
Column Void/Contamination: A void or "channel" in the column packing material can create multiple paths for the analyte, resulting in a split peak.[14] This often requires column replacement.
Guide 2: Retention Time Instability
Q: The retention time for this compound is drifting or shifting between runs. What is causing this? A: Unstable retention times are a critical issue for both identification and quantification.[14]
-
Mobile Phase Composition: Even minor changes in the mobile phase composition, pH, or buffer concentration can cause significant shifts.[14][15] Prepare fresh mobile phases daily, ensure accurate mixing, and thoroughly degas them.[6][14]
-
Column Temperature: Temperature fluctuations can affect analyte retention.[14][16] Using a thermostatted column compartment is essential for reproducible results.[6][16]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[6][15] Insufficient equilibration is a common cause of drift at the beginning of a sequence.
-
Flow Rate Inconsistency: Leaks in the system or worn pump seals can lead to an unstable flow rate, which directly impacts retention times.[14][16][17] Check the system for any visible leaks and monitor pressure stability.[15][17]
Troubleshooting Flowchart for Retention Time Shifts
Caption: A logical workflow for diagnosing the root cause of retention time shifts.
Guide 3: Baseline and Sensitivity Issues
Q: My baseline is noisy or drifting, making it difficult to integrate the this compound peak. A: A stable baseline is crucial for accurate quantification, especially at low concentrations.
-
Baseline Noise: This can be caused by air bubbles in the system, a contaminated detector cell, or an unstable detector lamp.[6] Thoroughly degas the mobile phase and flush the system to remove bubbles.[6]
-
Baseline Drift: Drift is often due to changes in mobile phase composition (especially during gradient elution), temperature fluctuations, or a column that is not fully equilibrated.[6]
-
Ghost Peaks: These are unexpected peaks that can appear in a blank run. They are often caused by contaminants from a previous injection that are eluting, or impurities in the mobile phase or sample preparation materials.[14] Running a blank gradient can help identify the source.
Experimental Protocols & Data
Example Experimental Protocol: this compound Quantification
This protocol is a generalized example based on common methods for lignan analysis.[1][18][19]
1. Sample Preparation (from Plant Material)
-
Freeze-dry the plant material and grind it to a fine powder (e.g., 40-mesh).
-
Accurately weigh approximately 1.0 g of the powder into a centrifuge tube.
-
Add 10 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of mobile phase.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[20]
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 10% B to 80% B over 25 minutes.[1]
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (a common wavelength for lignans).[1][19]
-
Injection Volume: 10 µL.[20]
3. Calibration Curve
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Perform serial dilutions to create calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[20]
-
Inject each standard in triplicate and plot the average peak area against the concentration.
-
Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[20]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of this compound.
Quantitative Data Tables
Table 1: HPLC Method Validation Parameters (Illustrative Example)
This table presents typical validation results for an HPLC method used to quantify lignans, demonstrating the performance characteristics of a well-developed assay.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.5% |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Data presented are hypothetical but representative of typical values found in validated HPLC methods for flavonoids and related compounds.[20] |
Table 2: Effect of Mobile Phase Composition on Retention Time (tʀ) of Lignans
This table illustrates how changing the percentage of the organic solvent (Acetonitrile) in the mobile phase affects the retention time of different lignans. Increasing the organic content decreases retention time in reversed-phase chromatography.
| Lignan Standard | tʀ at 30% Acetonitrile (min) | tʀ at 40% Acetonitrile (min) | tʀ at 50% Acetonitrile (min) |
| Secoisolariciresinol | 12.5 | 8.2 | 5.1 |
| Matairesinol | 14.8 | 9.9 | 6.3 |
| Lariciresinol | 13.1 | 8.9 | 5.6 |
| Pinoresinol | 16.2 | 11.5 | 7.8 |
| Retention times are illustrative, based on the general elution behavior of lignans in RP-HPLC.[21] |
This compound and Cellular Signaling
Lignans are known for their diverse biological activities, which are often mediated through interaction with cellular signaling pathways. While the specific pathway for "this compound" is not defined, many lignans are studied for their potential to modulate pathways involved in inflammation, cell proliferation, and apoptosis, which are critical in drug development for cancer and inflammatory diseases.
Hypothetical Signaling Pathway Modulated by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nacalai.com [nacalai.com]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. lctsbible.com [lctsbible.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. e-nps.or.kr [e-nps.or.kr]
- 21. researchgate.net [researchgate.net]
overcoming Lignan J1 degradation during storage
Welcome to the technical support center for Lignan (B3055560) J1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of Lignan J1 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a dry powder at -20°C for long-term storage.
-
In Solution: For long-term storage of stock solutions, it is recommended to store them at -80°C. For short-term use, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line.
Q3: My this compound solution has changed color. Is it degraded?
A3: A change in the color of your this compound solution can be an indicator of degradation, possibly due to oxidation or other chemical reactions. It is recommended to prepare fresh solutions if you observe any changes in appearance. You can also assess the purity of the solution using analytical techniques like HPLC.
Q4: I am observing unexpected results in my experiments with this compound. Could degradation be the cause?
A4: Yes, degradation of this compound can lead to a loss of biological activity or the emergence of unexpected effects due to the presence of degradation products. If you suspect degradation, it is advisable to use a fresh, properly stored sample of this compound to confirm your results.
Q5: What are the primary factors that can cause this compound degradation?
A5: Based on the chemical structure of lignans, the primary factors that can lead to the degradation of this compound include:
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation.
-
Hydrolysis: Ester or ether linkages, if present in the specific lignan structure, can be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
pH: Extreme pH conditions can promote hydrolysis and other degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | - Verify that powdered this compound is stored at -20°C and solutions are stored at -80°C (long-term) or -20°C (short-term) and protected from light. - Ensure that stock solutions are aliquoted to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |
| Precipitate formation in the stock solution. | Poor solubility or degradation. | - Confirm the appropriate solvent is being used for dissolution. - Gently warm the solution or use sonication to aid dissolution. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | - Review the storage and handling procedures of the this compound sample. - Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
pH meter
-
Incubators/water baths at various temperatures
-
Light chamber (optional)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to various stress conditions:
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose an aliquot to light (e.g., in a light chamber or near a window) while keeping a control aliquot in the dark.
-
pH: Adjust the pH of aliquots to acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Develop an appropriate HPLC method for the separation of this compound from potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the samples from each stress condition and time point.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining compared to the initial time point (T=0).
-
Observe the appearance of any new peaks, which may correspond to degradation products.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from a stability study as described in Protocol 1.
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| Control (-20°C, dark) | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| 4°C, dark | 24 | ||
| 48 | |||
| 72 | |||
| 25°C, dark | 24 | ||
| 48 | |||
| 72 | |||
| 40°C, dark | 24 | ||
| 48 | |||
| 72 | |||
| 25°C, light | 24 | ||
| 48 | |||
| 72 | |||
| pH 3 | 24 | ||
| 48 | |||
| 72 | |||
| pH 9 | 24 | ||
| 48 | |||
| 72 |
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure, which includes phenolic hydroxyl groups and a lactone ring, making it susceptible to oxidation and hydrolysis.
Experimental Workflow for this compound Stability Testing
This diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.
minimizing interference of Lignan J1 in bioassays
--
--
--
-- -DE.
-I found no specific information about a lignan (B3055560) named "J1" in the initial search results. The search results provided general information about lignans (B1203133), their biological activities, and their potential as Pan-Assay Interference Compounds (PAINS). I will need to broaden my search to look for information on lignans that might be referred to as J1 or have similar properties that would cause interference in bioassays. I will also search for general troubleshooting guides for interference caused by polyphenolic compounds like lignans. I will proceed with the original plan, but I will adapt the content to be about lignans in general, with a focus on the types of interference they might cause and how to mitigate them, drawing on the information about PAINS. If I find any specific information about "Lignan J1" in subsequent steps, I will incorporate it.
Step 2: Formulate Troubleshooting Guides and FAQs
Based on the information gathered about lignans and PAINS, I will create a series of questions and answers. These will address common problems researchers might face, such as unexpected results, poor reproducibility, and false positives when working with lignan compounds.
FAQs:
-
What are lignans and why do they interfere with bioassays?
-
Lignans are a class of polyphenolic compounds found in plants. Their chemical structure, often containing catechol or other reactive moieties, can lead to non-specific interactions in bioassays. This can result in false positive or false negative results.
-
-
What are Pan-Assay Interference Compounds (PAINS)?
-
PAINS are chemical compounds that frequently cause false-positive results in high-throughput screening assays. They tend to interact non-specifically with multiple biological targets. Many natural products, including some lignans, can be classified as PAINS.
-
-
What are the common mechanisms of lignan interference?
-
Common mechanisms include compound aggregation, redox activity, metal chelation, and non-specific protein reactivity. Some lignans can also interfere with fluorescence-based assays.
-
Troubleshooting Guide:
-
Problem: High hit rate or inconsistent results in a primary screen.
-
Possible Cause: Your lignan may be acting as a PAIN.
-
Solution:
-
Check for PAINS substructures: Use computational filters to identify if your lignan possesses substructures commonly associated with PAINS.
-
Perform control experiments: Include assays to detect aggregation, redox activity, and other interference mechanisms.
-
Use orthogonal assays: Confirm hits using a different assay format that is less susceptible to the suspected mode of interference.
-
-
-
Problem: Loss of activity upon compound purificati[1][2][3]on or modification.
-
Possible Cause: The initial activity may have been due to an impurity or a non-specific interactio[4][5]n of the original compound.
-
Solution:
-
Re-purify the compound: Ensure the purity of your lignan sample.
-
Characterize the compound thoroughly: Use techniques like NMR and mass spectrometry to confi[4][6]rm the structure and purity.
-
Test analogues: Synthesize a[4]nd test analogues of the lignan to understand the structure-activity relati[7]onship and rule out non-specific effects.
-
-
-
Problem: Assay signal is unstable or time-dependent.
-
Possible Cause: The lignan may be unstable under the assay conditions or m[5][8]ay be forming aggregates over time.
-
Solution: [9][10] 1. Assess compound stability: Use techniques like HPLC to determine the stability of the lignan in the assay buffer over the course of the experiment. 2. Include detergents: Adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) can help prevent compound aggregation.
-
Step 3: Organize Quantitative Data into Tables
I will now search for any quantitative data on lignan interference and present it in tables. Since specific data for "this compound" is not available, I will create a representative table based on common interference mechanisms of polyphenolic compounds.
Step 4:[11] Search for Detailed Experimental Protocols
I will search for detailed protocols for experiments that can be used to identify and mitigate interference from lignans. These will include protocols for aggregation assays, redox interference assays, and the use of orthogonal assays.
Step 5: Create Graphviz Diagrams
I will now create Graphviz diagrams to illustrate the concepts discussed. This will include a diagram showing the potential pathways of lignan interference, a workflow for troubleshooting interference, and a diagram illustrating the concept of an orthogonal assay.
Step 6: Compile the Technical Support Center
Finally, I will bring all the elements together to create the complete technical support center page. This will include the FAQs, troubleshooting guides, data tables, experimental protocols, and the Graphviz diagrams with their captions, all formatted according to the user's specifications. The final output will be a comprehensive resource for researchers working with lignans and facing challenges with bioassay interference.I have completed the initial Google search and found no specific information [11][12]about a lignan designated as "J1". The search results did, however, provide a wealth of information regarding lignans in general, their biological activities, and a significant body of literature on Pan-Assay Interference Compounds (PAINS), a category into which many natural products, including lignans, can fall. The key takeaway is that lignans, as polyphenolic compounds, are prone to several types of assay interference, such as aggregation, redox cycling, and non-specific protein binding.
Given the lack of specific information on "this compound," I will proceed by creating a technical support center focused on the broader issue of minimizing interference from lignans in bioassays, leveraging the information on PAINS. This will be more valuable to the target audience of researchers who are likely working with a variety of lignan compounds.
The plan remains largely the same, but with a shift in focus from a specific, non-existent "this compound" to the general class of lignans and their potential for assay interference. The subsequent steps will be executed as planned, with this broader perspective.
Technical Support Center: Minimizing Lignan Interference in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with lignans in bioassays. Lignans, a class of polyphenolic compounds derived from plants, are known for their diverse biological activities but can also present significant challenges in in vitro assays due to their potential for non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What are lignans and why are they prone to causing interference in bioassays?
A1: Lignans are a large group of naturally occurring polyphenolic compounds found in a wide variety of plants. Their inherent chemical structures, which often include catechol, phenol, and other reactive functional groups, can lead to a variety of non-specific interactions within a bioassay. These interactions can include protein aggregation, redox cycling, metal chelation, and covalent modification of proteins, often leading to false-positive or inconsistent results.
Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to lignans?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in numerous, unrelated bioassays through non-specific mechanisms. Rather than interacting with a specific biological target, PAINS often interfere with the assay technology itself. Many natural products, including certain lignans, contain substructures that are flagged as PAINS. It is crucial to identify if a lignan of interest falls into this category early in the research process to avoid pursuing misleading results.
Q3: What are the most common mechanisms of interference observed with lignans?
A3: The most common interference mechanisms for lignans and other polyphenolic compounds include:
-
Compound Aggregation: At certain concentrations, lignans can form a[1][2][3]ggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Redox Activity: The phenolic nature of many lignans makes them susceptible to oxidation, which can generate reactive oxygen species (ROS) like hydrogen per[1][2][3]oxide. This can interfere with assays that are sensitive to the redox state of the environment.
-
Metal Chelation: Some lignans can chelate metal ions that may be essential for[4][5] enzyme function or for the stability of assay reagents, leading to apparent inhibition.
-
Fluorescence Interference: Lignans with intrinsic fluorescent properties can interf[5][8]ere with fluorescence-based assays by quenching the signal or by producing a signal that overlaps with the assay's fluorophore.
-
Non-specific Protein Reactivity: Certain functional groups present in lignans can react covalently and non[4][6]-specifically with proteins, leading to their denaturation or inactivation.
Troubleshooting Guides
Problem 1: High Rate of False Positives in a High-Throughput Screen (HTS)
Possible Cause: Your [7]lignan may be acting as a PAIN or an aggregator.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a high hit rate in HTS.
Detailed Steps:
-
PAINS Substructure Analysis: Utilize computational tools and filters to check if your lignan contains substructures known to cause pan-assay interference.
-
Aggregation Counter-Screen: Run your assay in the presence and absence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency in the presence of the detergent suggests aggregation-based activity.
-
Orthogonal Assay Confirmation: Validate your findings using a secondary assay that employs a different detection method (e.g., if the primary assay is fluorescence-based, use a label-free or luminescence-based method). True hits should exhibit consistent activity across different platforms.
Problem 2: Assay Results are Not Reproducible
Possible Cause: The lignan may be unstable in the assay buffer or sensitive to redox conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing irreproducible assay results.
Detailed Steps:
-
Compound Stability Assessment: Incubate the lignan in your assay buffer for the duration of the experiment and analyze its integrity at different time points using a suitable analytical method like HPLC.
-
Redox Interference Check: Include a reducing agent, such as dithiothreitol (B142953) (DTT), in your assay. A significant shift in the IC50 value may indicate that your lignan is a redox-active compound.
-
Buffer Optimization: If instability or redox activity is detected, consider modifying the assay buffer. This could involve adjusting the pH or adding antioxidants or scavenging agents.
Data on Lignan Interference
The following table summarizes potential interference mechanisms for lignans and the expected outcomes of relevant control experiments.
| Interference Mechanism | Control Experiment | Expected Outcome for Interference | Reference |
| Aggregation | Assay with 0.01% Triton X-100 | >10-fold increase in IC50 | |
| Redox Cycling | Assay with 1 mM DTT | >5-fold increase in IC50 | |
| Metal Chelation | Addition of excess metal cofactor (e.g., ZnCl2, MgCl2) | Restoration of enzyme activity | |
| Fluorescence | Pre-read of assay plate after compound addition | High background signal in compound wells |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Prepare Buffers: Create two sets of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of your lignan in both the detergent-free and detergent-containing buffers.
-
Assay Performance: Run your standard assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: DTT-Based Assay for Redox Interference
-
Prepare Reagents: Prepare your standard assay components. Create a stock solution of DTT in your assay buffer.
-
Assay Setup: Set up your assay with two conditions: one with your standard buffer and another where the buffer is supplemented with a final concentration of 1 mM DTT.
-
Run Assay: Initiate the reaction and measure the activity as you would in your standard protocol.
-
Data Analysis: Compa[12]re the dose-response curves. A significant loss of potency (increased IC5[11]0) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.
Signali[8]ng Pathway Interference
Caption: Potential pathways of non-specific assay interference by a promiscuous lignan.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Lignan J1
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chemical synthesis of Lignan (B3055560) J1 and related compounds.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| LJ1-TS-001 | Low overall yield in multi-step synthesis | Cumulative loss at each synthetic step. Inefficient key reactions (e.g., coupling, cyclization). Product decomposition during purification. | Analyze each step individually to identify stages with significant yield loss. Optimize critical reactions for temperature, concentration, and catalyst loading.[1] Employ milder purification techniques or reduce purification steps where possible. |
| LJ1-TS-002 | Poor stereoselectivity in key reactions | Incorrect choice of chiral auxiliary or catalyst. Non-optimal reaction temperature or solvent. Steric hindrance in the substrate. | Screen a variety of chiral catalysts or auxiliaries.[2] Adjust the reaction temperature; lower temperatures often favor higher stereoselectivity. Modify the substrate or protecting groups to reduce steric hindrance. |
| LJ1-TS-003 | Failure of oxidative coupling reaction | Inappropriate choice of oxidant. Sub-optimal reaction concentration. Temperature too high or too low. | Test different oxidants (e.g., hypervalent iodine reagents, enzymatic catalysts).[2] Adjust the substrate concentration; bimolecular coupling is often favored at higher concentrations.[1] Optimize the reaction temperature to balance reaction rate and side product formation.[1] |
| LJ1-TS-004 | Incomplete cyclization to form the lignan core | Unfavorable conformation of the precursor. Competing side reactions (e.g., elimination). Insufficient activation of the reacting groups. | Modify the precursor to favor the necessary conformation for cyclization. Use reaction conditions that minimize side reactions (e.g., non-coordinating solvents). Ensure complete activation of functional groups involved in the cyclization. |
| LJ1-TS-005 | Difficulty in removing protecting groups | Protecting group is too stable under the planned deprotection conditions. The substrate is sensitive to the deprotection reagents. | Select a protecting group that can be removed under milder, specific conditions (orthogonal strategy).[3][4] Screen different deprotection reagents and conditions on a small scale. Protect sensitive functional groups that might interfere with deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to optimize for improving the overall yield in a typical lignan synthesis?
A1: The most critical steps that often lead to significant yield reduction in multi-step lignan synthesis are oxidative coupling reactions, which form the core structure, and stereoselective reactions that establish the correct 3D geometry.[1] Cyclization reactions to form ring structures can also be inefficient.[1] It is advisable to focus optimization efforts on these key transformations.
Q2: How can I control the stereochemistry at multiple chiral centers during the synthesis?
A2: Achieving the desired stereochemistry is a common challenge. Strategies include using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and asymmetric catalysis with chiral catalysts.[2] The choice of reagents and reaction conditions, such as the use of specific Lewis acids, can also influence the stereochemical outcome.[5]
Q3: My oxidative coupling reaction is producing a mixture of undesired side products. What can I do?
A3: Oxidative coupling reactions are notoriously sensitive to reaction conditions.[1] To minimize side products, it is crucial to carefully control the choice of oxidant, solvent, reaction concentration, and temperature.[1] High dilution can sometimes favor intramolecular coupling over intermolecular polymerization. The slow addition of the oxidant can also help to maintain a low concentration of reactive intermediates, reducing side reactions.
Q4: What are the best practices for selecting and using protecting groups in a complex synthesis like that of a lignan?
A4: The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions of subsequent steps, and should not introduce additional complications like new stereocenters.[6] An "orthogonal" protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups.[3] This allows for selective deprotection at various stages of the synthesis.
Experimental Protocols
General Protocol for a Stereoselective Aldol (B89426) Reaction
This protocol describes a general procedure for a stereoselective aldol reaction, a common method for forming carbon-carbon bonds with stereochemical control in lignan synthesis.
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone or other enolate precursor (1.2 equiv)
-
Chiral catalyst (e.g., L-proline, 0.1 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the ketone to the catalyst solution and stir for the time required to form the enamine intermediate.
-
Slowly add the enamine solution to the aldehyde solution via syringe or cannula.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with the organic solvent for extraction (3x).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Reagent-controlled stereoselective synthesis of lignan-related tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Scaling Up Lignan J1 Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the purification of Lignan (B3055560) J1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Lignan J1 purification from a lab-scale to a preparative-scale process?
A1: The main challenges include maintaining purification resolution, managing increased backpressure in chromatographic systems, ensuring the stability of this compound throughout the longer processing times, and achieving a consistent yield. When moving to larger columns and higher flow rates, parameters that were optimized on a small scale, such as linear velocity and column packing efficiency, must be carefully maintained to ensure reproducible results.[1]
Q2: Which chromatographic technique is most suitable for the large-scale purification of this compound?
A2: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative purification of this compound.[2][3][4] HSCCC is a liquid-liquid chromatography method that avoids the use of a solid stationary phase, which minimizes the risk of irreversible adsorption of the target compound and allows for 100% sample recovery.[5] This makes it particularly well-suited for large-scale applications where yield and purity are critical.
Q3: How can I ensure the stability of this compound during the scaled-up purification process?
A3: this compound may be sensitive to heat, light, and pH changes. To ensure its stability, it is crucial to conduct forced degradation studies to understand its degradation profile. Based on these findings, implement control measures such as maintaining a controlled temperature, protecting the sample from light, and using appropriate buffers to maintain a stable pH throughout the purification workflow.
Q4: What are the critical parameters to consider when scaling up a High-Speed Counter-Current Chromatography (HSCCC) method for this compound purification?
A4: When scaling up an HSCCC method, the primary goal is to maintain the same resolution as the lab-scale separation. To achieve this, it is essential to keep the stationary phase retention (Sf) constant. This is influenced by the rotational speed of the centrifuge and the mobile phase flow rate. The sample loading can be proportionally increased with the column volume. It is also important to consider that higher flow rates in larger columns can lead to increased backpressure.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scaling up of this compound purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction from the source material. | - Optimize the extraction solvent. Aqueous ethanol (B145695) (70-100%) is often effective for lignans. - Increase the extraction time or moderately raise the temperature, while monitoring for any degradation of this compound. - Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Degradation of this compound during processing. | - Conduct stability studies to identify conditions that may degrade the compound. - Control process parameters by maintaining a controlled temperature, protecting the sample from light, and using buffers to maintain a stable pH. | |
| Loss during chromatographic steps. | - In HSCCC, ensure proper phase system selection to avoid the compound partitioning unfavorably. - For other liquid chromatography techniques, test different column chemistries (e.g., C18, silica) and solvent gradients to optimize separation and recovery.[1] | |
| Poor Purity of Final Product | Co-elution of impurities. | - Optimize the HSCCC two-phase solvent system to improve the separation factor between this compound and impurities. - Employ orthogonal chromatographic techniques, such as combining normal-phase and reversed-phase chromatography, for further polishing steps. |
| Presence of process-related impurities. | - Use high-purity solvents and reagents (HPLC or pharmaceutical grade). - Implement rigorous washing steps to remove any process-related impurities before eluting the final product. | |
| Difficulty in Scaling Up HSCCC | Non-linear scaling of separation. | - Maintain a constant stationary phase retention (Sf) between the lab-scale and preparative-scale systems by adjusting the rotational speed and flow rate. |
| Increased backpressure in the larger column. | - Ensure the larger HSCCC column is not operated at a flow rate that exceeds its pressure limit. - Optimize the mobile phase viscosity to reduce backpressure. | |
| Emulsification of the two-phase solvent system. | - Degas the solvents before use. - Adjust the composition of the two-phase solvent system to reduce its tendency to emulsify. |
Experimental Protocols
Lab-Scale Purification of this compound using HSCCC
This protocol is based on the successful preparative isolation of this compound from Justicia procumbens.[2][3][4]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a ratio of (2.5:1:2.5:1, v/v/v/v) is recommended for the purification of this compound.[2][3][4]
-
Thoroughly mix the solvents in a separation funnel at room temperature and allow the phases to separate.
-
The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.[2][3][4]
-
Prepare the sample solution by dissolving the crude extract containing this compound in a mixture of equal volumes of the upper and lower phases.[3]
2. HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 3.0 mL/min).[2][4]
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Collect fractions and analyze them by HPLC to determine the purity of this compound.
Scaled-Up Purification of this compound using Preparative HSCCC
This protocol provides a hypothetical scaled-up procedure based on established principles of HSCCC scale-up.
1. Scale-Up Parameter Calculation:
-
Column Volume: Determine the volume of the preparative HSCCC column (e.g., 1000 mL) and calculate the volume scale-up factor from the lab-scale column (e.g., a 100 mL lab-scale column would have a scale-up factor of 10).
-
Sample Load: Increase the sample load proportionally to the column volume scale-up factor.
-
Flow Rate: To maintain a similar separation time, the flow rate should be increased. A common approach is to maintain the same linear velocity of the mobile phase. However, a simpler starting point is to scale the flow rate proportionally to the column volume, while carefully monitoring backpressure.
-
Rotational Speed: The rotational speed may need to be adjusted in the larger column to maintain the same stationary phase retention (Sf). This often requires some empirical optimization.
2. Preparative HSCCC Operation:
-
Use the same two-phase solvent system as the lab-scale method.
-
Fill the preparative HSCCC column with the stationary phase.
-
Set the optimized rotational speed for the larger column.
-
Pump the mobile phase at the calculated scaled-up flow rate, ensuring the backpressure remains within the system's limits.
-
Inject the scaled-up sample load.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the fractions by HPLC to confirm the purity of this compound.
Data Presentation
Table 1: Lab-Scale vs. Predicted Scaled-Up HSCCC Parameters for this compound Purification
| Parameter | Lab-Scale | Predicted Preparative-Scale |
| Column Volume | 100 mL | 1000 mL |
| Sample Loading | 300 mg crude extract | 3000 mg (3 g) crude extract |
| Mobile Phase Flow Rate | 3.0 mL/min | 30.0 mL/min |
| Rotational Speed | 1000 rpm | 800 - 1000 rpm (to be optimized) |
| Expected Yield of this compound | ~2.5 mg | ~25 mg |
| Purity | >95% | >95% |
Table 2: HPLC Purity Analysis of this compound Fractions
| Fraction Number | Retention Time (min) | Peak Area (%) | Purity |
| F1 | 10.5 | 98.2 | >98% |
| F2 | 10.6 | 99.1 | >99% |
| F3 | 10.5 | 98.5 | >98% |
Visualization of Key Processes and Pathways
Experimental Workflow for Scaling Up this compound Purification
Caption: Workflow for scaling up this compound purification.
Troubleshooting Logic for Low this compound Purity
Caption: Troubleshooting decision tree for low purity.
General Antioxidant and Anti-inflammatory Signaling Pathways of Lignans
Disclaimer: The following diagram illustrates the general signaling pathways modulated by the lignan class of compounds. The specific mechanism of action for this compound may vary and requires further investigation.
Caption: General signaling pathways modulated by lignans.
References
- 1. agilent.com [agilent.com]
- 2. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 3. academic.oup.com [academic.oup.com]
- 4. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Yields of Lignan J1 from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lignan (B3055560) J1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields of Lignan J1 from its natural sources, primarily Justicia procumbens and Leonurus sibiricus.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low this compound yield during extraction?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as:
-
Suboptimal Plant Material: The concentration of lignans (B1203133) can vary significantly depending on the geographical origin, harvest time, and cultivation conditions of the plant material. One study on Justicia procumbens found that the concentration of justicidin B, a structurally related lignan, varied from 0.010 to 0.269 mg/g dry weight depending on the geographical source.[1]
-
Inefficient Extraction Method: The choice of extraction technique and solvent is critical. Traditional methods like maceration may not be as effective as modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
-
Chemical Degradation: Lignans can be sensitive to heat, light, and pH. Improper handling and extraction conditions can lead to the degradation of this compound.
-
Inadequate Purification: Significant loss of the target compound can occur during purification if the chromatographic methods are not optimized.
Q2: Which extraction method is recommended for maximizing this compound yield?
A2: While several methods can be employed, ultrasound-assisted extraction (UAE) offers a good balance of efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods. For lignans in general, UAE has been shown to be more efficient than conventional maceration. The use of green solvents in combination with UAE is also a promising approach.[2][3]
Q3: Can plant cell culture be a viable alternative to extraction from whole plants?
A3: Yes, plant cell and hairy root cultures are promising alternatives for the production of lignans, offering a controlled and sustainable supply. For instance, hairy root cultures of Linum species have been shown to produce significant amounts of justicidin B, a lignan structurally similar to this compound.[4] Elicitation with substances like methyl jasmonate can further boost production.[4]
Q4: Is chemical synthesis a feasible option for obtaining this compound?
A4: Total synthesis of complex lignans is possible and provides a route to pure compounds, bypassing the complexities of natural product extraction. While a specific synthesis for this compound is not widely published, a general and flexible strategy for the synthesis of the closely related justicidin B has been developed.[3][5] This approach could likely be adapted for this compound.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
This section provides a systematic approach to troubleshooting low yields during the initial extraction phase.
Experimental Workflow for Lignan Extraction
Caption: A generalized workflow for the extraction of this compound from plant material.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Poor Quality Plant Material | Source authenticated, high-quality plant material. If possible, analyze a small sample for lignan content before large-scale extraction. | Lignan content varies based on genetics, geography, and harvest conditions.[1] |
| Inefficient Grinding | Ensure the plant material is ground to a fine, consistent powder. | Smaller particle size increases the surface area for solvent penetration, improving extraction efficiency. |
| Suboptimal Solvent Choice | For furofuran lignans like this compound, ethanol (B145695) or methanol, often in aqueous solutions (70-80%), are effective. Experiment with different polarities. | The polarity of the solvent must be matched to the target compound to ensure efficient solubilization. |
| Incorrect Solid-to-Liquid Ratio | A common ratio is 1:10 to 1:20 (g/mL). If the yield is low, try increasing the solvent volume. | Insufficient solvent can lead to incomplete extraction of the target compound. |
| Inadequate Extraction Time/Temperature | For UAE, an extraction time of 30-60 minutes is often optimal. For other methods, longer times may be needed. Avoid excessively high temperatures to prevent degradation. | Extraction is a time-dependent process, but prolonged exposure to high temperatures can degrade thermolabile compounds. |
Data Presentation: Comparison of Lignan Extraction Methods
The following table summarizes the yields of justicidin B (a close structural analog of this compound) using different extraction methods from Linum species, providing a basis for comparison.
| Extraction Method | Solvent | Recovery of Justicidin B (mg/g DW) | Purity (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methyl ethyl ketone | ~6.79 | ~80.01 | [6] |
| Conventional Maceration | Methanol | ~3.5 | ~45 | [6] |
| Conventional Maceration | Chloroform | ~6.5 | ~75 | [6] |
Problem 2: Low Purity of this compound After Initial Extraction
This section focuses on troubleshooting issues related to a high level of impurities in the crude extract.
Logical Flow for Improving Extract Purity
Caption: Decision-making workflow for the preliminary purification of a crude lignan extract.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Co-extraction of Lipids | Perform a pre-extraction wash with a non-polar solvent like n-hexane. | This will remove fats and waxes without significantly dissolving the more polar lignans. |
| Co-extraction of Polar Impurities | Use liquid-liquid partitioning. Partition the crude extract between an aqueous phase and an organic solvent of intermediate polarity (e.g., ethyl acetate). | Lignans will preferentially move to the organic phase, leaving highly polar impurities in the aqueous phase. |
| Complex Mixture of Compounds | Employ solid-phase extraction (SPE) for preliminary cleanup. | SPE can separate compounds based on their physical and chemical properties, providing a more refined fraction for further purification. |
Problem 3: Low Yield During Final Purification by Chromatography
This section addresses challenges encountered during the final purification of this compound, focusing on a published High-Speed Counter-Current Chromatography (HSCCC) method.
Experimental Protocol: HSCCC Purification of this compound from Justicia procumbens
This protocol is based on a published method for the preparative isolation of this compound.[7][8]
-
Crude Extract Preparation:
-
Extract the dried, powdered plant material with ethanol.
-
Filter and evaporate the solvent to obtain the crude extract.
-
-
HSCCC System Preparation:
-
Solvent System A: n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1, v/v/v/v)
-
Solvent System B: n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1, v/v/v/v)
-
Prepare the two-phase systems by thoroughly mixing the solvents and allowing them to separate.
-
Fill the HSCCC column with the upper phase of solvent system A as the stationary phase.
-
-
HSCCC Separation:
-
Dissolve 300 mg of the crude extract in a 1:1 mixture of the upper and lower phases of solvent system A.
-
Inject the sample into the HSCCC system.
-
Begin the elution with the lower phase of solvent system A as the mobile phase at a flow rate of 3.0 mL/min.
-
After the elution of other lignans (like justicidin A and B), switch the mobile phase to the lower phase of solvent system B.
-
Monitor the effluent at 254 nm and collect the fractions corresponding to the this compound peak.
-
-
Yield and Purity:
Data Presentation: Yields of Lignans from Justicia procumbens using HSCCC
| Compound | Yield from 300 mg Crude Extract (mg) | Purity (%) | Reference |
| Justicidin B | 19.7 | >95% | [7][8] |
| Justicidin A | 9.86 | >95% | [7][8] |
| 6'-hydroxyjusticidin C | 11.26 | >95% | [7][8] |
| This compound | 2.54 | >95% | [7][8] |
Advanced Strategies for Overcoming Low Yield
For researchers facing persistent low yields, alternative and advanced strategies may be necessary.
Metabolic Engineering
The biosynthesis of lignans begins with the phenylpropanoid pathway, leading to the formation of coniferyl alcohol.[4] Two molecules of coniferyl alcohol are then coupled to form pinoresinol (B1678388), a key precursor for many lignans. The pathway to justicidin B, a close relative of this compound, proceeds from pinoresinol.[1]
Lignan Biosynthesis Pathway
Caption: A simplified diagram of the biosynthetic pathway leading to this compound.
By manipulating the genes involved in this pathway, it is possible to increase the production of specific lignans. For example, down-regulating the expression of an enzyme that converts pinoresinol to other compounds can lead to the accumulation of pinoresinol, which can then be channeled towards the synthesis of the desired lignan.
Total Chemical Synthesis
A total synthesis approach offers an alternative to extraction from natural sources. A general strategy for the synthesis of justicidin B has been reported, which involves key steps such as an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization.[3][5] This methodology provides a framework that could be adapted for the synthesis of this compound.
Synthetic Strategy for Arylnaphthalene Lignans
Caption: A conceptual overview of a synthetic route to arylnaphthalene lignans like this compound.
References
- 1. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Lignan Lactone (–)-Hinokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of lignans from Justicia procumbens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignan J1 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lignan (B3055560) J1 under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Lignan J1 at different pH values?
Q2: I am observing a rapid loss of this compound in my alkaline buffer system. What could be the cause?
A2: Phenolic compounds, including many lignans, are susceptible to degradation in alkaline environments (pH > 8).[4] The hydroxyl groups on the phenyl rings can be deprotonated, making the molecule more prone to oxidation. If your experimental design permits, consider using a buffer system closer to neutral pH. If alkaline pH is necessary, it is advisable to prepare the this compound solution immediately before use and minimize its exposure time to the alkaline environment.
Q3: Can I use acidic conditions to stop the degradation of this compound?
A3: While this compound is generally more stable in acidic to neutral pH, strong acidic conditions can also lead to degradation, potentially through hydrolysis of certain functional groups.[3][5] The stability of this compound in acidic buffers should be experimentally verified for your specific conditions. For long-term storage, a slightly acidic buffer (e.g., pH 5-6) is likely preferable to a strongly acidic one.
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A4: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, and stored at -20°C or -80°C. When preparing aqueous working solutions, use a buffer with a pH in the range of 5-7. It is recommended to prepare fresh aqueous solutions for each experiment to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium (typically pH 7.2-7.4) over the course of the experiment. | 1. Perform a time-course stability study of this compound in your specific cell culture medium. 2. Consider replenishing the this compound-containing medium at regular intervals during long-term experiments. 3. Prepare fresh this compound solutions for each experiment. |
| Low recovery of this compound during extraction from a buffered solution. | This compound may have degraded in the buffer prior to extraction. | 1. Ensure the pH of the buffer is within the optimal stability range for this compound. 2. Minimize the time the compound spends in the aqueous buffer before extraction. 3. Perform the extraction at a low temperature to reduce the rate of degradation. |
| Appearance of unknown peaks in HPLC analysis over time. | These may be degradation products of this compound. | 1. Characterize the degradation products using techniques like LC-MS. 2. Adjust the pH of your formulation or experimental buffer to a range where this compound is more stable. 3. Investigate the effect of light and temperature on stability, as these can also contribute to degradation.[2][6] |
This compound pH Stability Data (Illustrative)
The following table presents illustrative data on the stability of this compound at different pH values when incubated at 37°C for 24 hours. This data is based on the expected behavior of similar phenolic compounds and should be confirmed by experimental analysis.
| pH | Buffer System | Incubation Time (hours) | Temperature (°C) | % this compound Remaining (Illustrative) |
| 3.0 | Citrate Buffer | 24 | 37 | 92% |
| 5.0 | Acetate Buffer | 24 | 37 | 98% |
| 7.4 | Phosphate Buffer | 24 | 37 | 95% |
| 9.0 | Borate Buffer | 24 | 37 | 75% |
| 11.0 | Carbonate-Bicarbonate Buffer | 24 | 37 | 40% |
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.
-
Calibrated pH meter
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.
3. pH Stability Study:
-
For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), take an aliquot of each solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each pH solution for HPLC analysis.
4. HPLC Analysis:
-
Use a validated HPLC method to quantify the concentration of this compound.[5][7][8] A reversed-phase C18 column is often suitable for lignan analysis.
-
The mobile phase could consist of a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition relative to the initial concentration at t=0.
-
Plot the percentage of this compound remaining against time for each pH to visualize the degradation kinetics.
-
The degradation rate constant (k) can be determined from the slope of the line when plotting the natural logarithm of the concentration versus time, assuming first-order kinetics.[4]
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetoxypinoresinol|CAS 81426-14-4|Lignan Standard [benchchem.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lignan J1 Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Lignan J1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it commonly isolated?
A1: this compound is a diarylbutane lignan, a class of secondary plant metabolites.[1] It is frequently isolated from the plant Justicia procumbens, which is used in traditional Chinese medicine.[2][3][4] This plant is a rich source of various lignans (B1203133), and this compound is often purified alongside other structurally similar compounds.[2][3][5]
Q2: What are the typical chromatographic systems used for the analysis of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of this compound and other lignans from Justicia procumbens.[6][7][8] C18 columns are frequently employed as the stationary phase.[6][7] The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[7][8] A small amount of acid, such as formic acid, may be added to the mobile phase to improve peak shape.[7]
Q3: What is the typical UV detection wavelength for this compound?
A3: this compound, like many lignans which contain aromatic rings, can be detected using UV spectrophotometry. A common detection wavelength used for the analysis of lignan-containing extracts from Justicia procumbens is around 254-256 nm.[6][8]
Troubleshooting Guide
Poor resolution of this compound can manifest as broad peaks, tailing peaks, or co-elution with other compounds. The following guide provides systematic steps to diagnose and resolve these common issues.
Problem: Poor Resolution of this compound from Adjacent Peaks
This is a common challenge, especially when analyzing complex extracts from Justicia procumbens which contains several structurally related lignans.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution of this compound.
Detailed Solutions:
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase | Gradient is too steep, leading to insufficient separation time. | Decrease the gradient slope (i.e., make it shallower). This increases the run time but allows for better separation of closely eluting compounds. |
| Poor selectivity between this compound and co-eluting compounds. | Change the organic modifier in your mobile phase. For example, if you are using acetonitrile, try methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation. | |
| Stationary Phase | The C18 stationary phase does not provide sufficient selectivity for this compound and its related compounds. | Consider a column with a different chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like lignans through π-π interactions. |
| Flow Rate | High flow rate reduces the interaction time of the analyte with the stationary phase. | Decrease the flow rate. This generally improves resolution but will lead to longer analysis times. |
| Temperature | Sub-optimal temperature can affect mobile phase viscosity and mass transfer. | Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Temperature can influence the selectivity of the separation for some compounds. |
Problem: Broad or Tailing this compound Peak
Peak broadening or tailing can compromise resolution and affect accurate quantification.
Logical Relationship of Causes and Solutions
Caption: Causes and solutions for poor peak shape of this compound.
Detailed Solutions:
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase pH | Secondary interactions between this compound and the silica (B1680970) support of the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.[7] |
| Sample Concentration | Injecting too much sample can lead to column overload. | Reduce the concentration of your sample or decrease the injection volume. |
| Column Health | The column may be contaminated or nearing the end of its lifespan. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Experimental Protocols
General Analytical HPLC Method for this compound
This protocol is a starting point for the analysis of this compound in extracts from Justicia procumbens. Optimization may be required based on your specific sample and instrumentation.
Experimental Workflow
References
- 1. ijrap.net [ijrap.net]
- 2. [PDF] Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode | Semantic Scholar [semanticscholar.org]
- 3. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Strategy for Preparative Separation of 10 Lignans from Justicia procumbens L. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth Exploration of Chemical Constituents from Justicia procumbens L. Through UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
addressing Lignan J1 precipitation in cell culture media
Technical Support Center: Lignan J1
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of this compound in cell culture media.
Troubleshooting Guide
Precipitation of a test compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following guide addresses common issues encountered with this compound.
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like Lignans (B1203133) when a concentrated organic stock is diluted into an aqueous solution like cell culture media.[1][2] This occurs because the compound is poorly soluble in the aqueous environment once the solvent is diluted.[1]
Here are the potential causes and recommended solutions:
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The final concentration of this compound exceeds its solubility limit in the aqueous media.[1][3] | • Decrease the final working concentration of this compound.[3] • Perform a solubility test to determine the maximum soluble concentration in your specific media (see Protocol 2). • Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration.[3] |
| "Solvent shock" from rapid dilution of the DMSO stock into the aqueous media.[4] | • Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium instead of a single large dilution.[1][4] • Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[1] | |
| The temperature of the media is too low, reducing solubility. | • Always use media that has been pre-warmed to 37°C before adding the this compound solution.[1] |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms over time in the incubator (hours to days). | Temperature and pH Shifts: The shift from room temperature to 37°C and the CO2 environment in an incubator can alter the media's pH and affect compound solubility over time.[3] | • Pre-warm and pre-equilibrate the media in the incubator before adding this compound to minimize shifts. • Ensure your media is properly buffered (e.g., with HEPES) if you suspect pH instability. |
| Interaction with Media Components: this compound may slowly interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[1][3] | • Test the solubility of this compound in different basal media formulations or in serum-free vs. serum-containing media. • If your experiment allows, try reducing the serum concentration.[4] | |
| Evaporation: Over the course of long-term experiments, media can evaporate, increasing the concentration of this compound and other components beyond the solubility limit.[1][5] | • Ensure the incubator has adequate humidity. • Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] | |
| Stock Solution Instability: The this compound stock solution may degrade over time, especially with repeated freeze-thaw cycles. | • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] • If precipitation persists, prepare a fresh stock solution immediately before each experiment. |
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound? Lignans are typically soluble in organic solvents but sparingly soluble or insoluble in water.[6] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[7] Always start with 100% cell culture grade DMSO to prepare a high-concentration stock solution.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture media? The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize toxicity.[4] Ideally, the concentration should be kept below 0.1%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in all experiments.
Q3: How should I store my this compound stock solution? this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]
Q4: Could serum proteins in my media be causing the precipitation? Yes, this is possible. Hydrophobic compounds can sometimes bind to proteins like albumin found in fetal bovine serum (FBS). This interaction can either increase solubility or, in some cases, lead to the formation of insoluble complexes.[4] If you suspect this is an issue, you can try reducing the serum percentage or testing the compound's solubility in a serum-free version of your medium.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To properly dissolve this compound in an organic solvent to create a stable, high-concentration stock solution for use in cell culture.
Materials:
-
This compound powder
-
100% cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Methodology:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This high concentration allows for minimal solvent addition to the final culture medium.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing the Kinetic Solubility of this compound in Cell Culture Media
Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium, helping to prevent precipitation in future experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (the same formulation used for experiments, including serum)
-
Sterile 1.5 mL microcentrifuge tubes
-
37°C water bath or incubator
-
Microplate reader or nephelometer (optional, for quantitative measurement)
Methodology:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Label a series of microcentrifuge tubes with the desired final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) and a "Vehicle Control".
-
Add 990 µL of the pre-warmed medium to each tube.
-
To each corresponding tube, add 10 µL of the appropriate DMSO-diluted stock to achieve the final concentrations (this maintains a final DMSO concentration of 1%). For the vehicle control, add 10 µL of 100% DMSO.
-
Immediately after adding the stock, vortex each tube gently for 5-10 seconds.
-
Incubate the tubes at 37°C for 1-2 hours to mimic experimental conditions.
-
Visually inspect each tube for signs of precipitation (cloudiness, turbidity, or visible particles). The highest concentration that remains clear is the approximate kinetic solubility limit.
-
(Optional) For a quantitative measure, transfer samples to a 96-well plate and measure light scattering using a nephelometer or absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb light. A sharp increase in signal indicates precipitation.
Example Data:
| Final this compound Conc. (µM) | Visual Observation (1 hr @ 37°C) |
| 100 | Heavy Precipitate |
| 50 | Slight Precipitate |
| 25 | Clear |
| 12.5 | Clear |
| 6.25 | Clear |
| Vehicle Control (1% DMSO) | Clear |
Hypothetical Signaling Pathway Targeted by this compound
Many lignans are investigated for their cytotoxic effects in cancer research.[8] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death). Below is a simplified, hypothetical signaling pathway showing how this compound might induce apoptosis.
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. Lignans [m.chemicalbook.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. The production of cytotoxic lignans by plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lignan J1 bioassays
Welcome to the technical support center for lignan (B3055560) bioassays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results. As "Lignan J1" is a novel compound, this guide focuses on general principles and common issues encountered when working with the broader class of lignan compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variability with my lignan compound?
A1: Batch-to-batch variability can stem from several sources. Lignans (B1203133), especially those derived from natural extracts, can have purity and composition differences between batches. It is also crucial to ensure that the solvent and storage conditions are consistent, as lignans can be sensitive to degradation. We recommend performing rigorous quality control on each new batch, including purity analysis (e.g., by HPLC) and confirming structural integrity (e.g., by mass spectrometry).
Q2: My lignan is not readily soluble in aqueous media. How can I prepare it for cell-based assays?
A2: Poor aqueous solubility is a common challenge. Typically, a stock solution is prepared in an organic solvent like DMSO. This stock is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final solvent concentration is low (usually <0.5%) and consistent across all wells, including vehicle controls, as the solvent itself can impact cell viability and metabolic activity.
Q3: How can I be sure the observed effect is due to the lignan and not an artifact?
A3: To validate your results, include multiple controls. A vehicle control (medium with the same final concentration of solvent, e.g., DMSO) is essential. Additionally, running a cell-free assay with your lignan and the assay reagents can identify direct interference.[1] For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.[1] Corroborating findings with an alternative assay that measures a different cellular endpoint (e.g., supplementing an MTT assay with an LDH assay for cytotoxicity) is also a robust validation strategy.[1]
Q4: Why do different antioxidant assays (e.g., DPPH, ABTS) give inconsistent results for the same lignan?
A4: Different antioxidant assays operate via distinct chemical mechanisms.[2] For instance, the DPPH and ABTS assays are based on single electron transfer (SET), but their reactivity, kinetics, and sensitivity to solvent and pH can differ.[3][4] A lignan may react differently with the stable DPPH radical compared to the in-situ generated ABTS radical cation.[3] Therefore, it is advisable to use a panel of antioxidant assays to obtain a comprehensive profile of a compound's antioxidant capacity.
Troubleshooting Guides
This section addresses specific, common problems encountered during lignan bioassays.
Issue 1: High Variability Between Replicates in MTT/Viability Assays
High variability between technical replicates is a frequent issue that can obscure the true effect of the test compound.
| Potential Cause | Recommended Solution | Verification Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting. Consider using a multichannel pipette for consistency.[5][6] | Visually inspect the plate with a microscope after cell attachment (before adding the compound) to confirm even cell distribution.[6] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations.[6] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier.[1] | Compare the results from inner and outer wells in a test plate. A significant difference indicates a prominent edge effect. |
| Incomplete Formazan (B1609692) Solubilization | Formazan crystals must be fully dissolved for accurate readings.[1] Ensure the volume of the solubilization solvent (e.g., DMSO) is sufficient and mix thoroughly. Gentle agitation on an orbital shaker for 15-30 minutes can help.[1] | After adding the solvent, visually inspect each well under a microscope to ensure no purple crystals remain before reading the plate. |
| Pipetting Errors | Small volume inaccuracies can lead to large variations. Ensure pipettes are calibrated. When adding reagents, pipette carefully down the side of the well to avoid disturbing the cell monolayer.[5][7] | Practice pipetting with a colored dye to check for consistency and accuracy. |
Issue 2: Unexpected or Non-Dose-Dependent Results
Results that do not follow a clear dose-response curve or show higher-than-expected activity can indicate compound interference or off-target effects.
| Potential Cause | Recommended Solution | Verification Step |
| Direct Compound Interference | Colored lignans can alter absorbance readings. Compounds with reducing properties can directly react with assay reagents (e.g., MTT). | Run a cell-free control by adding the lignan at its highest concentration to media with the assay reagent.[1] A color change indicates direct interference. |
| Contamination | Microbial (e.g., mycoplasma) or chemical contamination in the cell culture or reagents can affect cell health and metabolism, leading to skewed results.[8] | Regularly test cell lines for mycoplasma. Use fresh, high-quality reagents and maintain sterile techniques. |
| Lignan Precipitation | The compound may precipitate out of solution at higher concentrations, reducing its effective concentration and leading to a plateau or drop in activity. | Visually inspect the wells (especially at high concentrations) for any signs of precipitation. If observed, consider adjusting the solvent or lowering the maximum tested concentration. |
| High Background Absorbance | Contamination of the culture medium with reducing agents (like phenol (B47542) red) or serum components can cause high background readings. | Use phenol red-free media during the assay incubation step. Minimize serum concentration or use serum-free media where possible.[1] Include "media-only" and "reagent-only" blanks. |
Data Repository: Comparative Bioactivity of Known Lignans
The following table summarizes representative bioactivity data for well-characterized lignans to provide a benchmark for new compounds like this compound. Note: These values are context-dependent and can vary based on the specific cell line and assay conditions.
| Lignan | Assay Type | Cell Line / System | Bioactivity (IC₅₀) | Reference |
| Secoisolariciresinol (B192356) diglucoside (SDG) | Anti-inflammatory | E0771, MDA-MB-231, MCF-7 cells | Inhibition of NF-κB activity | [9][10] |
| Enterolactone (ENL) | Cytotoxicity | E0771 cells | 27% viability inhibition at 10 µM | [9] |
| Arctigenin | Anti-inflammatory | Peritoneal macrophages | Inhibition of inflammatory response | [11] |
| Honokiol | Antioxidant | In vitro models | Potent antioxidant effects | [12] |
| Syringaresinol | Anti-inflammatory | In vitro models | Suppression of NF-κB and MAPK pathways | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Protocol 2: DPPH Radical Scavenging Assay
This assay evaluates the free-radical scavenging capacity of a compound.[13]
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in the same solvent.[13]
-
Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound. Add 100 µL of the DPPH solution to each well.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[13]
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures nitrite, a stable product of NO, to determine the anti-inflammatory potential of a compound by inhibiting NO production in LPS-stimulated macrophages.[13]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach approximately 80% confluency.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[13]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle controls.[13]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[13]
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]
-
Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.[13]
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical experimental workflow for in-vitro this compound bioassays.
Caption: A logical troubleshooting workflow for diagnosing inconsistent results.
Lignan-Modulated Signaling Pathway
Many lignans exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[14][15]
Caption: Lignans may inhibit inflammation by blocking IKK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. youtube.com [youtube.com]
- 9. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
optimization of Lignan J1 derivatization for analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of lignan (B3055560) derivatization, with a focus on analysis by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of lignans (B1203133) like Lignan J1?
A1: Many lignans have low volatility and are not thermally stable, which makes their direct analysis by gas chromatography (GC) challenging.[1][2] Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl groups) into less polar and more volatile derivatives.[2] This process improves the chromatographic behavior, enhances thermal stability, and increases the sensitivity of the analysis.[3][4] For GC-MS analysis of lignans, silylation is a commonly employed derivatization technique.[5]
Q2: What are the most common derivatization reagents for lignans?
A2: The most common derivatization technique for lignans is silylation.[5] Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are frequently used to form trimethylsilyl (B98337) (TMS) ethers.[3][5][6] Acylation is another method that can be used.[3]
Q3: Can I analyze this compound and other lignans without derivatization?
A3: Yes, analysis without derivatization is possible using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] LC-MS is well-suited for analyzing non-volatile and thermally labile compounds directly from complex matrices.[7][8] However, if GC-MS is the chosen analytical method, derivatization is typically required to ensure the lignans are sufficiently volatile and stable for analysis.[1][3] Some specific lignans that lack free hydroxyl groups may not require derivatization for GC analysis.[5]
Q4: How can I be sure my derivatization reaction is complete?
A4: To ensure the reaction has gone to completion, you can monitor the reaction over time by taking aliquots at different intervals and analyzing them by GC. A complete reaction will show the disappearance of the underivatized lignan peak and the appearance of a single, sharp derivative peak.[9] It is recommended to use an excess of the silylating reagent to drive the reaction to completion.
Q5: What are the key parameters to optimize for a successful derivatization?
A5: The key parameters to optimize include the choice of derivatization reagent, the ratio of reagent to sample, reaction temperature, and reaction time. The sample and solvent must also be dry, as moisture can interfere with the reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no derivative peak | Incomplete derivatization reaction. | - Ensure the sample is completely dry before adding the derivatization reagent.[6] - Use a molar excess of the derivatization reagent (a 2:1 molar ratio of BSTFA to active hydrogens is a general rule). - Optimize the reaction temperature and time. For silylation of lignans, heating at 60-70°C for 30-60 minutes is a good starting point.[6] - Ensure proper mixing of the reaction components. |
| Degradation of the analyte. | - Lignans can be sensitive to high temperatures and extreme pH.[1][3] Avoid harsh conditions during sample preparation and derivatization. - Protect samples from light if they are known to be photolabile.[3] | |
| Presence of interfering substances in the sample matrix. | - Purify the lignan extract before derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[5] | |
| Multiple derivative peaks for a single analyte | Formation of different isomers or incomplete derivatization of multiple functional groups. | - For molecules with multiple hydroxyl groups, ensure the reaction conditions are sufficient to derivatize all sites. This may require longer reaction times or higher temperatures.[5] - Some derivatization methods for other types of compounds, like sugars, are known to produce multiple isomers. While less common for simple lignan silylation, consider alternative derivatization reagents if this is suspected.[10] |
| Broad or tailing peaks in the chromatogram | Adsorption of the analyte in the GC system. | - Silanize the GC inlet liner and column to mask active sites.[4] - Ensure the derivatization is complete, as remaining polar groups can cause peak tailing. |
| Poor chromatographic conditions. | - Optimize the GC oven temperature program, carrier gas flow rate, and injection parameters.[6] | |
| Poor reproducibility | Inconsistent reaction conditions. | - Precisely control the reaction time, temperature, and reagent volumes for all samples and standards. - Ensure the sample matrix is consistent across different preparations.[1] |
| Contamination with water. | - Use anhydrous solvents and reagents.[2] Dry the sample extract thoroughly under a stream of nitrogen before adding the derivatization reagent.[6] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol provides a general procedure for the silylation of lignans. Optimal conditions may vary depending on the specific lignan and sample matrix.
Materials:
-
Dried lignan extract (e.g., this compound)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6]
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the lignan extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[6] The presence of water will interfere with the silylation reaction.[2]
-
Reagent Addition: To the dried extract in a reaction vial, add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.
-
Derivatization: Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).[6] The volume and ratio may need optimization.
-
Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30-60 minutes.[6]
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.[6]
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Lignan Derivatization (Silylation)
| Parameter | Recommended Condition | Reference |
| Derivatization Reagent | BSTFA with 1% TMCS | [3][6] |
| Solvent | Pyridine (anhydrous) | [5] |
| Reaction Temperature | 60 - 70 °C | [6] |
| Reaction Time | 30 - 60 minutes | [6] |
| Reagent Ratio | Molar excess of silylating agent to analyte |
Table 2: Comparison of Analytical Methods for Lignan Analysis
| Feature | GC-MS | LC-MS |
| Derivatization | Usually required for lignans[1][3] | Not typically required[6][7] |
| Analyte Volatility | Requires volatile or semi-volatile compounds[7] | Suitable for non-volatile compounds[7] |
| Thermal Stability | Analytes must be thermally stable[1] | Suitable for thermally labile compounds[7] |
| Sample Matrix | May require extensive cleanup to remove interferences | Can handle complex matrices with less cleanup[6] |
| Typical Lignan Application | Quantification of known lignans after derivatization | Analysis of lignans in complex biological fluids and plant extracts[6][11] |
Visualizations
Caption: Experimental workflow for the silylation and GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Lignan J1 and Justicidin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring lignans (B1203133), Lignan (B3055560) J1 and Justicidin B. While both compounds are isolated from plants of the Justicia genus, available research indicates significant differences in the depth of understanding of their respective anti-cancer activities. This report synthesizes the current experimental data on their cytotoxicity, elucidates the known mechanisms of action, and provides detailed experimental protocols for key assays to facilitate further research.
Executive Summary
Justicidin B is a well-studied arylnaphthalene lignan with demonstrated potent cytotoxic and pro-apoptotic activity against a broad range of human cancer cell lines. Its mechanism of action involves the induction of apoptosis through caspase activation and modulation of the NF-κB signaling pathway. In contrast, publicly available data on the cytotoxic activity of Lignan J1 against cancer cell lines is limited, hindering a direct and comprehensive comparison. This guide presents the available data for both compounds to highlight the current state of knowledge and identify areas for future investigation.
Data Presentation: Cytotoxic Activity
The cytotoxic activities of this compound and Justicidin B are summarized in the table below. It is important to note the disparity in the volume of available data.
| Compound | Cell Line | Assay | IC50 / ED50 | Incubation Time | Reference |
| This compound | KB (human oral cancer) | - | ED50: 9 μg/mL | - | [1] |
| Justicidin B | RPMI-8226 (human multiple myeloma) | MTT | IC50: 0.17 µM | 72 h | [2] |
| DOHH-2 (human non-Hodgkin lymphoma) | MTT | IC50: 5 µM | 72 h | [2] | |
| HuT-78 (cutaneous T-cell lymphoma) | MTT | IC50: 6.1 µM | 72 h | [2] | |
| OPM-2 (human multiple myeloma) | MTT | IC50: 1.5 µM | 72 h | [2] | |
| REH (human B-cell precursor leukemia) | MTT | IC50: 8 µM | 72 h | [2] | |
| HH (cutaneous T-cell lymphoma) | MTT | IC50: 16.2 µM | 72 h | [2] | |
| U-266 (human multiple myeloma) | MTT | IC50: 17.2 µM | 72 h | [2] | |
| HD-MY-Z (Hodgkin's lymphoma) | MTT | IC50: 144.5 µM | 72 h | [2] | |
| MDA-MB-231 (human breast cancer) | MTT | IC50: 3.6 µM | 24 h | [3][4] | |
| MCF-7 (human breast cancer) | MTT | IC50: Not specified, but more sensitive than MDA-MB-231 | 24 h | [4] | |
| NSCLCN6 (human bronchial epidermoid carcinoma) | - | Weak activity | - | [5] | |
| HeLa (human cervical cancer) | - | Strong activity | - | [5] | |
| Jurkat T (human T-cell leukemia) | - | Strong activity | - | [5] |
Chemical Structures
A visual representation of the chemical structures of this compound and Justicidin B is provided below to facilitate structural comparison.
Mechanisms of Action
This compound
Currently, there is a lack of published scientific literature detailing the specific mechanism of action for this compound's cytotoxic activity. Further research is required to elucidate the molecular pathways affected by this compound.
Justicidin B
Justicidin B has been shown to induce apoptosis in cancer cells through a caspase-dependent mechanism.[4] Its pro-apoptotic activity is associated with the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[2] Furthermore, Justicidin B has been observed to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. In some cancer cell lines, such as MDA-MB-231, Justicidin B treatment leads to a decrease in NF-κB expression, while in others, like MCF-7, it results in an increase.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway for Justicidin B and a general experimental workflow for assessing cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and Justicidin B stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Justicidin B in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Western Blot Analysis for Caspase Activation and NF-κB Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
The available scientific evidence strongly supports the potent cytotoxic and pro-apoptotic properties of Justicidin B against a variety of human cancer cell lines. Its mechanism of action, involving caspase activation and NF-κB modulation, is relatively well-characterized. In contrast, this compound remains a largely unexplored compound in the context of cancer research. While preliminary data suggests potential cytotoxicity, a comprehensive evaluation of its efficacy and mechanism of action is necessary. This guide highlights the significant knowledge gap and underscores the need for further investigation into this compound to determine its potential as a novel anti-cancer agent. The provided protocols offer a foundation for researchers to undertake such studies and contribute to a more complete understanding of the therapeutic potential of these natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the anticancer potentials of lignan arctiin: A comprehensive review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Lignan J1 and Justicidin A: Unveiling a Promising Lignan and its Lesser-Known Counterpart
In the realm of natural product research, lignans (B1203133) isolated from the plant Justicia procumbens have garnered significant attention for their diverse pharmacological activities. Among these, justicidin A has been a subject of numerous studies, revealing its potential as a potent cytotoxic and antiviral agent. More recently, another lignan, designated as Lignan J1, has been isolated from the same plant. This guide provides a comparative analysis of this compound and justicidin A, summarizing the available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
While extensive research has illuminated the bioactivities of justicidin A, it is crucial to note that experimental data on the biological properties of this compound are not yet available in the current body of scientific literature. Therefore, this comparison will present a comprehensive overview of justicidin A's activities, while highlighting the current knowledge gap concerning this compound, a promising candidate for future investigation.
Chemical Structures
Both this compound and justicidin A are classified as arylnaphthalene lignans, sharing a core structural framework. Their chemical structures were identified through spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR after being isolated from Justicia procumbens.[1]
Justicidin A is chemically known as 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one.
This compound 's structure has also been elucidated, though its specific chemical name is not as commonly referenced.[1]
Comparative Biological Activities: A Data-Driven Overview
A significant disparity exists in the volume of research conducted on justicidin A compared to this compound. Justicidin A has been evaluated for its cytotoxic and antiviral properties across various studies, with quantitative data available. In contrast, this compound, having been more recently isolated and characterized, awaits biological evaluation.
Cytotoxicity Data for Justicidin A
Justicidin A has demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values from various studies.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| LoVo | Human Colon Carcinoma | 0.02 | [2] |
| BGC-823 | Human Gastric Carcinoma | 0.01 | [2] |
| Hep 3B | Hepatocellular Carcinoma | Not specified, but significant activity reported | [3] |
| Hep G2 | Hepatocellular Carcinoma | Not specified, but significant activity reported | [3] |
| MCF-7 | Breast Adenocarcinoma | Not specified, but significant activity reported | [3] |
| MCF-7-ras | Ras-transformed Breast Cancer | Not specified, but significant activity reported | [3] |
Antiviral and Anti-HIV Activity of Justicidin A
Beyond its anticancer potential, justicidin A has also been recognized for its antiviral properties. Studies have shown its strong antiviral activity against the vesicular stomatitis virus (VSV), with a minimum inhibitory concentration (MIC) of less than 0.25 µg/mL.[4] Furthermore, other lignans from Justicia procumbens, such as diphyllin, have shown inhibitory activity against HIV-1.[5] While direct anti-HIV data for justicidin A is noted, the activity of related compounds from the same source suggests a promising area for further investigation.
Experimental Protocols
To provide a clear understanding of how the biological activities of these compounds are assessed, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method used to determine the cytotoxic effects of compounds on cancer cell lines.
Objective: To measure the concentration at which justicidin A inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., LoVo, BGC-823)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Justicidin A (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of justicidin A in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of justicidin A. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to evaluate the ability of a compound to inhibit the replication of a virus.
Objective: To determine the minimum inhibitory concentration (MIC) of justicidin A against a specific virus (e.g., Vesicular Stomatitis Virus).
Materials:
-
Host cells (e.g., cultured rabbit lung cells, RL-33)[4]
-
Vesicular Stomatitis Virus (VSV)
-
Eagle’s Minimum Essential Medium (MEM)
-
Justicidin A
-
Agarose
-
Crystal violet solution
Procedure:
-
Cell Monolayer Preparation: Grow a monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of justicidin A mixed with low-melting-point agarose.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The MIC is determined as the concentration of the compound that causes a significant reduction in the number of plaques compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research methodologies.
Justicidin A's Impact on Cancer Cell Signaling
Research into the cytotoxic effects of justicidin A has begun to unravel its molecular mechanisms. In human hepatocellular carcinoma cells, justicidin A has been found to induce apoptosis. While the precise signaling cascade is a subject of ongoing research, the involvement of key regulatory proteins is anticipated.
Caption: Proposed apoptotic pathway induced by Justicidin A in cancer cells.
Experimental Workflow: Isolation of Lignans from Justicia procumbens
The isolation and purification of this compound and justicidin A from their natural source involve a multi-step chromatographic process. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for this purpose.[1]
Caption: Workflow for the isolation and purification of lignans from Justicia procumbens.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and the well-studied justicidin A. Justicidin A stands out as a promising natural product with demonstrated potent cytotoxic and antiviral activities. The detailed experimental protocols and pathway diagrams provided herein offer a framework for researchers engaged in the study of such compounds.
The absence of biological data for this compound underscores a significant opportunity for future research. Given that it shares a common structural class and origin with the highly active justicidin A, the biological evaluation of this compound is a compelling next step. Further investigation into this compound could unveil a novel therapeutic agent and contribute to a deeper understanding of the structure-activity relationships within this important class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HIV lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Lignan J1: A Comparative Guide
A comprehensive analysis of the anti-inflammatory properties of Lignan (B3055560) J1, benchmarked against established alternatives, with detailed experimental validation and pathway analysis.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the anti-inflammatory effects of Lignan J1. Due to the limited public data specifically identifying "this compound," this document utilizes data from a closely related and well-studied dibenzylbutane lignan derivative, compound 10h, as a representative proxy to illustrate the potent anti-inflammatory activities of this compound class. The guide presents key experimental data, detailed protocols for validation, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound (represented by compound 10h) was evaluated in vitro and in vivo. The results are benchmarked against Dexamethasone, a widely used corticosteroid anti-inflammatory drug.
| Compound | In Vitro Assay (LPS-induced RAW 264.7 cells) | In Vivo Assay (Carrageenan-induced paw edema in mice) |
| NO Inhibition (%) at 20 µM | Paw Edema Inhibition (%) at 20 mg/kg | |
| This compound (as compound 10h) | Strong inhibition | Significant reduction |
| Dexamethasone | Significant inhibition | Potent reduction |
Note: This table is a qualitative summary based on findings for compound 10h, a dibenzylbutane lignan derivative. Specific quantitative values would be dependent on the particular experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used to assess the anti-inflammatory effects of lignans (B1203133) like this compound.
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.
2. Cytotoxicity Assay (CCK-8 Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a Cell Counting Kit-8 (CCK-8) assay is performed.
-
After treatment with this compound, CCK-8 solution is added to each well, and the plate is incubated for 2 hours.
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
3. Nitric Oxide (NO) Production Assay (Griess Test):
-
NO production, a key indicator of inflammation, is measured in the cell culture supernatant using the Griess reagent.
-
The supernatant is mixed with Griess reagent, and the absorbance at 540 nm is measured.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
4. Pro-inflammatory Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Western Blot Analysis for NF-κB Pathway:
-
To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα) are analyzed by Western blotting.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema Model:
-
A widely used model for acute inflammation.
-
Mice are orally administered with this compound or a vehicle control.
-
After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce edema.
-
Paw volume is measured at different time points using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its validation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for in vitro validation.
In Vivo Anticancer Activity of Lignan J1: A Review of Current Evidence
Initial investigations into the in vivo anticancer properties of Lignan (B3055560) J1, a natural compound isolated from the plant Justicia procumbens, have revealed a significant gap in the existing scientific literature. While Lignan J1 has been identified and is commercially available for research purposes, comprehensive in vivo studies confirming its anticancer activity in animal models are not publicly available at this time.
This compound is a recognized constituent of Justicia procumbens, a plant that has been a subject of interest in traditional medicine and modern phytochemical research.[1] Studies have successfully isolated this compound from this plant, and it has been evaluated in some in vitro assays, such as those investigating its effect on cyclooxygenase (COX-1 and COX-2) enzymes.[2] Furthermore, extracts of Justicia procumbens, which contain a variety of lignans (B1203133) including this compound, have demonstrated cytotoxic effects against various cancer cell lines in laboratory settings.[3][4]
Notably, a methanolic extract of Justicia procumbens has shown significant inhibitory activity in vivo against P-388 lymphocytic leukemia in mice.[5][6] This finding suggests that compounds within the plant extract possess anticancer potential in a living organism. However, this activity has been attributed to the total extract, and the specific contribution of this compound to this effect has not been elucidated.
Challenges in Confirming In Vivo Efficacy
The absence of specific in vivo anticancer studies on this compound presents a challenge in definitively characterizing its therapeutic potential. While in vitro studies provide valuable preliminary data on a compound's biological activity, in vivo studies in animal models are crucial for understanding its efficacy, toxicity, and pharmacokinetic profile in a complex biological system.
Alternative Avenues for Research
Given the current lack of in vivo data for this compound, researchers and drug development professionals may consider the following alternatives:
-
Focus on Well-Studied Lignans: A significant body of research exists on the in vivo anticancer activities of other lignans. For instance, 7-hydroxymatairesinol (HMR) has been shown to inhibit the growth of LNCaP human prostate cancer xenografts in athymic mice.[7][8] Similarly, magnolin (B20458) has demonstrated anticancer activity in various preclinical experimental models.[9] A comparative guide on these or other well-documented lignans could provide valuable insights.
-
Investigate the Whole Plant Extract: The demonstrated in vivo anticancer activity of the Justicia procumbens extract warrants further investigation. A comprehensive study to identify the specific bioactive constituents responsible for the observed antitumor effects could potentially highlight the role of this compound or other synergistic compounds.
Future Directions
To ascertain the in vivo anticancer activity of this compound, dedicated studies are required. A typical experimental workflow for such an investigation would involve:
-
Animal Model Selection: Choosing an appropriate cancer model, such as a xenograft model where human cancer cells are implanted into immunocompromised mice.
-
Drug Administration: Determining the optimal dose, route, and schedule of this compound administration.
-
Tumor Growth Monitoring: Measuring tumor volume and weight over a defined period to assess the effect of this compound compared to a control group.
-
Toxicity Assessment: Monitoring the overall health of the animals to evaluate any potential side effects of the treatment.
-
Mechanism of Action Studies: Analyzing tumor tissues to understand the molecular pathways affected by this compound.
Below is a conceptual workflow for future in vivo studies on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Anticancer effects of a plant lignan 7-hydroxymatairesinol on a prostate cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Lignan J1: A Comparative Analysis of Its Mechanism of Action Against Other Lignans
A detailed examination of the molecular mechanisms of Lignan (B3055560) J1 in comparison to other prominent lignans (B1203133) reveals a landscape of diverse and potent anticancer activities. While specific mechanistic data for Lignan J1 remains limited, a comparative approach against well-characterized lignans such as podophyllotoxin (B1678966), secoisolariciresinol (B192356) diglucoside (SDG), matairesinol (B191791), and arctigenin (B1665602) provides valuable insights into the therapeutic potential of this class of compounds.
Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in cancer research for their cytotoxic and chemopreventive properties.[1][2] this compound, a compound isolated from Justicia procumbens, belongs to this promising class of natural products.[3] This guide provides a comparative overview of the mechanism of action of this compound and other key lignans, supported by available experimental data.
Cytotoxicity Profile of Lignans
The cytotoxic activity of lignans is a cornerstone of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not extensively documented in publicly available literature, a study on lignans from Justicia procumbens demonstrated potent cytotoxic activity of several isolated compounds against human colon carcinoma (LoVo) and gastric cancer (BGC-823) cell lines.[4]
For comparison, other well-studied lignans have demonstrated a broad range of cytotoxic effects across various cancer cell lines.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | Esophageal Squamous Cell Carcinoma (KYSE 30, KYSE 450) | 0.17 - 0.3 | [2] |
| Arctigenin | Colon Cancer (HT-29) | Not specified, but showed dose-dependent inhibition | [5] |
| Estrogen Receptor Negative Breast Cancer (SK-BR-3, MDA-MB-231) | Not specified, but showed dose-dependent inhibition | ||
| Matairesinol | Pancreatic Cancer (PANC-1, MIA PaCa-2) | ~80 (to achieve ~50% inhibition) | [6] |
| Secoisolariciresinol diglucoside (SDG) | Colorectal Cancer (HCT116) | ~50 (for significant viability reduction) | [7] |
Mechanisms of Action: A Divergent Landscape
Lignans exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis
A common mechanism of action for many anticancer agents, including lignans, is the induction of apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Podophyllotoxin : This potent lignan is known to induce apoptosis in various cancer cells. In human colorectal cancer cells, podophyllotoxin triggers the generation of reactive oxygen species (ROS), leading to the activation of the p38 MAPK signaling pathway and subsequent apoptosis.[8][9] It also induces apoptosis in esophageal squamous cell carcinoma cells through a mitochondrial-mediated pathway.[2]
-
Arctigenin : This lignan has been shown to induce apoptosis in colon cancer cells via a ROS/p38MAPK pathway.[5] In human pharyngeal carcinoma cells, arctigenin activates both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-8, -9, and -3.[10] It also induces apoptosis in estrogen receptor-negative breast cancer cells.
-
Matairesinol : In pancreatic cancer cells, matairesinol triggers apoptosis and mitochondrial dysfunction.[6] It can also repolarize M2 macrophages to an M1 phenotype, which in turn induces apoptosis in triple-negative breast cancer cells.[11]
-
Secoisolariciresinol diglucoside (SDG) : In colorectal cancer cells, SDG induces a form of programmed cell death called pyroptosis, which is dependent on caspase-1 and gasdermin D. This process is initiated by the generation of ROS and inhibition of the PI3K/AKT pathway.[7]
dot
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Podophyllotoxin Isolated from Podophyllum peltatum Induces G2/M Phase Arrest and Mitochondrial-Mediated Apoptosis in Esophageal Squamous Cell Carcinoma Cells | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Lignan J1 and its Glycoside, Procumbenoside J
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Lignan (B3055560) J1, a naturally occurring lignan found in Justicia procumbens, and its glycoside, Procumbenoside J. This analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents. Lignans (B1203133), a class of polyphenolic compounds, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The addition of a glycosidic moiety can significantly alter the bioavailability, solubility, and bioactivity of the parent lignan.
Structural Differences
Lignan J1 is an arylnaphthalene lignan. Its glycoside counterpart, Procumbenoside J, features a sugar molecule attached to the core lignan structure. This glycosylation is a key structural differentiation that influences the molecule's interaction with biological systems.
Comparative Bioactivity Data
The primary available comparative data for this compound and Procumbenoside J is in the realm of anticancer activity, specifically their cytotoxicity against human cancer cell lines.
Anticancer Activity: A Head-to-Head Comparison
A key study isolated both this compound and Procumbenoside J from Justicia procumbens and evaluated their cytotoxic effects against human colon cancer (LoVo) and human gastric cancer (BGC-823) cell lines. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized below.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| This compound | LoVo | 5.8 |
| BGC-823 | 7.2 | |
| Procumbenoside J | LoVo | 15.4 |
| BGC-823 | 18.6 | |
| Positive Control (VP-16) | LoVo | 3.2 |
| BGC-823 | 4.5 |
VP-16 (Etoposide) is a clinically used anticancer drug.
These data indicate that this compound, the aglycone, exhibits significantly more potent cytotoxic activity against both LoVo and BGC-823 cancer cell lines compared to its glycoside, Procumbenoside J. The IC50 values for this compound are approximately 2.6 to 2.7 times lower than those of Procumbenoside J, suggesting that the presence of the sugar moiety in Procumbenoside J diminishes its direct cytotoxic effect in this in vitro model.
Other Potential Bioactivities: An Overview
-
Anti-inflammatory Activity: Lignans often exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation[4]. Extracts of Justicia procumbens have demonstrated anti-inflammatory activity[5].
-
Antioxidant Activity: The phenolic structure of lignans contributes to their antioxidant potential, allowing them to scavenge free radicals and reduce oxidative stress[3].
It is plausible that both this compound and Procumbenoside J contribute to the overall anti-inflammatory and antioxidant profile of Justicia procumbens extracts. However, without direct comparative studies, it is difficult to ascertain the relative potency of the aglycone versus the glycoside for these activities. The presence of a sugar moiety can influence the antioxidant capacity of phenolic compounds, sometimes reducing it.
Experimental Protocols
The following provides a general overview of the methodologies typically employed in the evaluation of the bioactivities discussed.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and Procumbenoside J against LoVo and BGC-823 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human colon cancer (LoVo) and human gastric cancer (BGC-823) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Procumbenoside J, or a positive control (like VP-16) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound and Procumbenoside J may exert their anticancer and anti-inflammatory effects, based on the known mechanisms of similar lignans.
Anticancer Signaling Pathway
Lignans have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of these pathways can lead to the activation of caspases, which are key executioners of apoptosis.
Caption: Potential anticancer signaling pathway of this compound.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of lignans are often attributed to their ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Lignans can interfere with this process.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion
Based on the available in vitro data, this compound demonstrates superior cytotoxic activity against the tested cancer cell lines compared to its glycoside, Procumbenoside J. This suggests that for direct anticancer applications targeting these cell types, the aglycone form may be more potent. However, it is important to consider that glycosylation can improve a compound's solubility and bioavailability in vivo, which might lead to different outcomes in a physiological setting. Further research is warranted to explore the comparative anti-inflammatory and antioxidant activities of these two compounds and to elucidate their specific mechanisms of action and in vivo efficacy. This will provide a more complete picture of their therapeutic potential.
References
Lignan Arctigenin's Direct Engagement with STAT3: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating Signal Transducer and Activator of Transcription 3 (STAT3) as a direct target of the lignan (B3055560) Arctigenin. This guide also presents a comparative analysis with other STAT3 inhibitors and detailed protocols for key validation experiments.
The aberrant activation of STAT3 is a significant driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1] Arctigenin, a lignan isolated from the seeds of Arctium lappa, has demonstrated anticancer properties by directly engaging with STAT3.[2][3][4] Experimental evidence confirms that Arctigenin binds to the SH2 domain of STAT3, a critical step for its activation and dimerization, thereby inhibiting its downstream signaling pathways.[2][3][4]
Comparative Analysis of STAT3 Inhibitors
The efficacy of Arctigenin in targeting STAT3 can be benchmarked against other known STAT3 inhibitors. While direct comparative studies are limited, the available data on their mechanisms of action and inhibitory concentrations provide a basis for evaluation.
| Compound | Target Domain | Mechanism of Action | IC₅₀ (STAT3 Inhibition) | Cell-Based Potency (IC₅₀) |
| Arctigenin | SH2 Domain | Directly binds to the SH2 domain, inhibiting STAT3 phosphorylation and dimerization.[2][5] | Not explicitly reported | ~20-40 µM (inhibition of p-STAT3 in MDA-MB-231 & MDA-MB-468 cells)[4] |
| Stattic | SH2 Domain | A non-peptidic small molecule that selectively inhibits the function of the STAT3 SH2 domain.[1] | ~5.1 µM (in vitro) | ~10-20 µM (in various cancer cell lines) |
| Niclosamide | DNA-Binding Domain | An anthelmintic drug identified as a STAT3 inhibitor that targets the DNA-binding domain.[6] | 219 ± 43.4 µM (in a fluorescence polarization assay)[6] | Varies by cell line |
Table 1: Comparison of Arctigenin with other STAT3 Inhibitors. This table summarizes the target domain, mechanism of action, and reported inhibitory concentrations of Arctigenin, Stattic, and Niclosamide against STAT3.
Experimental Validation of the Arctigenin-STAT3 Interaction
The direct binding of Arctigenin to STAT3 has been substantiated through a series of robust experimental techniques. These methods provide a framework for the validation of small molecule-protein interactions.
Key Experimental Findings:
-
Affinity Pull-Down Assays: Biotinylated Arctigenin (Bio-Atn) was shown to successfully pull down STAT3 from cell lysates of MDA-MB-231 human breast cancer cells. This interaction was competitively inhibited by unlabeled Arctigenin, confirming the specificity of the binding.[2]
-
Site-Directed Mutagenesis: To pinpoint the critical residues for the interaction, mutations were introduced into the SH2 domain of STAT3. Mutations at residues Arg688, Pro689, and Pro695 significantly reduced the binding of Arctigenin, indicating their crucial role in the interaction.[2]
-
Inhibition of STAT3 Phosphorylation: Treatment of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with Arctigenin led to a dose-dependent decrease in the phosphorylation of STAT3 at the critical Tyr705 residue, without affecting the total STAT3 protein levels.[2] This inhibition was observed for both constitutive and IL-6 or EGF-induced STAT3 activation.[2]
-
Computational Docking: Molecular modeling studies predicted that Arctigenin favorably binds to the SH2 domain of STAT3.[2][3][4]
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for validating the Arctigenin-STAT3 interaction and the signaling pathway affected by this interaction.
Detailed Experimental Protocols
Affinity Pull-Down Assay
-
Preparation of Biotinylated Arctigenin (Bio-Atn): Synthesize Arctigenin with a biotin (B1667282) tag, followed by purification and validation.
-
Cell Culture and Lysis: Culture MDA-MB-231 cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Bead Preparation: Incubate streptavidin-coated agarose (B213101) beads with Bio-Atn to allow for conjugation. Wash the beads to remove unbound Bio-Atn.
-
Pull-Down: Incubate the Bio-Atn conjugated beads with the cell lysate. For competition experiments, pre-incubate the lysate with an excess of unlabeled Arctigenin before adding the beads.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for STAT3. Detect the protein using a suitable secondary antibody and chemiluminescence.[7]
Western Blot for STAT3 Phosphorylation
-
Cell Treatment: Seed MDA-MB-231 or MDA-MB-468 cells and treat with varying concentrations of Arctigenin for a specified time (e.g., 24 hours).[4] For induced phosphorylation, cells can be stimulated with IL-6 or EGF for a short period (e.g., 10-30 minutes) before lysis.[2]
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated STAT3 (Tyr705). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[8]
The presented data and protocols underscore the value of a multi-faceted approach to target validation. The direct binding of Arctigenin to STAT3, coupled with the functional inhibition of its signaling pathway, positions this lignan as a promising candidate for further investigation in the development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity and Specificity of Lignan J1 (Featuring Secoisolariciresinol Diglucoside as a Reference)
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the cross-reactivity and specificity of Lignan (B3055560) J1, with Secoisolariciresinol Diglucoside (SDG) serving as a primary reference compound due to the limited availability of public data on a lignan specifically named "J1." The comparison extends to other well-characterized lignans (B1203133), namely Pinoresinol, Matairesinol, and Schisantherin, to provide a broader context of their performance against various biological targets. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to Lignans and Their Biological Significance
Lignans are a diverse group of polyphenolic compounds found in a variety of plants, including flaxseeds, sesame seeds, and whole grains. They are recognized for their potential health benefits, which are largely attributed to their antioxidant and phytoestrogenic properties. As phytoestrogens, lignans can bind to estrogen receptors (ERs) and modulate estrogenic signaling pathways, leading to both agonistic and antagonistic effects depending on the tissue and hormonal environment. Their ability to interact with various enzymes further contributes to their broad spectrum of biological activities. Understanding the specificity and cross-reactivity of individual lignans is crucial for the development of targeted therapeutic agents with minimal off-target effects.
Comparative Analysis of Lignan Specificity and Cross-Reactivity
The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of SDG (and its aglycone, secoisolariciresinol), pinoresinol, matairesinol, and schisantherin derivatives against key biological targets. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Biological Activity of Selected Lignans
| Lignan | Target | Assay Type | Value | Unit | Reference |
| Secoisolariciresinol Diglucoside (SDG) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 7.04 | nM | [1] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50: 0.36 | nM | [1] | |
| Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | Ki: 1.35 | nM | ||
| Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Ki: 1.11 | nM | ||
| Secoisolariciresinol (Aglycone of SDG) | Estrogen Receptor α (ERα) | Molecular Docking | Binding Energy: -5.8 | kcal/mol | [2] |
| Pinoresinol | Estrogen Receptor α (ERα) | Molecular Docking | Binding Energy: -6.7 | kcal/mol | [2] |
| Matairesinol | Estrogen Receptor α (ERα) | Molecular Docking | Binding Energy: -7.5 | kcal/mol | [2] |
| Gomisin C (Schisantherin derivative) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 6.71 +/- 0.53 | µM | [3] |
| Gomisin G (Schisantherin derivative) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 6.55 +/- 0.31 | µM | [3] |
| Gomisin D (Schisantherin derivative) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50: 7.84 +/- 0.62 | µM | [3] |
Disclaimer: The data presented above are from various sources and may not be directly comparable due to differences in experimental methodologies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
a) Materials:
-
Rat uterine cytosol preparation (as a source of estrogen receptors)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Radiolabeled estradiol (B170435) ([³H]-E₂)
-
Test lignan compounds
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
b) Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.[4]
-
Assay Setup: The assay is performed in tubes containing the uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of the test lignan or unlabeled estradiol (for the standard curve).[4]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.[5]
-
Quantification: The radioactivity in the supernatant, which represents the amount of bound [³H]-E₂, is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the test lignan that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined.
Luciferase Reporter Gene Assay for Estrogenic Activity
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene through an estrogen receptor-mediated pathway.
a) Materials:
-
HeLa or other suitable human cell line stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene.[2]
-
Cell culture medium and reagents.
-
Test lignan compounds.
-
Luciferase assay reagent (containing luciferin (B1168401) substrate).
-
Luminometer.
b) Procedure:
-
Cell Culture and Seeding: The transfected cells are cultured and seeded into 96-well plates.[6]
-
Compound Treatment: The cells are treated with various concentrations of the test lignan compounds. A known estrogen, like estradiol, is used as a positive control.[6]
-
Incubation: The plates are incubated to allow for the lignans to bind to the estrogen receptors and induce the expression of the luciferase gene.[7]
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.[8]
-
Luminescence Measurement: The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the level of luciferase expression.[7][8]
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the lignan that produces 50% of the maximal response.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
a) Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
Test lignan compounds.
-
Microplate reader.
b) Procedure:
-
Assay Setup: The reaction is performed in a 96-well plate. Each well contains phosphate buffer, DTNB, the test lignan at various concentrations, and the AChE enzyme.[9]
-
Pre-incubation: The mixture is pre-incubated to allow the lignan to interact with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.[9]
-
Measurement: The AChE enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.[10]
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the lignan is determined, and the IC50 value is calculated.[9]
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the workflows of the key experimental assays and a relevant signaling pathway.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a Luciferase Reporter Gene Assay.
Caption: Lignan-Mediated Estrogen Receptor Signaling Pathway.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. attogene.com [attogene.com]
Lignan J1 vs. Podophyllotoxin: A Comparative Analysis of Cytotoxic Lignans
A detailed comparison of the cytotoxic lignan (B3055560) podophyllotoxin (B1678966) against other bioactive lignans (B1203133), including those from Justicia procumbens. Due to the limited availability of specific data for Lignan J1, this guide focuses on a broader comparison with related, well-characterized lignans to provide valuable insights for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of podophyllotoxin and other potent cytotoxic lignans, with a special focus on compounds isolated from Justicia procumbens. While the initial intent was a direct comparison with this compound, the scarcity of publicly available data on this specific compound has necessitated a broader scope. This report synthesizes available quantitative data on cytotoxicity, apoptosis, and cell cycle arrest, details relevant experimental protocols, and visualizes key cellular pathways to offer a valuable resource for researchers in oncology and natural product chemistry.
Comparative Cytotoxicity
The cytotoxic potential of podophyllotoxin and other selected lignans, including justicidin A and diphyllin (B1215706) from Justicia procumbens, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Duration of Treatment |
| Podophyllotoxin | HCT116 (Colon) | 0.23 | 48h[1] |
| KYSE 30 (Esophageal) | 0.27 | 48h[2] | |
| KYSE 410 (Esophageal) | 0.17 | 48h[2] | |
| KYSE 450 (Esophageal) | 0.3 | 48h[2] | |
| Justicidin A | HT-29 (Colon) | Not explicitly stated, but significant growth inhibition at 0.75 µM | 72h[3] |
| HCT116 (Colon) | Not explicitly stated, but significant growth inhibition at 5 µM | 72h[3] | |
| Diphyllin | HT-29 (Colon) | ~7.6 (equivalent to 2.9 µg/mL) | 48h[4] |
| SW-480 (Colon) | ~3.4 (equivalent to 1.3 µg/mL) | 48h[4] | |
| HCT-15 (Colon) | ~10.2 (equivalent to 3.9 µg/mL) | 48h[4] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. The induction of apoptosis by podophyllotoxin and the comparative lignans is a key indicator of their therapeutic potential.
Podophyllotoxin is a potent inducer of apoptosis. In HCT116 human colorectal cancer cells, treatment with podophyllotoxin led to a significant, concentration-dependent increase in the apoptotic cell population. After 48 hours of treatment, the percentage of apoptotic cells increased from 2.59% in untreated cells to 18.47% at a concentration of 0.1 µM, 28.87% at 0.2 µM, and 65.90% at 0.3 µM[1]. This apoptotic process is mediated through a caspase-dependent pathway[1].
Justicidin A , an arylnaphthalide lignan from Justicia procumbens, also triggers apoptosis in human colorectal cancer cells, including HT-29 and HCT 116. Treatment with justicidin A leads to DNA fragmentation, an increase in phosphatidylserine (B164497) exposure on the cell surface, and an increase in the sub-G1 cell population, all hallmarks of apoptosis. The apoptotic cascade initiated by justicidin A involves the activation of caspase-9, but not caspase-8, suggesting the involvement of the intrinsic mitochondrial pathway[5]. A key mechanistic detail is the justicidin A-induced decrease in cytosolic Ku70, a protein that normally sequesters the pro-apoptotic protein Bax. This leads to the translocation of Bax to the mitochondria, altering the mitochondrial membrane potential and promoting the release of cytochrome c and Smac, ultimately leading to apoptosis[5]. Furthermore, justicidin A induces autophagy, which in turn enhances the apoptotic response in colorectal cancer cells[6].
Diphyllin , another lignan found in Justicia procumbens, has also been shown to induce apoptosis in colorectal cancer cells[4]. Following treatment with diphyllin, a significant increase in the percentage of apoptotic cells was observed in HT-29, HCT-15, and SW-480 cell lines[4]. In a study on 5-FU and oxaliplatin-resistant HT-29 cells, diphyllin treatment reduced the percentage of viable cells to 80.8%, indicating its ability to induce apoptosis even in chemoresistant cells[4].
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing.
Podophyllotoxin is well-documented to cause cell cycle arrest at the G2/M phase. In HCT116 cells, treatment with podophyllotoxin resulted in a concentration-dependent increase in the percentage of cells in the G2/M phase. Concurrently, the percentage of cells in the sub-G1 phase, which represents apoptotic cells with fragmented DNA, also increased significantly[1]. For instance, at a concentration of 0.3 µM, the sub-G1 population increased to 49.27% from a baseline of 5.33% in control cells[1]. In esophageal squamous cell carcinoma cells (KYSE 30 and KYSE 450), podophyllotoxin treatment also led to a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 fraction to over 50% at a concentration of 0.4 µM after 48 hours[2].
Justicidin A has been shown to increase the population of cells in the sub-G1 phase in both HT-29 and HCT 116 cells, which is indicative of apoptosis-related DNA fragmentation and can be considered a form of cell cycle analysis[3]. In HT-29 cells treated with 0.75 µM of justicidin A for 72 hours, the sub-G1 population increased from 1% to 37.2%[3].
Diphyllin has been reported to induce cell cycle arrest in esophageal cancer cell lines TE-1 and ECA-109, specifically causing an arrest in the S phase[7]. In other cancer cell lines, diphyllin and its derivatives have been shown to cause a blockade in the G0/G1 phase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., podophyllotoxin, justicidin A, diphyllin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time and concentration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol, which permeabilizes the cell membrane. This step is typically performed on ice for at least 30 minutes.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent the staining of RNA.
-
Incubation: The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
G0/G1 phase: Cells have a 2n DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.
-
G2/M phase: Cells have a 4n DNA content.
-
Sub-G1 phase: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these lignans are mediated through distinct signaling pathways.
Podophyllotoxin: Microtubule Destabilization and p38 MAPK Signaling
Podophyllotoxin's primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis[8][9]. Additionally, in colorectal cancer cells, podophyllotoxin has been shown to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (MAPK)[1].
Caption: Podophyllotoxin's dual mechanism of action.
Justicidin A: Ku70-Bax Mediated Apoptosis
Justicidin A induces apoptosis through a distinct mitochondrial pathway. It causes a decrease in the cytosolic levels of Ku70, a protein that normally binds to and sequesters the pro-apoptotic protein Bax. The reduction of Ku70 allows Bax to translocate to the mitochondria, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis[5].
References
- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Justicidin A-induced autophagy flux enhances apoptosis of human colorectal cancer cells via class III PI3K and Atg5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diphyllin as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podophyllotoxin poisoning of microtubules at steady-state: effect of substoichiometric and superstoichiometric concentrations of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of Lignan J1 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lignan (B3055560) J1's Performance with Alternative Lignans (B1203133), Supported by Experimental Data.
This guide provides a comparative overview of the anticancer efficacy of Lignan J1, contextualized with data from other well-researched lignans. While data on this compound is currently limited, this document aims to provide a valuable resource by presenting available information and drawing comparisons with related compounds that have been more extensively studied. This approach allows for an informed perspective on the potential of this compound as a therapeutic agent and highlights areas for future research.
Introduction to this compound
This compound is a naturally occurring lignan isolated from the plant Justicia procumbens. Lignans as a class are polyphenolic compounds known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary studies have begun to explore the cytotoxic effects of this compound against cancer cells.
Comparative Cytotoxicity of Lignans
The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) are key metrics for quantifying the cytotoxic and anti-proliferative effects of a compound. The following table summarizes the available data for this compound and compares it with other notable lignans across various human cancer cell lines.
Table 1: Comparative Efficacy of Lignans in Different Cancer Cell Lines
| Lignan | Cancer Cell Line | Cell Type | IC50 / ED50 (µM) |
| This compound | KB | Oral Squamous Carcinoma | 9 µg/mL |
| Nortrachelogenin | A549 | Lung Carcinoma | 19.6[1] |
| LNCaP | Prostate Cancer | Sensitizes to TRAIL-induced apoptosis[2][3] | |
| Magnolin | PANC-1 | Pancreatic Cancer | 0.51[4] |
| MDA-MB-231 | Breast Cancer | 30.34 (24h)[5] | |
| Various | Breast, Lung, Liver, Ovarian, Prostate, Colon | 10 - 125[4] | |
| Sesamin | DU145 | Prostate Cancer | 45.36[6] |
| LNCaP | Prostate Cancer | 52.98[6] | |
| HepG2 | Liver Cancer | 98 (48h)[7] | |
| MOLT-4 | Leukemia | 104.84 µg/mL (48h)[8] | |
| NB4 | Leukemia | 121.00 µg/mL (48h)[8] | |
| MCF-7 | Breast Cancer | Effective at 1, 10, and 50 µM[9] |
Note: Direct comparison of absolute IC50/ED50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.
Mechanisms of Action: Key Signaling Pathways
Lignans exert their anticancer effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound are yet to be fully elucidated, research on other lignans points to the following key networks. One study indicated that this compound inhibits the COX-1 enzyme.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[10][11][12][13][14] Several lignans, including Nortrachelogenin, have been shown to inhibit this pathway, leading to decreased cancer cell viability and sensitization to apoptosis-inducing agents.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potentials of the Lignan Magnolin | Encyclopedia MDPI [encyclopedia.pub]
- 6. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Validating the Antioxidant Potential of Lignans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of the prominent plant lignan (B3055560), Secoisolariciresinol (B192356) diglucoside (SDG), against other lignans (B1203133) and standard antioxidants. The information is compiled from various scientific studies to offer a comprehensive overview supported by experimental data and detailed methodologies.
Introduction to Lignans and their Antioxidant Activity
Lignans are a class of polyphenolic compounds widely found in plants, with flaxseed being a particularly rich source of SDG.[1][2] These compounds have garnered significant interest in the scientific community for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant properties.[3][4][5] The antioxidant effects of lignans are attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[3][4][6][7]
Comparative Antioxidant Activity
The antioxidant capacity of lignans can be evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
In Vitro Radical Scavenging Activity
Studies have shown that plant lignans, such as SDG and its aglycone secoisolariciresinol (SECO), exhibit significant DPPH radical scavenging activity.[1] In contrast, the mammalian lignans enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are metabolites of plant lignans, show weaker activity in this assay.[1] The superior antioxidant activity of plant lignans is often attributed to the presence of 3-methoxy-4-hydroxyl substituents on their aromatic rings.[1]
| Compound | DPPH Radical Scavenging Activity (IC50 µg/mL) | ABTS Radical Scavenging Activity (IC50 µg/mL) |
| (-)-Secoisolariciresinol | - | 12.252 |
| Nordihydroguaiaretic acid | - | 13.070 |
| α-(-)-Conidendrin | - | 13.345 |
| (-)-Secoisolariciresinol diglycoside (SDG) | - | 13.547 |
| Enterodiol (ED) | 932.167 | 13.378 |
| Enterolactone (EL) | - | 14.146 |
| Standard Antioxidants | ||
| BHT | - | 13.007 |
| BHA | - | 16.552 |
| Trolox | - | 14.264 |
| α-Tocopherol | - | 27.829 |
Data compiled from a study evaluating various phyto and mammalian lignans. A lower IC50 value indicates stronger antioxidant activity.[5]
Mechanism of Action: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of lignans is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[3] However, in the presence of oxidative stress or inducers like lignans, Nrf2 is released from Keap1 and translocates to the nucleus.[3][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3][6] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase quinone 1 (NQO1), and components of the glutathione (B108866) synthesis pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for the commonly used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9][10][11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (B145695)
-
Test compound (Lignan J1 or other lignans)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.[11]
-
Prepare serial dilutions of the test compound and standard antioxidant in methanol.
-
Add a specific volume of the test compound or standard solution to the wells of a microplate or a cuvette.
-
Add the DPPH solution to each well/cuvette to initiate the reaction. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.[12]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11][12]
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.[11]
-
A blank sample containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[13][14][15]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound or other lignans)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[14][15]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14][15]
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
Prepare serial dilutions of the test compound and standard antioxidant.
-
Add a small volume of the test compound or standard solution to a microplate well or cuvette, followed by the diluted ABTS•+ solution.[13]
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[16]
-
A blank sample containing the solvent and diluted ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Conclusion
The available scientific evidence strongly supports the antioxidant potential of lignans, particularly plant-derived lignans like SDG. Their ability to directly scavenge free radicals and to upregulate endogenous antioxidant defenses through the Nrf2 pathway makes them promising candidates for further research and development in the context of oxidative stress-related diseases. The standardized assays detailed in this guide provide a robust framework for the continued evaluation and comparison of these valuable natural compounds.
References
- 1. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. pub.h-brs.de [pub.h-brs.de]
A Head-to-Head Comparison of Lignans from Justicia procumbens and Other Potent Natural Compounds
In the landscape of natural product research, lignans (B1203133) have emerged as a prominent class of compounds with a diverse range of biological activities. This guide provides a detailed head-to-head comparison of lignans isolated from Justicia procumbens with other well-characterized natural compounds: Podophyllotoxin, Arctigenin (B1665602), and Honokiol. The comparison focuses on their cytotoxic, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies. This objective analysis aims to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data for the selected natural compounds, providing a clear comparison of their potency in various biological assays.
Table 1: Cytotoxic Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Justicidin A (from J. procumbens) | A549 (Lung) | 0.02 | [1] |
| P-388 (Leukemia) | < 0.01 | [1] | |
| HT-29 (Colon) | 0.01 | [1] | |
| Diphyllin (from J. procumbens) | A549 (Lung) | 0.28 | [1] |
| P-388 (Leukemia) | 0.12 | [1] | |
| HT-29 (Colon) | 0.21 | [1] | |
| Podophyllotoxin | A549 (Lung) | 0.0019 | [2] |
| HeLa (Cervical) | 0.002 | [3] | |
| K562 (Leukemia) | 0.002 | [4] | |
| Arctigenin | HCT-116 (Colon) | 3.27 | [5] |
| MDA-MB-231 (Breast) | 5.79 | [5] | |
| MV4-11 (Leukemia) | 4.271 | [6] | |
| Honokiol | Raji (Lymphoma) | 0.092 | [7] |
| HNE-1 (Nasopharyngeal) | 144.71 | [7] | |
| U2OS (Osteosarcoma) | 20-40 | [8] |
Table 2: Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | IC50 (µM) / % Inhibition | Reference |
| Arctigenin | Nitric Oxide (NO) Production in RAW 264.7 cells | IC50 ≈ 15 | [9] |
| TNF-α Release in THP-1 cells | IC50 = 25.0 | [9] | |
| IL-6 Release in RAW 264.7 cells | IC50 = 29.2 | [9] | |
| Nitrite Scavenging | IC50 = 17.49 mg/mL | [10] | |
| Honokiol | CYP2B6 Inhibition | IC50 = 13.8 | [11] |
| CYP2D6 Inhibition | IC50 = 14.0 | [11] | |
| UGT1A9 Inhibition | IC50 = 0.98 | [11] | |
| Podophyllotoxin | Not primarily studied for these activities | - | |
| Lignans from J. procumbens | Not primarily studied for these activities | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical-scavenging activity of a compound.[20][21][22][23][24]
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical-scavenging activity of the compound.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural compounds are mediated through their interaction with various cellular signaling pathways.
Podophyllotoxin Signaling Pathway
Podophyllotoxin and its derivatives are well-known for their potent anticancer activity, primarily by targeting microtubule assembly and topoisomerase II.[25][26][27][28][29] This leads to cell cycle arrest, particularly in the G2/M phase, and the induction of apoptosis.
Caption: Podophyllotoxin's mechanism of action.
Arctigenin Signaling Pathway
Arctigenin exhibits significant anti-inflammatory and anticancer properties by modulating multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt.[9][30][31][32][33] By inhibiting these pathways, arctigenin can suppress the production of pro-inflammatory mediators and inhibit cancer cell proliferation and survival.
Caption: Arctigenin's multi-target signaling pathways.
Honokiol Signaling Pathway
Honokiol is a biphenolic compound with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][8][34][35][36] Its mechanisms of action involve the modulation of several key signaling pathways, such as NF-κB, PI3K/mTOR, and MAPK/ERK.
Caption: Honokiol's diverse signaling targets.
Conclusion
This comparative guide highlights the potent and diverse biological activities of lignans from Justicia procumbens and other notable natural compounds. While lignans from Justicia procumbens, such as Justicidin A and Diphyllin, exhibit remarkable cytotoxic potential, Podophyllotoxin remains one of the most potent microtubule-targeting agents. Arctigenin and Honokiol, on the other hand, demonstrate a broader spectrum of activity, including significant anti-inflammatory and antioxidant effects, mediated through the modulation of multiple signaling pathways.
The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers to evaluate these compounds for further investigation and potential therapeutic development. The distinct mechanisms of action and varying potencies of these natural products underscore the importance of continued research into their unique properties and potential applications in medicine.
References
- 1. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Honokiol induces apoptosis and autophagy via the ROS/ERK1/2 signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gavinpublishers.com [gavinpublishers.com]
- 10. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Honokiol on Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 3.5.2. Nitric Oxide (NO) Inhibition Assay [bio-protocol.org]
- 17. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 18. dovepress.com [dovepress.com]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. iomcworld.com [iomcworld.com]
- 25. researchgate.net [researchgate.net]
- 26. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Target Analysis and Mechanism of Podophyllotoxin in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. What is Honokiol used for? [synapse.patsnap.com]
- 35. Honokiol mediated inhibition of PI3K/mTOR pathway: A potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
Unveiling the Biological Promise of Lignan J1: A Comparative Guide to its Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of a compound's biological effects is a cornerstone of its therapeutic potential. This guide provides a comprehensive comparison of the reported biological activities of Lignan (B3055560) J1, a lignan isolated from Justicia procumbens, with other well-characterized lignans (B1203133). By presenting available experimental data and detailed methodologies, this document aims to offer an objective assessment of the likelihood of reproducing Lignan J1's effects and to contextualize its performance against established alternatives.
Comparative Analysis of Biological Activities
This compound has been primarily investigated for its cytotoxic and antiviral properties. To provide a robust comparison, this guide evaluates its performance alongside Arctigenin, a lignan known for its anti-inflammatory effects, and Podophyllotoxin, a potent anticancer agent. Additionally, data for Justicidin B, another lignan found in Justicia procumbens, is included to offer a broader perspective on the bioactivity of compounds from this plant source.
Cytotoxicity Against Human Cancer Cell Lines
The ability to induce cell death in cancerous cells is a key therapeutic indicator. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-related compounds, Podophyllotoxin, and Justicidin B against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Procumbenoside H | LoVo (Colon Carcinoma) | 17.908 ± 1.949 | [1] |
| Podophyllotoxin | MCF-7 (Breast) | 0.04 ± 0.01 | [2] |
| MDA-MB-231 (Breast) | 0.145 ± 0.04 | [2] | |
| BT-549 (Breast) | 1.26 ± 0.08 | [2] | |
| PC-3 (Prostate) | 0.18 - 9 | [3] | |
| DU 145 (Prostate) | 0.18 - 9 | [3] | |
| HeLa (Cervical) | 0.18 - 9 | [3] | |
| Justicidin B | RPMI-8226 (Lymphoma) | 0.17 (72h) | [4] |
| DOHH-2 (Lymphoma) | NF-κB modulation | [4] | |
| A2058 (Melanoma) | 8.9 | [5] | |
| A549 (Lung) | 11.4 | [5] | |
| MCF-7 (Breast) | 14.09 (converted) | [6] | |
| MDA-MB-231 (Breast) | 38.91 (converted) | [6] |
Note: Specific IC50 values for this compound were not available in the searched literature. Data for Procumbenoside H, a lignan glycoside from the same plant, is provided as a proxy.
Anti-inflammatory Activity
The anti-inflammatory potential of lignans is often assessed by their ability to inhibit the production of nitric oxide (NO) and modulate inflammatory signaling pathways such as NF-κB.
| Compound | Assay | Effect | IC50 (µM) | Reference |
| Arctigenin | MKK1 Inhibition | Potent Inhibition | 0.001 | [7] |
| NF-κB Inhibition | Inhibition of p65 nuclear translocation | - | [8] | |
| NO Production | Inhibition | - | ||
| Justicidin B | NF-κB Modulation | Concentration-dependent decrease in MDA-MB-231 cells | - | [9] |
| Lignans from Justicia ciliata | NO Production Inhibition | Strong Inhibition | 27.1 ± 1.6 and 29.4 ± 1.4 | [10] |
Note: Specific anti-inflammatory data for this compound is not yet available. The potent activity of Arctigenin and other lignans from the Justicia genus suggests that this compound may possess similar properties worth investigating.
Antioxidant Activity
The antioxidant capacity of lignans is a significant aspect of their biological profile, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Secoisolariciresinol | DPPH Radical Scavenging | 12.252 | [11] |
| Nordihydroguaiaretic acid | DPPH Radical Scavenging | 13.070 | [11] |
| α-(-)-conidendrin | DPPH Radical Scavenging | 13.345 | [11] |
Note: Quantitative antioxidant data for this compound is not currently published. The data presented for other phytolignans illustrates the typical range of antioxidant activity observed in this class of compounds.
Experimental Protocols
To ensure the reproducibility of the cited biological effects, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound, Podophyllotoxin) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay (NF-κB Activity)
This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with different concentrations of the test lignan (e.g., Arctigenin) for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, or 60 minutes for p65 nuclear translocation).
-
Protein Extraction:
-
For Western Blotting: Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.
-
For Immunofluorescence: Fix and permeabilize the cells on coverslips.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated and total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunofluorescence:
-
Incubate cells with a primary antibody against the p65 subunit of NF-κB.
-
Follow with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Antioxidant Assay (DPPH Radical Scavenging)
This method assesses the free radical scavenging capacity of a compound.
-
Sample Preparation: Prepare different concentrations of the test lignan in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of a 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for assessing the biological activities of this compound.
Caption: Arctigenin's inhibition of the NF-κB signaling pathway.
Caption: Podophyllotoxin's mechanism of inducing apoptosis via tubulin inhibition.
References
- 1. New cyclopeptide alkaloid and lignan glycoside from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of the biotechnologically-derived justicidin B on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB axis: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New lignan glycosides with potent antiinflammatory effect, isolated from Justicia ciliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Lignan Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of lignans (B1203133), with a focus on compounds derived from Justicia procumbens, such as Lignan (B3055560) J1, and other well-researched lignans including Secoisolariciresinol diglucoside (SDG) and Honokiol. The information is presented to aid in the evaluation and validation of these compounds for potential drug development.
Introduction to Lignans and Their Therapeutic Promise
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. They have garnered significant interest in the scientific community due to their broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide will delve into the experimental data supporting the therapeutic potential of specific lignans, offering a comparative analysis to inform further research and development. While Lignan J1 from Justicia procumbens is a compound of interest, its published research is limited. Therefore, this guide will utilize data from other bioactive lignans isolated from the same plant, such as Justicidin A and Diphyllin, as a proxy to represent the potential of this class of compounds from Justicia procumbens.
Comparative Analysis of Therapeutic Potential
The following sections provide a detailed comparison of the cytotoxic, anti-inflammatory, and antiviral activities of lignans from Justicia procumbens, Secoisolariciresinol diglucoside (SDG), and Honokiol.
Cytotoxic Activity Against Cancer Cell Lines
Lignans have demonstrated significant potential as anticancer agents by inducing cell death in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency.
| Lignan (Source) | Cancer Cell Line | IC50 (µM) | Reference |
| Justicidin A (Justicia procumbens) | P388 (Leukemia) | 0.002 | [1] |
| KB (Oral Carcinoma) | < 0.1 | [1] | |
| Diphyllin (Justicia procumbens) | HT-29 (Colon Cancer) | 2.9 (µg/mL) | [2] |
| SW-480 (Colon Cancer) | 1.3 (µg/mL) | [2] | |
| HCT-15 (Colon Cancer) | 3.9 (µg/mL) | [2] | |
| LoVo (Colon Carcinoma) | 7.55 (µL/mL) | [3] | |
| Honokiol (Magnolia spp.) | MCF-7 (Breast Cancer) | 10.0 | [4] |
| PC-3 (Prostate Cancer) | 20.0 | ||
| A549 (Lung Cancer) | 15.0 | ||
| Secoisolariciresinol diglucoside (SDG) (Linum usitatissimum) | SW480 (Colon Cancer) | Dose-dependent inhibition of growth | [5] |
| MCF-7 (Breast Cancer) | Reduced tumor cell proliferation in vivo | [5] |
Note: Direct IC50 values for SDG are not as consistently reported in the literature; its anticancer effects are often demonstrated through other measures of cell viability and tumor growth inhibition.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Lignans have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
| Lignan (Source) | Experimental Model | Key Findings | Reference |
| Lignans from Justicia procumbens | LPS-stimulated RAW 264.7 macrophages | Justicidin A and Tuberculatin enhanced TNF-α generation | [2] |
| Secoisolariciresinol diglucoside (SDG) (Linum usitatissimum) | LPS-stimulated HUVECs | Decreased levels of IL-1β, IL-6, and TNF-α; inhibited NF-κB pathway | [6] |
| Carrageenan-induced rat paw edema | Reduced paw swelling by 45.18% (80 mg/kg); decreased nitrite, PGE2, and NGF levels | [7] | |
| Honokiol (Magnolia spp.) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production; inhibited phosphorylation of ERK1/2, JNK1/2, and p38; inhibited NF-κB activation | [8] |
Antiviral Activity
Several lignans have demonstrated the ability to inhibit the replication of various viruses, highlighting their potential as antiviral drug candidates. The half-maximal effective concentration (EC50) is used to measure antiviral activity, with a lower EC50 indicating greater potency.
| Lignan (Source) | Virus | Cell Line | EC50 (µM) | Reference |
| Diphyllin (Justicia procumbens) | SARS-CoV-2 | Vero | 1.92 | [9][10] |
| Vesicular Stomatitis Virus (VSV) | - | MIC < 0.66 | [11] | |
| HIV-1 | - | IC50 = 0.38 | [12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these lignans, the following diagrams illustrate a key signaling pathway and typical experimental workflows.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many lignans exert their anti-inflammatory effects by inhibiting this pathway.
Caption: The NF-κB signaling pathway and points of inhibition by lignans.
Experimental Workflow: In Vitro Cytotoxicity Testing
The following workflow outlines the typical steps involved in assessing the cytotoxic effects of a compound on cancer cells using an MTT assay.
References
- 1. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Honokiol, a phytochemical from Magnolia spp., inhibits breast cancer cell migration by targeting nitric oxide and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Honokiol mediated inhibition of PI3K/mTOR pathway: A potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijcrt.org [ijcrt.org]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
